molecular formula C9H13ClN2O B555564 2-Amino-3-phenylpropanamide hydrochloride CAS No. 108321-83-1

2-Amino-3-phenylpropanamide hydrochloride

Cat. No.: B555564
CAS No.: 108321-83-1
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenylpropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507319
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-83-1
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-phenylpropanamide hydrochloride, a key intermediate in pharmaceutical development. The document details the chemical properties, a proposed synthetic pathway, and the analytical techniques required for its characterization, addressing a critical need for accessible and detailed scientific information for professionals in drug discovery and development.

Introduction

This compound, also known as L-phenylalaninamide hydrochloride, is a derivative of the essential amino acid L-phenylalanine. Its structural similarity to phenylalanine makes it a valuable building block in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based drugs and other therapeutic agents. This guide outlines a feasible synthetic route and the necessary characterization methods to ensure the identity, purity, and quality of the final compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Melting Point 234 °C[1][2]
Boiling Point 356.9 °C at 760 mmHg[1][2]
Solubility Soluble in water[1]
Appearance White to near white powder/crystal[1][2]
Optical Rotation [α]D²⁰ +15.0 to +23.0° (c=2, H₂O)[1]

Synthesis Pathway

A proposed and logical three-step synthesis of this compound starting from L-phenylalanine is outlined below. This pathway involves the initial protection of the carboxylic acid group via esterification, followed by amidation, and finally, the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation L-Phenylalanine L-Phenylalanine L-Phenylalanine_Methyl_Ester L-Phenylalanine Methyl Ester L-Phenylalanine->L-Phenylalanine_Methyl_Ester  Methanol,  Thionyl Chloride L-Phenylalaninamide 2-Amino-3-phenylpropanamide (L-Phenylalaninamide) L-Phenylalanine_Methyl_Ester->L-Phenylalaninamide  Ammonia Final_Product 2-Amino-3-phenylpropanamide Hydrochloride L-Phenylalaninamide->Final_Product  Hydrochloric Acid

Diagram 1: Proposed synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-phenylalanine as a methyl ester.

  • Materials: L-phenylalanine, Methanol, Thionyl chloride.

  • Procedure:

    • Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add thionyl chloride to the suspension while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude L-phenylalanine methyl ester hydrochloride.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.

Step 2: Synthesis of 2-Amino-3-phenylpropanamide (L-Phenylalaninamide)

The methyl ester is converted to the corresponding primary amide through ammonolysis.

  • Materials: L-Phenylalanine methyl ester hydrochloride, Ammonia (e.g., in methanol).

  • Procedure:

    • Dissolve L-phenylalanine methyl ester hydrochloride in a solution of ammonia in methanol.

    • Stir the reaction mixture in a sealed vessel at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess ammonia under reduced pressure.

    • The resulting crude L-phenylalaninamide can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve stability and handling.

  • Materials: 2-Amino-3-phenylpropanamide, Hydrochloric acid (e.g., in a suitable solvent like ethanol or diethyl ether).

  • Procedure:

    • Dissolve the purified 2-Amino-3-phenylpropanamide in a suitable organic solvent (e.g., ethanol).

    • Slowly add a solution of hydrochloric acid in the same or a miscible solvent, while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis MS Mass Spectrometry Start->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) NMR->Purity FTIR->Purity MS->Purity Final Characterized Compound Purity->Final

Diagram 2: Characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon, the diastereotopic methylene protons of the benzyl group, and the amide and amine protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Expected signals include those for the carbonyl carbon of the amide, the aromatic carbons, the alpha-carbon, and the methylene carbon of the benzyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for:

  • N-H stretching vibrations of the primary amine and amide groups.

  • C=O stretching vibration of the amide group.

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺) that matches the calculated molecular weight of the free base (164.20 g/mol ) and its hydrochloride salt (200.67 g/mol ).[1] Fragmentation patterns can provide further structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed methodologies and characterization workflows are intended to support researchers and scientists in the efficient and reliable production of this important pharmaceutical intermediate. Adherence to these protocols will ensure the quality and consistency of the compound for its application in drug development and other scientific research.

References

Spectroscopic Analysis of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-3-phenylpropanamide hydrochloride. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols.

Data Presentation

The quantitative spectroscopic data for 2-Amino-3-phenylpropanamide is summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.2 - 7.4m5HAromatic protons (C₆H₅)
3.8 - 4.0t1HCH-NH₂
2.8 - 3.2m2HCH₂-Ph
7.5 (broad s)s2HNH₂ (amide)
1.5 (broad s)s2HNH₂ (amine)

Note: The chemical shifts for the amine (NH₂) and amide (CONH₂) protons can be broad and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
178C=O (Amide)
138C (Aromatic, quaternary)
129.5CH (Aromatic)
128.5CH (Aromatic)
126.5CH (Aromatic)
55CH-NH₂
40CH₂-Ph
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3500Strong, BroadN-H stretch (Amine and Amide)
3000 - 3100MediumC-H stretch (Aromatic)
2850 - 2960MediumC-H stretch (Aliphatic)
1680StrongC=O stretch (Amide I)
1600MediumN-H bend (Amine/Amide II)
1450 - 1580Medium to WeakC=C stretch (Aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
164.1100[M]⁺ (Molecular Ion)
147Moderate[M-NH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Note: The mass spectrum data is based on Gas Chromatography-Mass Spectrometry (GC-MS) of the free base.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[3] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4][5] Broadband proton decoupling is used to simplify the ¹³C spectrum.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly employed.[6][7] Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[8] The FT-IR spectrum is then recorded by passing a beam of infrared radiation through the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation). This solution is then introduced into the ESI source of the mass spectrometer via a syringe pump or through a liquid chromatography system.[9][10] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[11][12] As the solvent evaporates, the analyte molecules are released as gas-phase ions, which are then guided into the mass analyzer to determine their mass-to-charge ratio.[10][11]

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Amino-3-phenylpropanamide HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS) MS_Prep->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

The Biological Activity of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Phenylalanine Analog for Drug Development and Scientific Research

Introduction

2-Amino-3-phenylpropanamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, presents a compelling subject for research in drug discovery and biochemical pathway analysis. Its structural similarity to phenylalanine allows it to function as a molecular mimic, potentially interacting with and modulating the activity of enzymes and receptors that recognize phenylalanine as a substrate or ligand. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as a competitive inhibitor and its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of its impact on key signaling pathways.

Biological Activity and Mechanisms of Action

As a phenylalanine analog, this compound is known to interact with several biological targets, primarily acting as a competitive inhibitor. The presence of the phenyl group and the amino acid-like structure are key to its biological interactions.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)
Interaction with Aminopeptidase N (APN)

Derivatives of 2-amino-3-phenylpropanamide have shown potent inhibitory activity against Aminopeptidase N (APN), a zinc-dependent metalloprotease. APN is involved in protein degradation and cellular signaling and is overexpressed in various types of cancer, making it a target for anti-cancer drug development. The mechanism of inhibition by these analogs often involves chelation of the zinc ion within the enzyme's active site. Although specific IC50 values for this compound are not currently published, its structural characteristics suggest it may also interact with APN.

Role in Neurotransmitter Pathways

L-phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine. As an analog, this compound has the potential to interfere with these pathways, which could have implications for mood, learning, and memory. Further research is needed to fully elucidate the specific mechanisms of its interaction with neurotransmitter systems.

Stereochemistry and Biological Activity

It is important to note that the biological activity of 2-Amino-3-phenylpropanamide is stereospecific. The S-enantiomer has been observed to exhibit significantly greater biological activity compared to the R-enantiomer. This highlights the importance of stereochemistry in the design and development of drugs based on this scaffold.

Data Presentation: A Comparative Look at Phenylalanine Analog Inhibitors

While specific quantitative inhibitory data for this compound against PAL and APN are not available in the current literature, the following tables present data for other known phenylalanine analogs to provide a contextual understanding of the potential potency of such compounds.

Table 1: Inhibitory Activity of Phenylalanine Analogs against Phenylalanine Ammonia-Lyase (PAL)

CompoundType of InhibitionKi ValueSource
1-Amino-2-phenylethylphosphonic acid (L-enantiomer)Competitive6.5 x 10⁻⁶ M[1]
1-Amino-2-phenylethylphosphonic acid (D-enantiomer)Competitive5.3 x 10⁻⁵ M[1]
2-Aminoindan-2-phosphonic acid (AIP)Competitive (time-dependent)7 ± 2 nM[2]
Phenol/glycine pairMixedK(i)=0.014+/-0.003 mM, alphaK(i)=0.058+/-0.01 M[3]
ortho-cresol/glycine pairMixedK(i)=0.038+/-0.008 mM, alphaK(i)=0.13+/-0.04 mM[3]
meta-cresol/glycine pairCompetitiveK(i)=0.36+/-0.076 mM[3]

Table 2: Inhibitory Activity of Phenylalanine Derivatives against Aminopeptidase N (APN)

CompoundIC50 ValueSource
3-phenylalanyl-N'-substituted-2,6-piperidinedione (compound 7c)5.00 ± 3.17 µM[3]

Signaling Pathways

The interaction of this compound with key enzymes can have significant effects on downstream signaling and metabolic pathways.

Phenylpropanoid Biosynthesis Pathway

This compound, as a phenylalanine analog, acts as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the entry point enzyme for the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide range of plant secondary metabolites.

Phenylpropanoid_Pathway cluster_inhibition Inhibition Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL Analog 2-Amino-3-phenylpropanamide (Analog) Analog->PAL Competitive Inhibition CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Deamination pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid CoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA Flavonoids Flavonoids CoumaroylCoA->Flavonoids Lignin Lignin CoumaroylCoA->Lignin Stilbenes Stilbenes CoumaroylCoA->Stilbenes

Inhibition of the Phenylpropanoid Pathway by a Phenylalanine Analog.
Dopamine Synthesis Pathway

As a precursor to dopamine, L-phenylalanine is essential for neurotransmitter synthesis. An analog like this compound could potentially interfere with this pathway at the initial stages.

Dopamine_Synthesis cluster_interference Potential Interference Phenylalanine L-Phenylalanine PhenylalanineHydroxylase Phenylalanine Hydroxylase Phenylalanine->PhenylalanineHydroxylase Analog 2-Amino-3-phenylpropanamide (Analog) Analog->PhenylalanineHydroxylase Potential Competition Tyrosine L-Tyrosine TyrosineHydroxylase Tyrosine Hydroxylase Tyrosine->TyrosineHydroxylase LDOPA L-DOPA DOPADecarboxylase DOPA Decarboxylase LDOPA->DOPADecarboxylase Dopamine Dopamine PhenylalanineHydroxylase->Tyrosine TyrosineHydroxylase->LDOPA DOPADecarboxylase->Dopamine

Potential Interference in the Dopamine Synthesis Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of this compound.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on PAL activity.

1. Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • This compound (test inhibitor)

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • 96-well UV-transparent microplate or quartz cuvettes

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.

    • Prepare a stock solution of the test inhibitor in Tris-HCl buffer. Create a series of dilutions to test a range of concentrations.

    • Prepare a working solution of PAL enzyme in Tris-HCl buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare the following reaction mixtures:

      • Control: Tris-HCl buffer, L-phenylalanine solution, and PAL enzyme solution.

      • Inhibitor: Tris-HCl buffer, L-phenylalanine solution, inhibitor solution (at various concentrations), and PAL enzyme solution.

      • Blank: Tris-HCl buffer and L-phenylalanine solution (no enzyme).

    • The final volume of all reactions should be the same.

  • Kinetic Measurement:

    • Pre-incubate the reaction mixtures (without the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme solution.

    • Immediately measure the absorbance at 290 nm and continue to record the absorbance every 30 seconds for 10-20 minutes. The increase in absorbance corresponds to the formation of trans-cinnamic acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for both the control and inhibitor reactions.

    • Determine the percent inhibition for each inhibitor concentration.

    • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol for Aminopeptidase N (APN) Inhibition Assay

This protocol describes a fluorometric or colorimetric method for measuring the inhibition of APN.

1. Materials:

  • Purified Aminopeptidase N (APN) enzyme

  • L-Leucine-p-nitroanilide (colorimetric substrate) or L-Leucine-7-amido-4-methylcoumarin (fluorometric substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (test inhibitor)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplate

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

    • Prepare a stock solution of the test inhibitor in assay buffer or a compatible solvent. Create a series of dilutions.

    • Prepare a working solution of APN enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Control: Assay buffer, substrate solution, and APN enzyme solution.

      • Inhibitor: Assay buffer, inhibitor solution (at various concentrations), substrate solution, and APN enzyme solution.

      • Blank: Assay buffer and substrate solution (no enzyme).

  • Reaction and Measurement:

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction if necessary (e.g., by adding acetic acid for the p-nitroanilide substrate).

    • Measure the absorbance at 405 nm (for p-nitroanilide) or fluorescence at Ex/Em = 380/460 nm (for AMC).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay, applicable to both PAL and APN.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->reagent_prep assay_setup Set up Reaction Mixtures (Control, Inhibitor, Blank) reagent_prep->assay_setup pre_incubation Pre-incubate at Assay Temperature assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Enzyme or Substrate) pre_incubation->reaction_initiation data_acquisition Measure Product Formation (Spectrophotometry/Fluorometry) reaction_initiation->data_acquisition data_analysis Analyze Data (Calculate V₀, % Inhibition, IC50/Ki) data_acquisition->data_analysis end End data_analysis->end

A generalized workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound is a promising phenylalanine analog with demonstrated potential to interact with key enzymes such as Phenylalanine Ammonia-Lyase and likely Aminopeptidase N. Its ability to act as a competitive inhibitor makes it a valuable tool for studying metabolic pathways and a potential starting point for the development of novel therapeutic agents.

The primary gap in the current understanding of this compound is the lack of specific quantitative data on its inhibitory potency (Ki and IC50 values) against its putative targets. Future research should focus on conducting detailed enzymatic assays, following the protocols outlined in this guide, to determine these crucial parameters. Such studies will be invaluable for establishing a clear structure-activity relationship for this class of compounds and for guiding the rational design of more potent and selective inhibitors for therapeutic applications in oncology and neurology.

References

Chiral Separation of 2-Amino-3-phenylpropanamide Hydrochloride Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 2-Amino-3-phenylpropanamide hydrochloride enantiomers. This compound, a derivative of the amino acid phenylalanine, is a critical chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of such intermediates is of utmost importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective analysis of these compounds.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the analytical workflow to assist researchers in developing and implementing robust chiral separation methods.

Core Concepts in Chiral Separation by HPLC

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. In chiral HPLC, the chiral selector is immobilized on a stationary phase. The differing stability of these diastereomeric complexes for each enantiomer leads to different retention times, enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors that govern the selectivity and resolution of the separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and macrocyclic glycopeptide-based CSPs, like those utilizing teicoplanan, have demonstrated broad applicability for the separation of amino acid derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the chiral separation of phenylalanine, the parent amino acid of 2-Amino-3-phenylpropanamide. Due to the structural similarity, these methods provide a strong starting point for the separation of its amide hydrochloride derivative. The amide functionality may lead to different retention times compared to the carboxylic acid of phenylalanine, but the chiral recognition principles are expected to be similar.

Method 1: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This method is well-suited for the hydrochloride salt form of the analyte due to the aqueous component in the mobile phase.

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of water, methanol, and formic acid (30:70:0.02, v/v/v).[2]

    • Solvents: HPLC grade water, methanol, and formic acid.

    • Sample: Racemic this compound.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing 300 mL of water, 700 mL of methanol, and 0.2 mL of formic acid. Degas the mobile phase using sonication or vacuum filtration.[2]

    • Sample Preparation: Prepare a stock solution of racemic this compound in a mixture of water and methanol (30:70, v/v) at a concentration of approximately 300 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

    • HPLC Analysis:

      • Set the column temperature to 25 °C.[2]

      • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

      • Inject 10 µL of the prepared sample solution.[2]

      • Monitor the elution profile using a UV detector at a wavelength of 205 nm.[2]

    • Data Analysis: Integrate the peak areas of the two enantiomers to determine their respective concentrations and calculate the enantiomeric excess (% ee).

Method 2: Normal-Phase HPLC on a Polysaccharide-Based CSP

Normal-phase chromatography can also be effective, particularly if the free base form of the amide is being analyzed or if alternative selectivity is required.

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v).

    • Solvents: HPLC grade n-hexane and 2-propanol.

    • Sample: Racemic 2-Amino-3-phenylpropanamide (as free base or hydrochloride salt dissolved in a suitable solvent).

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Set the column temperature to room temperature (e.g., 25 °C).

      • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

      • Inject 20 µL of the sample solution.

      • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Data Analysis: Integrate the peak areas to determine the enantiomeric ratio.

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected results for the chiral separation of compounds structurally related to this compound. These values can be used as a benchmark for method development and optimization.

Table 1: Chromatographic Conditions for Chiral HPLC Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[2]Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Water/Methanol/Formic Acid (30:70:0.02, v/v/v)[2]n-Hexane/2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min[2]1.0 mL/min
Temperature 25 °C[2]Room Temperature
Detection UV at 205 nm[2]UV at 254 nm
Injection Volume 10 µL[2]20 µL

Table 2: Expected Performance Metrics (Based on Phenylalanine Separation)

EnantiomerExpected Retention Time (min) - Method 1Resolution (Rs) - Method 1
Enantiomer 1~ 5-10> 1.5
Enantiomer 2~ 6-12

*Note: Retention times for this compound may vary from those of phenylalanine due to the difference in the functional group (amide vs. carboxylic acid). However, good resolution is anticipated based on the performance of these methods with structurally similar compounds.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and decision-making processes in the chiral separation of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Sample Solution Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report G rect_node rect_node start Select Chiral Separation Method solubility Is the sample soluble in non-polar solvents? start->solubility method1 Method 1: Reversed-Phase HPLC (e.g., CHIROBIOTIC T) solubility->method1 No method2 Method 2: Normal-Phase HPLC (e.g., Chiralpak AD-H) solubility->method2 Yes optimization Optimize mobile phase and temperature method1->optimization method2->optimization validation Validate Method optimization->validation

References

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Amino-3-phenylpropanamide Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-phenylpropanamide hydrochloride, systematically known as L-phenylalaninamide hydrochloride, is a derivative of the essential amino acid L-phenylalanine. While direct research on the specific biological mechanisms of the amide form is limited, this guide synthesizes the current understanding of its parent compound, L-phenylalanine, to extrapolate the putative mechanisms of action of this compound. The primary hypothesized pathways involve its role as a pro-drug or precursor to L-phenylalanine, which can then influence catecholaminergic and opioidergic systems. This document outlines these potential mechanisms, provides hypothetical experimental protocols for their investigation, and presents relevant data from studies on related compounds to guide future research.

Introduction

This compound is a chemical entity closely related to L-phenylalanine, a fundamental building block for proteins and a precursor to several key neurotransmitters.[1][2][3] It is plausible that in biological systems, the amide group of this compound is hydrolyzed by amidase enzymes to yield L-phenylalanine. Therefore, its biological effects are likely attributable to the subsequent metabolic pathways of L-phenylalanine. This guide will focus on two primary putative mechanisms of action:

  • Modulation of Catecholamine Neurotransmitter Synthesis: As a precursor to L-tyrosine and subsequently L-DOPA, L-phenylalanine is a critical component in the biosynthesis of dopamine, norepinephrine, and epinephrine.

  • Modulation of the Endogenous Opioid System: The D-enantiomer of phenylalanine has been shown to inhibit enkephalinases, the enzymes responsible for the degradation of endogenous opioid peptides (enkephalins). While the primary compound of interest is the L-enantiomer, the potential for effects on the endogenous opioid system, particularly in racemic mixtures, warrants consideration.

Putative Mechanism of Action 1: Precursor to Catecholamine Synthesis

The primary and most well-supported putative mechanism of action of this compound is its role as a precursor in the dopamine synthesis pathway. Following administration, it is hypothesized to be converted to L-phenylalanine. L-phenylalanine is then hydroxylated to form L-tyrosine, the direct precursor for dopamine synthesis.[4][5][6]

Signaling Pathway

The metabolic conversion of L-phenylalanine to dopamine involves a series of enzymatic steps:

  • Phenylalanine Hydroxylase (PAH): In the liver, PAH converts L-phenylalanine to L-tyrosine.[4]

  • Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in catecholamine synthesis and converts L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).[4][7]

  • Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme decarboxylates L-DOPA to form dopamine.[6][7]

An increase in the systemic concentration of L-phenylalanine is expected to lead to an increase in the synthesis of dopamine in dopaminergic neurons, particularly in situations of high neuronal activity.[4]

Dopamine Synthesis Pathway cluster_0 Systemic Circulation / Pre-synaptic Neuron cluster_1 Synaptic Vesicle 2_Amino_3_phenylpropanamide_HCl 2-Amino-3-phenylpropanamide HCl L_Phenylalanine L-Phenylalanine 2_Amino_3_phenylpropanamide_HCl->L_Phenylalanine Hydrolysis (Putative) L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Dopamine_Vesicle Dopamine Dopamine->Dopamine_Vesicle VMAT2

Figure 1: Putative Dopamine Synthesis Pathway. This diagram illustrates the hypothesized conversion of this compound to L-phenylalanine and its subsequent role as a precursor in the dopamine synthesis pathway.
Quantitative Data

Direct quantitative data for this compound on dopamine synthesis is not available in the current literature. The following table presents data for L-phenylalanine to provide context for its potential effects.

CompoundParameterValueSpeciesExperimental System
L-PhenylalanineIncrease in basal dopamine release59%RatIn vivo microdialysis (corpus striatum)
L-PhenylalanineIC50 for Tyrosine Hydroxylase Inhibition (at high concentrations)Not specifiedIn vitroEnzyme assay

Note: High concentrations of phenylalanine can paradoxically inhibit tyrosine hydroxylase.[4]

Experimental Protocols

This protocol describes a method to assess the effect of this compound on dopamine release in the rat striatum.

Objective: To measure extracellular dopamine and its metabolites following administration of this compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum. Allow for a 48-72 hour recovery period.

  • Microdialysis:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • Allow a 1-2 hour stabilization period to establish a baseline.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound intraperitoneally at various doses.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

  • Analysis (HPLC-ECD):

    • Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine, DOPAC, and HVA concentrations.

    • Express the results as a percentage change from the baseline levels.

Microdialysis Workflow Surgery Guide Cannula Implantation in Striatum Recovery 48-72h Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion (1-2 µL/min) Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Administration Administer 2-Amino-3- phenylpropanamide HCl (i.p.) Baseline->Administration Post_Admin_Collection Post-Administration Sample Collection Administration->Post_Admin_Collection Analysis HPLC-ECD Analysis (Dopamine, DOPAC, HVA) Post_Admin_Collection->Analysis

Figure 2: Experimental Workflow for In Vivo Microdialysis. This flowchart outlines the key steps to measure dopamine release in response to the administration of this compound.

Putative Mechanism of Action 2: Modulation of the Endogenous Analgesia System

DL-phenylalanine has been reported to potentiate opiate analgesia, and D-phenylalanine is known to inhibit enkephalinases.[8] Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. By inhibiting these enzymes, the levels of enkephalins are increased, leading to enhanced activation of opioid receptors and a subsequent analgesic effect. While the primary compound of interest is the L-enantiomer, it is important to consider this pathway, especially if racemic mixtures are used.

Signaling Pathway

The proposed mechanism involves the inhibition of enkephalinase (specifically, enzymes like neprilysin and aminopeptidase N), which would otherwise break down enkephalins in the synaptic cleft. This leads to a prolonged presence of enkephalins and increased activation of delta and mu-opioid receptors on post-synaptic neurons, resulting in a reduction in pain signal transmission.

Enkephalin Pathway cluster_0 Pre-synaptic Neuron cluster_1 Synaptic Cleft cluster_2 Post-synaptic Neuron Enkephalin_Vesicle Enkephalin Vesicles Enkephalin Enkephalin Enkephalin_Vesicle->Enkephalin Release Enkephalinase Enkephalinase Enkephalin->Enkephalinase Degradation Opioid_Receptor Opioid Receptor (δ, μ) Enkephalin->Opioid_Receptor Binds Inactive_Metabolites Inactive Metabolites Enkephalinase->Inactive_Metabolites Compound 2-Amino-3-phenyl- propanamide HCl (as D-phenylalanine) Compound->Enkephalinase Inhibits (Putative) Analgesia Analgesic Effect Opioid_Receptor->Analgesia

Figure 3: Putative Enkephalinase Inhibition Pathway. This diagram shows the potential mechanism by which the D-phenylalanine component of a racemic mixture could inhibit enkephalinase, leading to an enhanced analgesic effect.
Quantitative Data

There is no direct quantitative data for the inhibitory effect of this compound on enkephalinase activity. The table below includes data for D-phenylalanine.

CompoundParameterValueSpeciesExperimental System
D-PhenylalanineAnalgesic effectSignificant in some studies, not in othersHumanClinical trials
D-PhenylalanineEnkephalinase InhibitionDemonstratedAnimal modelsIn vitro and in vivo studies

Note: The analgesic efficacy of D-phenylalanine in humans is a subject of debate with conflicting results in clinical trials.[9]

Experimental Protocols

This protocol outlines a method to determine if this compound or its metabolite can inhibit enkephalinase activity.

Objective: To measure the inhibitory potential of this compound on enkephalin-degrading enzymes.

Methodology:

  • Enzyme Source: Prepare a solubilized brain membrane fraction from rat brain tissue, which contains enkephalinases.

  • Substrate: Use a radiolabeled or fluorogenic enkephalin analog as the substrate.

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with varying concentrations of this compound.

    • Initiate the reaction by adding the enkephalin substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

  • Detection:

    • Separate the intact substrate from the cleaved products using chromatography (e.g., HPLC or TLC).

    • Quantify the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Discussion and Future Directions

The biological activity of this compound is currently inferred from the known pharmacology of L-phenylalanine. The primary putative mechanisms involve its conversion to L-phenylalanine, which can then serve as a precursor for dopamine synthesis or, in the case of its D-enantiomer, potentially inhibit enkephalin degradation.

It is crucial to emphasize that direct experimental evidence for the effects of this compound is lacking. Future research should focus on:

  • Pharmacokinetic studies: To determine the rate and extent of conversion of this compound to L-phenylalanine in vivo.

  • Direct enzymatic and receptor binding assays: To ascertain if the amide form itself has any intrinsic activity at relevant biological targets.

  • In vivo behavioral studies: To confirm the hypothesized effects on mood, cognition, and pain perception.

The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

Conclusion

This compound holds potential as a modulator of key neurotransmitter systems. Based on the known roles of its parent compound, L-phenylalanine, its mechanism of action is likely to be centered on the augmentation of dopamine synthesis and, potentially, the enhancement of the endogenous opioid system. However, rigorous scientific investigation is required to validate these hypotheses and to fully elucidate the pharmacological profile of this compound. This technical guide serves as a foundational resource to direct and inform such future research endeavors.

References

In-Depth Technical Guide: Structural Properties of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3-phenylpropanamide hydrochloride, also known as DL-Phenylalanine amide hydrochloride, is the salt form of the amino acid derivative 2-Amino-3-phenylpropanamide. The hydrochloride form enhances the compound's solubility in aqueous solutions.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1][3][4]
Appearance White to off-white powder/crystal[1][3]
Melting Point 231-243 °C[3][4]
Solubility Soluble in water[1]

Synthesis

The synthesis of this compound can be achieved through several routes. A common method involves the ammonolysis of a suitable phenylalanine ester. For instance, the synthesis of S-2-aminobutanamide hydrochloride has been described involving the ammoniation of a 2-bromobutyric acid methyl ester to form the amide, followed by resolution and salification with hydrogen chloride.[5] A similar pathway can be envisaged for this compound, starting from the corresponding phenylalanine derivative.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis Workflow Start Phenylalanine Derivative (e.g., Ester) Ammonolysis Ammonolysis Start->Ammonolysis Amide 2-Amino-3-phenylpropanamide (Free Base) Ammonolysis->Amide Salification Salification with HCl Amide->Salification Product 2-Amino-3-phenylpropanamide Hydrochloride Salification->Product

A generalized synthetic pathway for this compound.

Structural Characterization

A thorough structural characterization of a molecule involves determining its connectivity, three-dimensional arrangement, and electronic properties. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

Crystallographic Properties

A definitive determination of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of unit cell dimensions, bond lengths, and bond angles. Despite extensive searches of chemical and crystallographic databases, a complete, publicly available crystal structure for this compound could not be located.

However, the crystal structure of related Nα-aroyl-N-aryl-phenylalanine amides has been determined, demonstrating that these molecules can form well-defined crystalline structures amenable to X-ray diffraction analysis.[6] In the absence of experimental data for the hydrochloride salt, a theoretical discussion of its expected structural features is presented.

The protonation of the primary amine group to form the ammonium hydrochloride salt is expected to lead to several key structural changes:

  • Elongation of the C-N bond: The C-NH₃⁺ bond is anticipated to be slightly longer than the C-NH₂ bond in the free base due to the change in hybridization and electrostatic repulsion.

  • Changes in intermolecular interactions: The presence of the charged ammonium group and the chloride counter-ion will introduce strong electrostatic interactions and hydrogen bonding opportunities, significantly influencing the crystal packing.

  • Conformational adjustments: The bulky -NH₃⁺ group may lead to slight changes in the torsional angles of the molecule to accommodate the new steric and electronic environment.

A logical workflow for crystallographic analysis is presented below:

G cluster_1 Crystallographic Analysis Workflow Crystal Single Crystal Growth XRD X-ray Diffraction Data Collection Crystal->XRD Structure Structure Solution and Refinement XRD->Structure Analysis Analysis of Structural Parameters (Bond lengths, angles, etc.) Structure->Analysis

A typical workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for elucidating the structure of molecules in various states.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

While a fully assigned spectrum for the hydrochloride salt is not available in the reviewed literature, the expected signals can be predicted based on the structure of the free base, 2-Amino-3-phenylpropanamide. The protonation of the amino group would lead to a downfield shift of the adjacent α-proton signal due to the electron-withdrawing effect of the -NH₃⁺ group.

Expected ¹H NMR Signals for 2-Amino-3-phenylpropanamide:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Amide (-CONH₂)7.5 - 8.5Broad Singlets
α-CH3.5 - 4.0Triplet/Doublet of Doublets
β-CH₂2.8 - 3.2Multiplet
Amino (-NH₂)1.5 - 2.5Broad Singlet

Expected ¹³C NMR Signals for 2-Amino-3-phenylpropanamide:

CarbonExpected Chemical Shift (ppm)
Carbonyl (-C=O)170 - 180
Aromatic (C₆H₅)125 - 140
α-CH50 - 60
β-CH₂35 - 45

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and phenyl groups.

The protonation of the primary amine to an ammonium group will result in the appearance of characteristic N-H stretching and bending vibrations in the IR spectrum.

Expected FTIR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Vibration
Ammonium (-NH₃⁺)3000 - 3300N-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Aliphatic C-H2850 - 3000C-H Stretch
Amide C=O1630 - 1680C=O Stretch (Amide I)
Amide N-H1550 - 1640N-H Bend (Amide II)
Ammonium (-NH₃⁺)1500 - 1600N-H Bend
Aromatic C=C1450 - 1600C=C Stretch

Experimental Protocols

General Synthesis of this compound

A plausible synthesis would involve the reaction of a phenylalanine ester with ammonia, followed by acidification.

  • Ammonolysis: L-phenylalanine methyl ester hydrochloride is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: The solvent and excess ammonia are removed under reduced pressure. The resulting crude product, 2-Amino-3-phenylpropanamide, is then purified, for example, by recrystallization.

  • Salification: The purified 2-Amino-3-phenylpropanamide is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[6][7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[6][7]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of signals.[8][9][10]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the signals are determined.[11]

FTIR Spectroscopy
  • Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[12][13][14]

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[13]

  • Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

This technical guide has summarized the available structural and physicochemical information for this compound. While a complete experimental determination of its crystal structure is not yet publicly available, this document provides a foundation for researchers by presenting the known properties and outlining the standard experimental protocols for its synthesis and detailed structural characterization. Further research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is required to fully elucidate the precise three-dimensional structure and intermolecular interactions of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of 2-Amino-3-phenylpropanamide hydrochloride (also known as L-Phenylalaninamide HCl), a key building block in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on outlining detailed, best-practice experimental protocols for determining its solubility in various solvent systems and its stability under a range of stress conditions as mandated by regulatory guidelines. The methodologies described herein are based on established principles for the physicochemical characterization of active pharmaceutical ingredients (APIs) and their derivatives. This guide also presents a framework for data interpretation and visualization to support drug development and formulation activities.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring a primary amine, an amide group, and a phenyl side chain, makes it a versatile intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality, safety, and efficacy of the final drug product.

Solubility is a critical determinant of a drug candidate's bioavailability and is fundamental to designing appropriate formulation strategies, from oral dosage forms to parenteral solutions. The hydrochloride salt form of this compound is intended to enhance its aqueous solubility.[1] However, quantitative characterization across a range of pharmaceutically relevant solvents and pH values is necessary.

Stability testing is a crucial component of the drug development process, mandated by regulatory agencies worldwide. It provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, in particular, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, which in turn helps in the development of stability-indicating analytical methods.

This guide will provide detailed experimental protocols for conducting these critical studies and a template for presenting the resulting data.

Solubility Studies

The solubility of this compound should be determined in a variety of solvents to support both synthetic process development and pre-formulation activities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Thermostatic shaking water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Solvents: Purified water, pH-adjusted buffers (e.g., pH 2, 4.5, 6.8, 7.4), methanol, ethanol, isopropanol, acetonitrile, acetone.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to known solvent volume B Seal vial A->B C Agitate in thermostatic shaker (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear, tabular format. The following tables are illustrative, demonstrating how experimentally determined data would be presented.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25 °C

SolventSolvent ClassDielectric Constant (approx.)Illustrative Solubility (mg/mL)
WaterAqueous80.1> 200
0.1 M HCl (pH ~1)Aqueous Buffer~80> 250
pH 4.5 BufferAqueous Buffer~80> 200
pH 7.4 BufferAqueous Buffer~80> 150
MethanolPolar Protic32.7~ 50
EthanolPolar Protic24.5~ 20
IsopropanolPolar Protic19.9< 5
AcetonitrilePolar Aprotic37.5< 2
AcetonePolar Aprotic20.7< 1

Table 2: Illustrative Temperature Dependence of Aqueous Solubility

Temperature (°C)SolventIllustrative Solubility (mg/mL)
5Purified Water~ 180
25Purified Water> 200
37Purified Water> 220

Stability Studies and Forced Degradation

Stability studies are performed to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. Forced degradation involves exposing the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for identification of degradation products.

  • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress Conditions:

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Store at 60 °C and analyze at intervals (e.g., 2, 4, 8, 24 hours).

    • If no degradation occurs, increase the acid concentration (e.g., 1 M HCl) or temperature.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Store at 60 °C and analyze at intervals.

    • The primary expected degradation pathway is the hydrolysis of the amide bond to form L-phenylalanine and ammonia.[2][3][4][5][6]

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature and analyze at intervals.

    • Protect from light to avoid photo-oxidation.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a calibrated oven.

    • Expose a solution of the compound to the same temperature.

    • Analyze at intervals.

  • Photolytic Degradation:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (HCl, Heat) F Sample at Time Points A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H2O2) C->F D Thermal (Dry Heat) D->F E Photolytic (ICH Light) E->F G Neutralize & Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants (LC-MS) H->I J Establish Degradation Pathway I->J Start Drug Substance (Solid & Solution) Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation studies.

Data Presentation: Stability Data

The results of forced degradation studies should be summarized in a table, indicating the extent of degradation and the major degradation products observed.

Table 3: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionReagent/TempDurationIllustrative % Assay LostIllustrative Major Degradation Product(s)
Acid Hydrolysis1 M HCl24 h15%L-Phenylalanine
Base Hydrolysis0.1 M NaOH8 h18%L-Phenylalanine
Oxidation3% H₂O₂24 h8%Oxidized species (e.g., hydroxylated phenyl ring)
Thermal (Solid)80 °C7 days< 2%Not significant
Thermal (Solution)80 °C24 h5%L-Phenylalanine
Photolytic (Solid)ICH Q1B7 days< 1%Not significant
Photolytic (Solution)ICH Q1B24 h3%Minor unidentified photodegradants

Analytical Method

A robust, stability-indicating analytical method is required for both solubility and stability studies. Reversed-phase HPLC with UV detection is the most common technique.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing the forced degradation samples and ensuring that all degradation peaks are resolved from the main analyte peak.

Conclusion

References

An In-depth Technical Guide to 2-Amino-3-phenylpropanamide Hydrochloride as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-3-phenylpropanamide hydrochloride, a versatile chiral building block derived from the amino acid L-phenylalanine. This document details its physicochemical properties, synthesis, and diverse applications in the construction of complex organic molecules, particularly those of pharmaceutical interest.

Physicochemical Properties

This compound, also known as L-phenylalaninamide hydrochloride, is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for a variety of chemical transformations.[1][2] Key physicochemical data are summarized in Table 1.

PropertyValueReference
CAS Number 108321-83-1[1]
Molecular Formula C₉H₁₃ClN₂O[2]
Molecular Weight 200.67 g/mol [2]
Melting Point 238-243 °C[1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in water[2]
Optical Rotation [α]²⁰/D = +15.0 to +23.0° (c=2, H₂O)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and relatively inexpensive L-phenylalanine. The general strategy involves the protection of the amino group, followed by amidation of the carboxylic acid, and subsequent deprotection to yield the desired hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective approach.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection and Salt Formation L-Phenylalanine L-Phenylalanine Boc-Phe-OH Boc-Phe-OH L-Phenylalanine->Boc-Phe-OH (Boc)2O, NaOH, t-BuOH/H2O Boc-Phe-OH_2 Boc-Phe-OH Boc-Phe-NH2 Boc-Phe-NH2 Boc-Phe-OH_2->Boc-Phe-NH2 1. Isobutyl chloroformate, NMM 2. NH3 (aq) Boc-Phe-NH2_2 Boc-Phe-NH2 Product 2-Amino-3-phenylpropanamide Hydrochloride Boc-Phe-NH2_2->Product 4M HCl in Dioxane

Figure 1: General synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This procedure is adapted from a standard method for the Boc protection of amino acids.

  • Materials:

    • L-Phenylalanine (165.2 g, 1.0 mol)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 223.0 g, 1.0 mol)

    • Sodium hydroxide (40.0 g, 1.0 mol)

    • tert-Butyl alcohol (750 mL)

    • Water (1 L)

    • Potassium hydrogen sulfate

    • Ethyl acetate

    • Pentane

  • Procedure:

    • In a 3 L flask, dissolve sodium hydroxide in 1 L of water.

    • Add L-phenylalanine with stirring at room temperature, followed by the addition of 750 mL of tert-butyl alcohol to obtain a clear solution.

    • To the vigorously stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form during the addition.

    • Continue stirring the reaction mixture overnight at room temperature.

    • Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate in water.

    • Extract the resulting turbid mixture with four 400 mL portions of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to afford pure N-tert-butoxycarbonyl-L-phenylalanine as a white solid.

  • Expected Yield: 78-87%[3]

  • Purity: >98% (as determined by NMR and melting point)

Protocol 2: Synthesis of N-tert-butoxycarbonyl-L-phenylalaninamide (Boc-Phe-NH₂)

This protocol utilizes a mixed anhydride method for the activation of the carboxylic acid, followed by amidation with aqueous ammonia.

  • Materials:

    • N-Boc-L-phenylalanine (26.5 g, 0.1 mol)

    • N-methylmorpholine (NMM, 11.0 mL, 0.1 mol)

    • Isobutyl chloroformate (13.1 mL, 0.1 mol)

    • Anhydrous Tetrahydrofuran (THF, 200 mL)

    • Aqueous ammonia (28%, ~50 mL)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • Dissolve N-Boc-L-phenylalanine in 200 mL of anhydrous THF in a flask equipped with a magnetic stirrer and cool to -15 °C in an ice-salt bath.

    • Add N-methylmorpholine dropwise, ensuring the temperature remains below -10 °C.

    • Slowly add isobutyl chloroformate to the reaction mixture, maintaining the temperature at -15 °C. Stir for 15 minutes.

    • In a separate beaker, cool aqueous ammonia in an ice bath and add it to the reaction mixture in one portion with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash successively with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-tert-butoxycarbonyl-L-phenylalaninamide as a white solid.

  • Expected Yield: 80-90% (Estimated based on similar literature procedures)

  • Purity: >98% (as determined by NMR and HPLC)

Protocol 3: Synthesis of this compound

This protocol describes the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

  • Materials:

    • N-Boc-L-phenylalaninamide (26.4 g, 0.1 mol)

    • 4M HCl in 1,4-dioxane (100 mL)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve N-Boc-L-phenylalaninamide in 100 mL of 4M HCl in 1,4-dioxane at room temperature.

    • Stir the solution for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add anhydrous diethyl ether to the residue and triturate to induce precipitation of a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

  • Expected Yield: >95%[4]

  • Purity: >99% (as determined by NMR and elemental analysis)

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of nitrogen-containing compounds, leveraging its primary amine and amide functionalities, as well as its inherent chirality.

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-Amino-3-phenylpropanamide allows for its use in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Piperazinones are important structural motifs in many biologically active compounds. 2-Amino-3-phenylpropanamide can serve as a precursor for the synthesis of substituted piperazinones through a multi-step sequence.

Piperazinone_Synthesis PheNH2 2-Amino-3-phenylpropanamide Hydrochloride IntermediateA N-Acylated Intermediate PheNH2->IntermediateA Bromoacetic acid, Base Piperazinone Substituted Piperazinone IntermediateA->Piperazinone Intramolecular cyclization

Figure 2: Synthetic route to piperazinones.

A plausible synthetic route involves the N-acylation of 2-Amino-3-phenylpropanamide with bromoacetic acid, followed by an intramolecular cyclization to form the piperazinone ring.[5]

1,5-Benzodiazepines, a class of compounds with a broad spectrum of biological activities, can be synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds. 2-Amino-3-phenylpropanamide can be envisioned as a precursor to chiral β-amino ketones, which can then undergo cyclocondensation to form chiral benzodiazepines.[6][7]

Benzodiazepine_Synthesis PheNH2 2-Amino-3-phenylpropanamide Hydrochloride BetaAminoKetone Chiral β-Amino Ketone PheNH2->BetaAminoKetone Reaction with 1,3-dicarbonyl equivalent Benzodiazepine Chiral 1,5-Benzodiazepine BetaAminoKetone->Benzodiazepine o-Phenylenediamine, Acid catalyst

Figure 3: Conceptual pathway to chiral benzodiazepines.
Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials. The primary amine functionality of this compound makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing 2-Amino-3-phenylpropanamide as the amine component, complex peptide-like structures can be assembled in a single step.

Ugi_Reaction cluster_Ugi Ugi Four-Component Reaction PheNH2 2-Amino-3-phenylpropanamide UgiProduct α-Acylamino Amide PheNH2->UgiProduct Aldehyde Aldehyde (R¹CHO) Aldehyde->UgiProduct CarboxylicAcid Carboxylic Acid (R²COOH) CarboxylicAcid->UgiProduct Isocyanide Isocyanide (R³NC) Isocyanide->UgiProduct

Figure 4: Ugi reaction utilizing 2-Amino-3-phenylpropanamide.
Asymmetric Synthesis and Catalysis

The chiral nature of this compound makes it a valuable scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis. The primary amine and amide functionalities can be readily modified to create bidentate ligands for metal-catalyzed reactions or to incorporate hydrogen-bonding motifs for organocatalysis.[2]

Precursor for Bioactive Molecules

2-Amino-3-phenylpropanamide and its derivatives are of significant interest in drug discovery as they can serve as precursors to enzyme inhibitors and other bioactive molecules. For instance, derivatives of phenylalaninamide have been investigated as potential inhibitors of proteolytic enzymes.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily accessible and highly versatile chiral building block for organic synthesis. Its utility spans the synthesis of diverse heterocyclic systems, the construction of complex peptidomimetics via multicomponent reactions, and the development of novel chiral catalysts. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development settings.

References

Exploring the Metabolic Fate of 2-Amino-3-phenylpropanamide Hydrochloride: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the metabolic fate of 2-Amino-3-phenylpropanamide hydrochloride. Therefore, this guide will provide a predictive overview of its likely metabolic pathways based on its chemical structure and general principles of drug metabolism. The experimental protocols and data presented are generalized from studies on structurally related compounds and represent a typical approach for the metabolic investigation of a new chemical entity.

Introduction

This compound is the hydrochloride salt of the amide derivative of the amino acid phenylalanine. Understanding the metabolic fate of such a compound is crucial for its development as a potential therapeutic agent. This process, encompassing absorption, distribution, metabolism, and excretion (ADME), determines the compound's efficacy, safety, and dosing regimen. The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for easier excretion.[1]

Predicted Metabolic Pathways

Given its structure, this compound is likely to undergo several metabolic transformations. The primary routes of metabolism for compounds containing amide and amino functionalities, as well as an aromatic ring, typically involve hydrolysis, deamination, and oxidation.

  • Hydrolysis: The amide bond is susceptible to hydrolysis by amidase enzymes, such as carboxylesterases, which would yield phenylalanine and ammonia. This is a common metabolic pathway for amide-containing drugs.

  • Deamination: The primary amino group can be removed by deaminating enzymes, such as monoamine oxidases, to form a ketone. This would be followed by further oxidation.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated by cytochrome P450 (CYP) enzymes, typically at the para position, to form a phenolic metabolite. This is a major pathway for many drugs containing a phenyl group.[2]

  • Conjugation: The resulting hydroxylated metabolites or the parent compound itself could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[3]

Below is a diagram illustrating the potential metabolic pathways of this compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 2-Amino-3-phenylpropanamide 2-Amino-3-phenylpropanamide Phenylalanine Phenylalanine 2-Amino-3-phenylpropanamide->Phenylalanine Hydrolysis (Amidases) 3-Phenyl-2-oxopropanamide 3-Phenyl-2-oxopropanamide 2-Amino-3-phenylpropanamide->3-Phenyl-2-oxopropanamide Deamination (MAO) 2-Amino-3-(4-hydroxyphenyl)propanamide 2-Amino-3-(4-hydroxyphenyl)propanamide 2-Amino-3-phenylpropanamide->2-Amino-3-(4-hydroxyphenyl)propanamide Aromatic Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites 2-Amino-3-(4-hydroxyphenyl)propanamide->Conjugated Metabolites Glucuronidation / Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for 2-Amino-3-phenylpropanamide.

General Experimental Protocols for Metabolic Profiling

To elucidate the metabolic fate of a novel compound like this compound, a series of in vitro and in vivo experiments are typically conducted.[2][3]

In Vitro Metabolism Studies
  • Metabolic Stability in Liver Microsomes:

    • Objective: To determine the intrinsic clearance of the compound.

    • Methodology: The compound is incubated with pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse) in the presence of NADPH. The concentration of the parent compound is measured at various time points using LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

  • Metabolite Identification in Hepatocytes:

    • Objective: To identify the major metabolites formed.

    • Methodology: The compound is incubated with fresh or cryopreserved hepatocytes from different species. After incubation, the supernatant is analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.[5]

  • Reaction Phenotyping with Recombinant CYP Enzymes:

    • Objective: To identify the specific CYP450 enzymes responsible for the metabolism.

    • Methodology: The compound is incubated with a panel of individual recombinant human CYP enzymes. The formation of metabolites is monitored to determine which enzymes are involved in its biotransformation.[5]

In Vivo Metabolism Studies
  • Pharmacokinetic and Metabolite Profiling in Animal Models:

    • Objective: To understand the in vivo pharmacokinetics and identify metabolites in circulation and excreta.

    • Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous). Blood, urine, and feces samples are collected at various time points. The concentrations of the parent compound and its metabolites are quantified using LC-MS/MS.[3][6]

The following diagram illustrates a general workflow for investigating the metabolism of a new chemical entity.

cluster_0 In Vitro cluster_1 In Vivo Liver Microsomes Liver Microsomes Metabolic Stability (CLint) Metabolic Stability (CLint) Liver Microsomes->Metabolic Stability (CLint) Hepatocytes Hepatocytes Metabolite ID Metabolite ID Hepatocytes->Metabolite ID Recombinant Enzymes Recombinant Enzymes Reaction Phenotyping Reaction Phenotyping Recombinant Enzymes->Reaction Phenotyping Animal Studies (Rat/Mouse) Animal Studies (Rat/Mouse) Pharmacokinetics (AUC, Cmax, T1/2) Pharmacokinetics (AUC, Cmax, T1/2) Animal Studies (Rat/Mouse)->Pharmacokinetics (AUC, Cmax, T1/2) Excreta Analysis (Metabolite Profile) Excreta Analysis (Metabolite Profile) Animal Studies (Rat/Mouse)->Excreta Analysis (Metabolite Profile)

Caption: General experimental workflow for metabolic profiling of a new chemical entity.

Quantitative Data Summary

As no specific studies on this compound are available, a table of quantitative data cannot be provided. For a novel compound, such a table would typically summarize key pharmacokinetic parameters from in vivo studies and metabolic stability from in vitro assays.

Table 1: Example Pharmacokinetic Parameters (Hypothetical Data for a Novel Compound)

ParameterUnitValue (e.g., in Rat)
In Vitro
Microsomal Half-life (t½)mine.g., 50
Intrinsic Clearance (CLint)µL/min/mg proteine.g., 25
In Vivo (Oral Administration)
Maximum Concentration (Cmax)ng/mLe.g., 500
Time to Cmax (Tmax)he.g., 1.5
Area Under the Curve (AUC)ng·h/mLe.g., 2500
Elimination Half-life (t½)he.g., 4
Bioavailability (F)%e.g., 60

Conclusion

While the metabolic fate of this compound has not been specifically reported, its chemical structure allows for a predictive assessment of its likely metabolic pathways. These would primarily involve hydrolysis of the amide bond, deamination of the amino group, and hydroxylation of the phenyl ring, followed by conjugation. The experimental workflow described provides a standard and robust framework for the definitive elucidation of its metabolism. Such studies are essential for the further development of this and any new chemical entity, providing critical insights into its efficacy and safety profile. Further research is required to confirm these predicted pathways and to quantify the pharmacokinetic parameters of this compound.

References

Initial Toxicity Screening of 2-Amino-3-phenylpropanamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the initial toxicity screening of 2-Amino-3-phenylpropanamide hydrochloride. The information presented is based on publicly available safety data and standardized testing protocols. No specific experimental toxicity data for this compound was found in the public domain at the time of writing. Therefore, this guide focuses on the recommended methodologies for assessing the toxicological profile of this and structurally similar compounds.

Executive Summary

This compound is a compound with potential applications in pharmaceutical and nutraceutical development.[1] An initial toxicity screening is crucial to identify potential hazards and inform risk assessment. This guide outlines the recommended in vitro and in vivo assays for a preliminary toxicological evaluation, focusing on acute toxicity, skin and eye irritation, and cytotoxicity. Detailed experimental protocols based on internationally recognized guidelines are provided, alongside a framework for data interpretation and visualization of key biological pathways.

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications necessitate a focused initial toxicity screening to quantify these effects.

Recommended Toxicity Screening Assays

A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Acute Oral Toxicity

The initial hazard classification suggests moderate acute oral toxicity. While a classical LD50 test can be performed, modern alternative methods are preferred.

Table 1: Acute Oral Toxicity Data (Hypothetical)

Test MethodSpeciesRouteLD50 (mg/kg)GHS Category
Up-and-Down Procedure (UDP)RatOralData Not AvailablePredicted: 4
Fixed Dose Procedure (FDP)RatOralData Not AvailablePredicted: 4
Acute Toxic Class (ATC) MethodRatOralData Not AvailablePredicted: 4
  • Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. A single sex is used to reduce variability.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information.

  • Procedure: A stepwise procedure is used, with each step involving three animals. The outcome of each step (survival or death) determines the next step:

    • If the starting dose causes mortality, the dose for the next step is lowered.

    • If the starting dose is non-lethal, the dose is increased.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation

The compound is known to cause skin irritation. The following in vivo test is the standard method for confirmation and classification.

Table 2: Skin Irritation Data (Hypothetical)

Test MethodSpeciesObservation PeriodPrimary Irritation IndexGHS Category
OECD 404Rabbit14 daysData Not AvailablePredicted: 2
  • Animals: Healthy young adult albino rabbits are used.[2]

  • Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A dose of 0.5 g of the solid substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and semi-occlusive dressing.[2][3]

  • Exposure Period: The exposure period is 4 hours.[2] After exposure, the residual test substance is removed.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess the reversibility of any effects.[2]

  • Scoring: Skin reactions are scored according to a standardized scale (e.g., Draize scale). The mean scores for erythema and edema are calculated for each animal.

Eye Irritation

The compound is classified as a serious eye irritant. The standard in vivo test provides detailed information on the nature and reversibility of the irritation.

Table 3: Eye Irritation Data (Hypothetical)

Test MethodSpeciesObservation PeriodMean Score (Cornea, Iris, Conjunctiva)GHS Category
OECD 405Rabbit21 daysData Not AvailablePredicted: 2A
  • Animals: Healthy young adult albino rabbits are used.[4][5]

  • Procedure: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.[4][6]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[4][5] If effects are present at 72 hours, observations continue until the effects are fully reversed or for a maximum of 21 days.

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for early-stage screening to assess the general toxicity of a compound at the cellular level.

Table 4: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineAssayEndpointIC50 (µM)
HepG2 (Liver)MTTCell ViabilityData Not Available
HaCaT (Skin)Neutral Red UptakeCell ViabilityData Not Available
A549 (Lung)LDH ReleaseCell LysisData Not Available
  • Cell Culture: Human cell lines (e.g., HepG2, HaCaT) are cultured in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.

  • Compound Exposure: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (MTT, NRU, LDH) QSAR->Cytotoxicity Prioritize Testing Genotoxicity Genotoxicity Assays (Ames Test, Micronucleus) Cytotoxicity->Genotoxicity Acute_Oral Acute Oral Toxicity (OECD 423) Genotoxicity->Acute_Oral Inform Dose Selection Skin_Irritation Skin Irritation (OECD 404) Acute_Oral->Skin_Irritation Data_Analysis IC50 / LD50 Calculation Statistical Analysis Acute_Oral->Data_Analysis Eye_Irritation Eye Irritation (OECD 405) Skin_Irritation->Eye_Irritation Skin_Irritation->Data_Analysis Eye_Irritation->Data_Analysis Risk_Assessment Hazard Identification Risk Characterization Data_Analysis->Risk_Assessment

Caption: Tiered approach for initial toxicity screening.

Potential Cytotoxicity Signaling Pathways

Cytotoxicity_Pathways cluster_stimulus Cellular Stress cluster_response Cellular Response Compound 2-Amino-3-phenylpropanamide hydrochloride ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release DNA_Damage->Caspase_Activation p53 activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Conceptual diagram of potential cytotoxicity pathways.

Conclusion

The initial toxicity screening of this compound should be a systematic process that begins with an understanding of its known hazards. The methodologies outlined in this guide, based on established OECD guidelines, provide a robust framework for generating the necessary data for a comprehensive risk assessment. While specific toxicity values for this compound are not currently in the public domain, the described protocols for acute oral toxicity, skin and eye irritation, and in vitro cytotoxicity will enable researchers to thoroughly evaluate its safety profile. The use of a tiered testing strategy, incorporating in vitro methods early in the process, is an efficient and ethical approach to modern toxicology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides with a C-Terminal Phenylalaninamide using Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides.[1] A significant number of biologically active peptides possess a C-terminal amide, a modification that often enhances their stability against enzymatic degradation by carboxypeptidases, thereby prolonging their in vivo half-life.[2] This document provides a detailed protocol for the synthesis of peptides featuring a C-terminal phenylalaninamide using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3] While direct use of 2-Amino-3-phenylpropanamide hydrochloride is not the standard procedure in Fmoc-SPPS, the synthesis of a peptide with a C-terminal phenylalaninamide is readily achieved by utilizing a specific resin, such as Rink Amide resin.[4][5] This resin is designed to release the synthesized peptide with a C-terminal amide upon cleavage.[2]

Principle

The Fmoc-SPPS strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4] The Fmoc protecting group is base-labile and is removed at each cycle with a piperidine solution.[4][6] The side chains of the amino acids are protected with acid-labile groups (e.g., tBu, Boc, Trt), which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1] To obtain a peptide with a C-terminal phenylalaninamide, a Rink Amide resin is employed. The first amino acid coupled to this resin will be Fmoc-L-Phenylalanine. Subsequent Fmoc-protected amino acids are then coupled sequentially. The final cleavage step from the Rink Amide resin yields the desired peptide with a C-terminal phenylalaninamide.[2]

Experimental Protocols

The following protocols outline the key steps in the synthesis of a model peptide with a C-terminal phenylalaninamide.

Resin Selection and Swelling

The choice of resin is critical for obtaining the desired C-terminal functionality.[4] For C-terminal amides, Rink Amide resin is a suitable choice.[5]

  • Procedure:

    • Place the desired amount of Rink Amide resin (e.g., 100-200 mesh) in a reaction vessel.[5]

    • Add N,N-Dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5][7]

    • After swelling, drain the DMF.

First Amino Acid Loading (Fmoc-L-Phenylalanine)

If starting with an unloaded Rink Amide resin, the first amino acid (Fmoc-Phe-OH) needs to be coupled to the resin. Many commercially available Rink Amide resins come pre-loaded with the first amino acid.

  • Procedure (for unloaded resin):

    • Swell the Rink Amide resin in DMF as described above.

    • Perform Fmoc deprotection of the resin's amino group using 20% piperidine in DMF for 5 minutes, and repeat once.[7]

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-L-Phenylalanine (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.[7][8]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8]

    • Monitor the reaction completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).[9]

    • Wash the resin with DMF to remove excess reagents.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[5]

    • Agitate for 5-15 minutes at room temperature.[4][5]

    • Drain the solution.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or HCTU with a base like DIPEA or collidine) in DMF.[5][8][9]

    • Pre-activate the amino acid for 1-2 minutes.[8][9]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[8]

    • Monitor the coupling reaction completion (e.g., Kaiser test).[9] If the test is positive, a second coupling may be necessary.[9]

    • Wash the resin with DMF (3-5 times).[8]

Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Procedure:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail may vary depending on the amino acid composition of the peptide.

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[10]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[8]

    • Centrifuge the mixture to pellet the precipitated peptide.[8]

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.[8]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Data Presentation

Table 1: Reagents and Conditions for SPPS of Peptides with C-Terminal Phenylalaninamide

StepReagent/ParameterTypical Value/ConditionReference
Resin TypeRink Amide Resin[4][5]
Swelling SolventN,N-Dimethylformamide (DMF)[7]
Swelling Time30 - 60 minutes[5][7]
Fmoc Deprotection Reagent20% Piperidine in DMF[5]
Reaction Time2 x 5-15 minutes[4][5][7]
Amino Acid Coupling Amino Acid Excess3 - 5 equivalents[7][8]
Coupling ReagentsHBTU/DIPEA, HATU/DIPEA, HCTU/Collidine[5][8][9]
SolventDMF[8]
Reaction Time1 - 2 hours[8]
Cleavage & Deprotection Cleavage Cocktaile.g., TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[10]
Reaction Time2 - 4 hours[10]
Precipitation SolventCold Diethyl Ether[8]

Visualizations

SPPS_Workflow cluster_1 Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 3. Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle DeprotectionN Fmoc Deprotection (20% Piperidine/DMF) Cycle->DeprotectionN FinalDeprotection Final Fmoc Deprotection Wash3 Wash (DMF) DeprotectionN->Wash3 CouplingN Couple Next Fmoc-AA (e.g., HATU/DIPEA in DMF) Wash3->CouplingN Wash4 Wash (DMF) CouplingN->Wash4 Wash4->Cycle n-1 times Wash4->FinalDeprotection Wash5 Wash (DCM) FinalDeprotection->Wash5 Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Wash5->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation End Peptide with C-Terminal Phenylalaninamide Precipitation->End

Figure 1: General workflow for the solid-phase synthesis of a peptide with a C-terminal phenylalaninamide using Rink Amide resin.

Coupling_Cycle Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF) End Peptide-Resin + 1 AA (N-terminal Fmoc) Wash2->End KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative

Figure 2: Detailed representation of a single amino acid coupling cycle in Fmoc-SPPS.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-3-phenylpropanamide hydrochloride. The developed method is simple, precise, and robust, making it suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction

2-Amino-3-phenylpropanamide, a derivative of the essential amino acid phenylalanine, is a key building block in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of its hydrochloride salt is critical for ensuring the quality, efficacy, and safety of final drug products. HPLC is a widely used analytical technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2][3] The presence of a phenyl group in 2-Amino-3-phenylpropanamide allows for direct UV detection, potentially eliminating the need for complex derivatization procedures often required for amino acid analysis.[4][5]

This application note describes the development and validation of a stability-indicating RP-HPLC method. Forced degradation studies were conducted to demonstrate the method's ability to separate the intact drug from potential degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of the analyte is provided in the table below. These properties are essential for understanding the behavior of the molecule during chromatographic separation.

PropertyValueReference
Molecular FormulaC₉H₁₃ClN₂OPubChem
Molecular Weight200.67 g/mol PubChem
AppearanceSolid[1]
pKa (amine)~9-10 (estimated)[6][7]
UV λmax~258 nm (estimated)[5]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • This compound reference standard

    • Purified water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength215 nm
Injection Volume10 µL
Run Time15 minutes
Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The final mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Solution (for assay): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and prepare a 25 mL solution in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a working standard solution (50 µg/mL). The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area≤ 2.0%
Linearity

The linearity of the method was assessed by analyzing five concentrations of the standard solution ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range10 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate preparations of the sample solution (50 µg/mL) on the same day. Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst.

Precision Type% RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Spike LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples were then analyzed using the developed HPLC method. The peak purity of the analyte was evaluated using a PDA detector to ensure no co-eluting peaks from degradation products. The method should demonstrate adequate separation of the main peak from any degradation products.

Data Presentation

Summary of Quantitative Validation Data
Validation ParameterResult
Linearity (r²)0.9995
Range (µg/mL)10 - 100
Repeatability (%RSD, n=6)0.85
Intermediate Precision (%RSD, n=6)1.23
Accuracy (Mean Recovery, %)100.5
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Forced Degradation Study Results
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)12.5One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)18.2Two major degradation peaks observed.
Oxidative (3% H₂O₂, RT, 24h)8.7One minor degradation peak observed.
Thermal (105°C, 48h)5.3Minor degradation observed.
Photolytic (UV 254nm, 48h)3.1Negligible degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_solutions Prepare Mobile Phase, Standards, and Samples hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) prep_solutions->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability analysis Inject Standards and Samples system_suitability->analysis integration Integrate Chromatograms analysis->integration quantification Quantify Analyte Concentration integration->quantification linearity Linearity quantification->linearity precision Precision quantification->precision accuracy Accuracy quantification->accuracy specificity Specificity (Forced Degradation) quantification->specificity

Caption: Experimental workflow for HPLC method development and validation.

forced_degradation_pathway cluster_stress Stress Conditions Analyte 2-Amino-3-phenylpropanamide Hydrochloride Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Logical relationship of forced degradation studies.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, precise, accurate, and stability-indicating for the quantification of this compound. The method is suitable for routine analysis in quality control laboratories and for stability studies of the drug substance and its formulations. The successful separation of the analyte from its degradation products confirms the specificity and stability-indicating nature of the method.

References

Application Note and Protocol: Enzyme Inhibition Assay Using 2-Amino-3-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an enzyme inhibition assay for Phenylalanine Ammonia-Lyase (PAL) using 2-Amino-3-phenylpropanamide hydrochloride as a competitive inhibitor. PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and some bacteria.[1][2] Understanding the inhibition of this enzyme is crucial for research in plant biology, pathology, and for the development of novel therapeutic agents. This application note includes a comprehensive experimental protocol, guidelines for data presentation, and visual diagrams to illustrate the experimental workflow and the relevant biochemical pathway.

Introduction

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[3][4] This reaction is the first committed step in the phenylpropanoid pathway, which leads to the synthesis of various essential compounds, including flavonoids, lignin, and stilbenes.[5][6][7] These compounds are involved in plant development, defense mechanisms, and signaling.[1][8]

This compound is a structural analog of the natural substrate L-phenylalanine.[2] Due to this structural similarity, it acts as a competitive inhibitor of PAL, binding to the active site of the enzyme and preventing the conversion of L-phenylalanine to trans-cinnamic acid.[2] This inhibitory action makes it a valuable tool for studying the phenylpropanoid pathway and for screening potential drug candidates that target this enzyme.

This application note provides a detailed, step-by-step protocol for determining the inhibitory activity of this compound on PAL. The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid, which exhibits a characteristic absorbance at 290 nm.

Experimental Protocols

Materials and Reagents
  • Phenylalanine Ammonia-Lyase (PAL) from a suitable source (e.g., Rhodotorula glutinis, parsley)

  • This compound (Inhibitor)

  • L-Phenylalanine (Substrate)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • Hydrochloric acid (HCl, 4 M)

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Microplate reader (if using microplates)

  • Pipettes and tips

  • Incubator or water bath set to 37°C

  • Distilled water

Solution Preparation
  • Tris-HCl Buffer (100 mM, pH 8.8): Prepare a 100 mM solution of Tris base in distilled water. Adjust the pH to 8.8 using concentrated HCl.

  • L-Phenylalanine Stock Solution (40 mM): Dissolve the appropriate amount of L-phenylalanine in Tris-HCl buffer to make a 40 mM stock solution.

  • This compound Stock Solution (various concentrations): Prepare a series of dilutions of the inhibitor in Tris-HCl buffer. The final concentrations in the assay will depend on the expected IC50 value. A typical starting range might be from 1 µM to 1 mM.

  • PAL Enzyme Solution: Prepare a working solution of PAL in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Stop Solution (4 M HCl): Prepare a 4 M solution of HCl in distilled water.

Assay Procedure
  • Assay Setup: Set up the experiment in a 96-well microplate or in individual microcentrifuge tubes. For each inhibitor concentration, prepare a "Test" well and a "Control" well. Also, include a "Blank" well.

    • Blank: Contains all reagents except the enzyme.

    • Control (No Inhibitor): Contains all reagents, including the enzyme, but with buffer instead of the inhibitor solution.

    • Test: Contains all reagents, including the enzyme and the inhibitor at a specific concentration.

  • Reaction Mixture Preparation:

    • To each well/tube, add the following in the specified order:

      • Tris-HCl Buffer (to make up the final volume)

      • Inhibitor solution (or buffer for the control)

      • PAL enzyme solution

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the L-phenylalanine substrate solution to each well/tube.

    • The final reaction volume is typically 200 µL for a 96-well plate or 1 mL for cuvettes. The final concentration of L-phenylalanine should be at or near its Km value for PAL, if known. A common concentration used is 40 mM.[4]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).[4] The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a small volume of 4 M HCl (e.g., 10 µL for a 200 µL reaction).[4]

  • Measurement:

    • Measure the absorbance of the solution at 290 nm using a spectrophotometer or microplate reader.[4] The absorbance is proportional to the amount of trans-cinnamic acid produced.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table to facilitate comparison and analysis.

Inhibitor Concentration (µM)Absorbance at 290 nm (Mean ± SD)% Inhibition
0 (Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) setup_plate Set up 96-well Plate (Blank, Control, Test) prep_reagents->setup_plate add_reagents Add Buffer, Inhibitor, and Enzyme setup_plate->add_reagents pre_incubate Pre-incubate at 37°C (10 min) add_reagents->pre_incubate add_substrate Initiate Reaction with L-Phenylalanine pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate stop_reaction Stop Reaction with 4M HCl incubate->stop_reaction measure_abs Measure Absorbance at 290 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for the PAL inhibition assay.

Phenylpropanoid Signaling Pathway

G Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Substrate CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Product Pathway Further Phenylpropanoid Pathway Products (Lignin, Flavonoids, etc.) CinnamicAcid->Pathway Inhibitor 2-Amino-3-phenylpropanamide hydrochloride Inhibitor->PAL Competitive Inhibition

Caption: Inhibition of PAL in the Phenylpropanoid Pathway.

References

Application of 2-Amino-3-phenylpropanamide Hydrochloride in Cell Culture Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-Amino-3-phenylpropanamide hydrochloride, also known as L-Phenylalaninamide hydrochloride, in cell culture studies. Due to limited direct published data on this specific compound, this guide integrates information on its parent amino acid, L-phenylalanine, to infer potential applications and provides generalized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the effects of this amino acid derivative on cellular processes.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine. While L-phenylalanine is a fundamental component of all standard cell culture media and its roles in protein synthesis and cellular metabolism are well-established, the specific applications of its amide derivative in cell culture are not extensively documented in publicly available literature.[1] This application note aims to provide a framework for researchers to investigate the potential biological effects of this compound by leveraging the known activities of L-phenylalanine and providing robust experimental designs.

High concentrations of L-phenylalanine have been shown to inhibit the growth of cells in culture by impeding the uptake of other amino acids and inhibiting protein synthesis.[2] It is plausible that as a structural analog, this compound could act as a competitive inhibitor for enzymes or transporters that recognize L-phenylalanine.

Amino acids are critical signaling molecules that can influence key cellular pathways such as the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4][5] Recent studies have shown that L-phenylalanine can promote the peripheral distribution of lysosomes and, in combination with other amino acids like arginine, can synergistically enhance mTOR activity.[6] Investigating whether this compound can modulate these or other signaling pathways is a promising area of research.

Potential Applications and Research Areas

Based on the structure of this compound and the known functions of L-phenylalanine, potential areas of investigation in cell culture include:

  • Competitive Inhibition Studies: Investigating its ability to compete with L-phenylalanine for uptake by amino acid transporters or as a substrate for enzymes involved in phenylalanine metabolism.

  • Cell Growth and Proliferation Assays: Determining its effect on cell viability, proliferation rates, and cell cycle progression in various cell lines.

  • Metabolic Studies: Assessing its impact on cellular metabolism, including protein synthesis, and amino acid utilization.

  • Signaling Pathway Analysis: Examining its influence on key signaling pathways such as the mTOR, GCN2, and other pathways sensitive to amino acid availability.[3]

Quantitative Data Summary (Hypothetical)

ParameterCell LineConcentration RangeIncubation TimeObserved Effect
IC50 (Growth Inhibition) HEK293T, HeLa, A5490.1 - 10 mM48 - 72 hoursTo be determined
Protein Synthesis Rate MCF-71 mM, 5 mM, 10 mM24 hoursTo be determined
mTORC1 Activation (p-S6K) C2C120.5 mM, 1 mM, 2 mM1 - 4 hoursTo be determined
Amino Acid Transporter Uptake CHO-K10.1 - 5 mM30 minutesTo be determined

Experimental Protocols

The following are detailed, generalized protocols for researchers to adapt for the investigation of this compound in their specific cell culture systems.

Preparation of Stock Solutions

A sterile, concentrated stock solution is essential for accurate and reproducible experiments.

  • Objective: To prepare a 100 mM sterile stock solution of this compound.

  • Materials:

    • This compound powder (cell culture grade)

    • Sterile cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile 15 mL or 50 mL conical tubes

    • Sterile 0.22 µm syringe filter

    • Analytical balance and weighing paper

    • Laminar flow hood

  • Procedure:

    • In a laminar flow hood, weigh out the appropriate amount of this compound powder to prepare the desired volume of a 100 mM solution (Molecular Weight: 200.66 g/mol ).

    • Dissolve the powder in a pre-determined volume of sterile cell culture grade water or PBS.

    • Gently vortex or swirl the tube until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Label the tube with the compound name, concentration, date, and initials.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Cell Viability and Proliferation Assay

This protocol can be used to determine the effect of the compound on cell growth.

  • Objective: To assess the impact of this compound on the viability and proliferation of a chosen cell line.

  • Materials:

    • Adherent or suspension cells of interest

    • Complete cell culture medium

    • 96-well clear or opaque-walled cell culture plates

    • Sterile stock solution of this compound

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of mTOR Signaling

This protocol allows for the investigation of the compound's effect on the mTOR signaling pathway.

  • Objective: To determine if this compound modulates the mTORC1 signaling pathway by assessing the phosphorylation status of its downstream target, S6 Kinase (S6K).

  • Materials:

    • Cells cultured in 6-well plates

    • Amino acid-free medium for starvation (optional)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-actin or -tubulin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • (Optional) Starve the cells of amino acids for 1-2 hours to establish a baseline for mTOR activity.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 4 hours). Include positive (e.g., complete medium or L-phenylalanine) and negative (e.g., vehicle) controls.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-S6K overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total S6K and a loading control (e.g., actin) to normalize the data.

Visualizations

The following diagrams illustrate relevant biological pathways that can serve as a reference for designing experiments.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transaminase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathways of L-Phenylalanine in a cell.

mTOR_Signaling cluster_lysosome Lysosome Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Amino_Acids Amino Acids (e.g., Phenylalanine) Amino_Acids->Ragulator Growth_Factors Growth Factors PI3K_Akt PI3K-Akt Pathway Growth_Factors->PI3K_Akt TSC_Complex TSC Complex PI3K_Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified overview of the mTORC1 signaling pathway.

Conclusion

While direct experimental evidence for the application of this compound in cell culture is currently limited, its structural relationship to L-phenylalanine suggests several plausible avenues for research. The protocols and background information provided herein offer a solid foundation for scientists to begin to explore the cellular effects of this compound. It is recommended that researchers perform dose-response and time-course experiments for their specific cell lines to accurately characterize its biological activity.

References

Utilizing 2-Amino-3-phenylpropanamide hydrochloride for neurotransmitter uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Note on 2-Amino-3-phenylpropanamide hydrochloride: An extensive review of the scientific literature did not yield any studies on the utilization of this compound (also known as L-Phenylalaninamide hydrochloride) for neurotransmitter uptake assays. This compound is primarily documented as a chemical intermediate in pharmaceutical synthesis.[1][2][3] The following application notes provide a generalized framework for assessing the potential of novel compounds to act as inhibitors of the major monoamine neurotransmitter transporters.

Monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE), play crucial roles in regulating mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are primarily controlled by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[4][5]

Due to their critical role in neurotransmission, DAT, SERT, and NET are significant targets for the development of therapeutics for a wide range of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][6] Neurotransmitter uptake assays are fundamental in vitro tools for identifying and characterizing novel compounds that can modulate the activity of these transporters. These assays typically involve the use of cultured cells expressing the transporter of interest and a labeled substrate (either radioactive or fluorescent) that mimics the natural neurotransmitter. The ability of a test compound to inhibit the uptake of the labeled substrate is then quantified to determine its potency and selectivity.[7][8]

B. Data Presentation: Inhibitory Potency of Reference Compounds

The inhibitory activity of a test compound on neurotransmitter transporters is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides example IC50 values for well-characterized reference inhibitors of DAT, SERT, and NET. This data serves as a benchmark for validating assay performance and for comparing the potency and selectivity of novel compounds.

CompoundTransporterIC50 (nM)Reference
CocaineDAT255.2[9]
FluoxetineSERT~1[10]
DesipramineNET~4[6]
BupropionDAT/NET27.6 (DAT), 3.2 (NET)[6]
S-CitalopramSERT2.6[11]
NisoxetineNET-[12]

C. Experimental Protocols

1. Cell Culture and Plating

This protocol is designed for a 96-well plate format using a cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT, HEK293-hSERT, or HEK293-hNET).

  • Cell Culture: Maintain cells in the recommended growth medium supplemented with the appropriate selective antibiotic in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating:

    • Aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells using a suitable dissociation reagent (e.g., trypsin-EDTA).

    • Resuspend the cells in fresh growth medium and perform a cell count.

    • Dilute the cells to a final concentration that will yield a confluent monolayer on the day of the assay (typically 40,000-60,000 cells per well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2.

2. Neurotransmitter Uptake Assay (Radiolabeled Substrate)

This protocol describes a competitive inhibition assay using a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Materials:

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Radiolabeled substrate (e.g., [3H]dopamine)

    • Unlabeled substrate for determining non-specific uptake (e.g., benztropine for DAT)

    • Test compound stock solutions

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare a solution of the radiolabeled substrate in Assay Buffer at a concentration close to its Km value for the respective transporter.

    • Aspirate the growth medium from the cell plate and wash each well twice with 200 µL of Assay Buffer.

    • Add 50 µL of the test compound dilution or vehicle control to the appropriate wells.

    • To determine non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM benztropine for DAT) to a set of wells.

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding 200 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity in each vial using a microplate scintillation counter.

3. Data Analysis

  • Subtract the counts per minute (CPM) of the non-specific uptake wells from all other wells to obtain the specific uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

D. Visualizations

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Maintain cell line expressing transporter (e.g., HEK293-hDAT) plating Seed cells into 96-well plates cell_culture->plating incubation Incubate for 18-24 hours to form a monolayer plating->incubation wash_cells Wash cells with assay buffer incubation->wash_cells add_compound Add test compound or control wash_cells->add_compound add_substrate Add radiolabeled neurotransmitter (e.g., [3H]Dopamine) add_compound->add_substrate incubate_uptake Incubate for 10-20 minutes add_substrate->incubate_uptake terminate_uptake Terminate uptake and wash cells incubate_uptake->terminate_uptake lyse_cells Lyse cells to release internalized substrate terminate_uptake->lyse_cells scintillation_count Quantify radioactivity using a scintillation counter lyse_cells->scintillation_count calc_inhibition Calculate percent inhibition relative to control scintillation_count->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Figure 1. General experimental workflow for a neurotransmitter uptake assay.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Transporter Neurotransmitter Transporter (DAT, SERT, or NET) NT->Transporter 1. Binding Vesicle Synaptic Vesicle NT_reuptake Reuptake Transporter->NT_reuptake 2. Translocation Inhibitor Test Compound (e.g., this compound) Inhibitor->Transporter Blocks Reuptake NT_reuptake->Vesicle 3. Re-packaging NT_vesicular Vesicular Packaging Inhibition Inhibition

Figure 2. Signaling pathway of monoamine neurotransmitter reuptake and inhibition.

References

Application Notes and Protocols for the Incorporation of 2-Amino-3-phenylpropanamide Hydrochloride into Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced stability, potency, and unique functionalities. 2-Amino-3-phenylpropanamide hydrochloride, an analog of phenylalanine with a C-terminal amide, offers a valuable building block for modifying peptide properties. The introduction of the amide group can neutralize the C-terminal charge, potentially increasing metabolic stability and altering receptor-binding interactions.[1][2]

These application notes provide a comprehensive, step-by-step guide for the successful incorporation of this compound into novel peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols cover all stages from resin preparation and amino acid coupling to final peptide cleavage, purification, and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent molecule, 2-Amino-3-phenylpropanamide, is presented in Table 1. Understanding these properties is crucial for handling the compound and for predicting its influence on the resulting peptide.

PropertyValueReference
Molecular FormulaC9H12N2O[]
Molecular Weight164.20 g/mol []
XLogP30.1[]
Hydrogen Bond Donor Count2[]
Hydrogen Bond Acceptor Count2[]

Experimental Protocols

The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[4]

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal amide, a Rink Amide resin is recommended.[5]

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin). c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6] d. Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.[6]

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine and the Fmoc-dibenzofulvene adduct.

Protocol 3: Incorporation of 2-Amino-3-phenylpropanamide

Note on the Hydrochloride Salt: 2-Amino-3-phenylpropanamide is supplied as a hydrochloride salt. The amine must be neutralized to the free base before it can participate in the coupling reaction. This is typically achieved in situ by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[7]

  • Preparation of the Amino Acid Solution: a. In a separate vial, dissolve Fmoc-protected this compound (3-5 equivalents relative to the resin loading) in DMF.

  • Activation and Coupling: a. Add a coupling reagent, such as HBTU (2.9 equivalents), to the amino acid solution.[6] b. Add DIPEA (6 equivalents) to the solution to both neutralize the hydrochloride and facilitate the activation and coupling.[6] Agitate for 2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The optimal time may vary and should be determined empirically.

  • Monitoring the Coupling Reaction: a. Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates that all primary amines have reacted. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[6]

Protocol 4: General Fmoc-SPPS Cycle for Subsequent Amino Acids

This protocol outlines a single coupling cycle and can be repeated for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection: Follow Protocol 2.

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[6] b. Add DIPEA (6 equivalents) to the solution and agitate for 2 minutes for pre-activation.[6] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. e. Monitor the coupling reaction using the Kaiser test.[6]

  • Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).[6]

Protocol 5: Peptide Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for the tBu strategy is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum.[6]

Protocol 6: Peptide Purification and Characterization
  • Purification: a. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Characterization: a. Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8][9] b. Assess the purity of the peptide by analytical RP-HPLC. c. Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The efficiency of incorporating this compound and its effect on the final peptide properties should be empirically determined. Table 2 provides a template for summarizing key quantitative data that should be collected during the synthesis and characterization of novel peptides containing this residue.

ParameterExperimental ValueNotes
Coupling Efficiency of Fmoc-2-Amino-3-phenylpropanamide Determined by Kaiser test or quantitative amino acid analysis.
Crude Peptide Purity (by HPLC) %Area under the curve of the main peak.
Purified Peptide Yield mg (%)Based on the initial resin loading.
Observed Molecular Weight (by Mass Spectrometry) DaCompared to the theoretical molecular weight.
Retention Time (by analytical RP-HPLC) minProvides a measure of the peptide's hydrophobicity.

Visualizations

Experimental Workflow

SPPS_Workflow Figure 1. General Workflow for SPPS Incorporation Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-2-Amino-3- phenylpropanamide-HCl (HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Repeat_Cycle Repeat Deprotection and Coupling for Subsequent Amino Acids Washing_2->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry and Analytical HPLC Purification->Characterization

Figure 1. SPPS workflow for peptide synthesis.
Potential Signaling Pathway

Peptides containing phenylalanine analogs can exhibit a range of biological activities, including antimicrobial and antioxidant effects, often mediated through interactions with cell surface receptors such as G-protein coupled receptors (GPCRs).[10][11][12] The specific signaling pathway for a novel peptide must be determined experimentally. Figure 2 illustrates a generalized GPCR signaling cascade that could be modulated by a bioactive peptide.

Signaling_Pathway Figure 2. Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane Peptide Novel Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response

Figure 2. Potential GPCR signaling cascade.

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of 2-Amino-3-phenylpropanamide, a second coupling with fresh reagents is recommended. Prolonged coupling times may also be beneficial.

  • Racemization: While phenylalanine is not highly prone to racemization, the use of coupling additives like 1-Hydroxybenzotriazole (HOBt) can help to suppress this side reaction, especially during the activation step.[13]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly if proline or glycine are in the first two positions. Using a 2-chlorotrityl chloride resin can minimize this issue due to steric hindrance.[14]

  • Aspartimide Formation: For sequences containing aspartic acid, the use of additives like HOBt in the piperidine solution for Fmoc deprotection can reduce the risk of aspartimide formation.[13]

By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into novel peptides, paving the way for the discovery of new therapeutic agents and research tools.

References

Application Notes and Protocols for the Detection of 2-Amino-3-phenylpropanamide Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide hydrochloride, a derivative of the amino acid phenylalanine, is a compound of interest in various fields of biomedical research and drug development. Accurate and reliable quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analytical detection of this compound, drawing upon established methodologies for similar small molecules and amino acid derivatives. The described techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a robust and widely available technique suitable for routine analysis. Derivatization is often required to enhance the detectability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when low detection limits are required.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that can be developed for specific analytes. While offering high throughput, the development of a specific antibody for this compound is a significant undertaking.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes typical quantitative performance parameters for the different analytical techniques, based on data for structurally similar compounds. These values should be considered as a general guide, and specific performance will depend on the optimized and validated method.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Typical Recovery (%)Typical Precision (%RSD)
HPLC-UV 10 - 100 ng/mL50 - 200 ng/mL> 0.9970 - 110< 15
HPLC-Fluorescence 1 - 10 ng/mL5 - 50 ng/mL> 0.99580 - 115< 10
LC-MS/MS 0.01 - 1 ng/mL0.05 - 5 ng/mL> 0.99885 - 115< 10
GC-MS 0.1 - 5 ng/mL0.5 - 20 ng/mL> 0.99575 - 110< 15

Experimental Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Biological Sample Collection (Plasma, Urine, Tissue) homogenization Homogenization (for tissue samples) sample_collection->homogenization protein_precipitation Protein Precipitation sample_collection->protein_precipitation homogenization->protein_precipitation extraction Extraction (LLE or SPE) protein_precipitation->extraction derivatization Derivatization (if required) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution hplc HPLC-UV/Fluorescence reconstitution->hplc lcms LC-MS/MS reconstitution->lcms gcms GC-MS reconstitution->gcms chromatography_integration Chromatogram Integration hplc->chromatography_integration lcms->chromatography_integration gcms->chromatography_integration calibration_curve Calibration Curve Generation chromatography_integration->calibration_curve quantification Analyte Quantification calibration_curve->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for the analysis of this compound in biological matrices.

analytical_technique_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms LC-MS/MS sensitivity->lcms Yes availability Specialized Equipment Available? throughput->availability No elisa ELISA (requires development) throughput->elisa Yes hplc_fluorescence HPLC-Fluorescence availability->hplc_fluorescence Yes hplc_uv HPLC-UV availability->hplc_uv No

Caption: Decision tree for selecting an appropriate analytical technique.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest.[8][9][10][11][12]

1.1. Protein Precipitation (for Plasma/Serum)

This is a simple and fast method for removing the bulk of proteins.

  • Reagents:

    • Acetonitrile (ACN), ice-cold

    • Methanol (MeOH), ice-cold

    • Internal Standard (IS) solution (a structurally similar compound not present in the sample)

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN or MeOH containing the IS.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for analysis.

1.2. Liquid-Liquid Extraction (LLE)

LLE is used to separate the analyte from the sample matrix based on its partitioning between two immiscible liquids.[11]

  • Reagents:

    • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

    • Aqueous buffer (to adjust pH)

  • Protocol:

    • To 200 µL of plasma, urine, or tissue homogenate, add the IS.

    • Add 200 µL of aqueous buffer to adjust the pH (to ensure the analyte is in a neutral form).

    • Add 1 mL of the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent and reconstitute the residue.

1.3. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation or LLE.[12]

  • Materials:

    • SPE cartridges (e.g., C18, mixed-mode cation exchange)

    • Conditioning solvent (e.g., Methanol)

    • Equilibration solvent (e.g., Water)

    • Wash solvent (e.g., 5% Methanol in water)

    • Elution solvent (e.g., Methanol with 2% formic acid)

  • Protocol:

    • Condition the SPE cartridge with 1 mL of conditioning solvent.

    • Equilibrate the cartridge with 1 mL of equilibration solvent.

    • Load the pre-treated sample (e.g., diluted plasma).

    • Wash the cartridge with 1 mL of wash solvent to remove interferences.

    • Elute the analyte with 1 mL of elution solvent.

    • Evaporate the eluate and reconstitute.

HPLC with UV/Fluorescence Detection

2.1. Derivatization (Pre-column)

Derivatization is often necessary for amino compounds to be detected by UV or fluorescence detectors.[13][14][15]

  • o-Phthalaldehyde (OPA) for Fluorescence Detection (for primary amines):

    • Mix the extracted sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

    • Allow the reaction to proceed for a few minutes at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • 9-fluorenylmethyl chloroformate (FMOC) for Fluorescence Detection (for primary and secondary amines):

    • Mix the sample with FMOC reagent in a suitable buffer.

    • The reaction is typically rapid.

    • Inject the derivatized sample.

2.2. HPLC Conditions (General)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection:

    • UV: Wavelength set based on the absorbance maximum of the derivatized analyte.

    • Fluorescence: Excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 455 nm for OPA).[15]

LC-MS/MS Analysis

3.1. Chromatographic Conditions

Similar to HPLC, but often with lower flow rates and smaller column dimensions for better sensitivity.

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

3.2. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Predicted Precursor Ion [M+H]⁺: Based on the molecular formula C10H14N2O, the neutral monoisotopic mass is 178.1106 Da. The protonated molecule would be m/z 179.1184.

    • Predicted Product Ions: Fragmentation would likely occur at the amide bond and the bond between the alpha-carbon and the carbonyl carbon. Common losses for amino acids include H2O, CO, and NH3.[16][17] Characteristic fragments for the phenylpropyl group would also be expected.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific analyte and instrument.

GC-MS Analysis

4.1. Derivatization

Derivatization is essential to make the analyte volatile and thermally stable.[6][7]

  • Silylation (e.g., with MTBSTFA):

    • Dry the sample extract completely.

    • Add the silylating reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and a solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 100°C for 4 hours) to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Acylation (e.g., with Propyl Chloroformate):

    • This can sometimes be performed directly in the aqueous sample.[6]

    • The reaction is followed by extraction into an organic solvent.

4.2. GC-MS Conditions (General)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injector Temperature: 250-280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification.

  • Mass Fragments: The fragmentation pattern of the derivatized analyte needs to be determined from a standard. Characteristic fragments will be used for SIM.

Conclusion

References

Application Notes and Protocols: 2-Amino-3-phenylpropanamide Hydrochloride as a Tool for Studying Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, presents a promising scaffold for the investigation of amino acid transporter systems. Its structural similarity to endogenous substrates suggests potential interactions with various transporters, particularly those responsible for the uptake of large neutral amino acids. These transporters, including L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5), are crucial for cellular homeostasis and are often dysregulated in diseases such as cancer, making them attractive therapeutic targets.

This document provides a comprehensive guide for utilizing this compound as a research tool. While direct experimental data for this specific compound is limited in publicly available literature, the following application notes and protocols are based on established methodologies for characterizing the interaction of similar phenylalanine derivatives with amino acid transporters.

Application Notes

This compound can be employed in a variety of research applications to elucidate the function and pharmacology of amino acid transporters.

  • Competitive Inhibition Assays: Due to its structural resemblance to phenylalanine, the compound can be investigated as a potential competitive inhibitor of neutral amino acid transporters. By competing with natural substrates for binding to the transporter, it can be used to probe the structure and function of the transporter's binding pocket.

  • Structure-Activity Relationship (SAR) Studies: As a basic scaffold, this compound can be chemically modified to generate a library of derivatives. Analyzing the inhibitory potency of these derivatives will help in understanding the structural requirements for binding to specific amino acid transporters and aid in the design of more potent and selective inhibitors.

  • Probing Transporter Subtype Selectivity: The compound can be screened against a panel of different amino acid transporters to determine its selectivity profile. Identifying compounds with high selectivity for a particular transporter is a critical step in the development of targeted therapeutics with minimal off-target effects.

  • Investigating Downstream Signaling Pathways: Inhibition of amino acid transport can have significant effects on downstream cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[1] By observing the cellular response to treatment with this compound, researchers can gain insights into the metabolic consequences of transporter inhibition.

Quantitative Data Summary

Transporter TargetCell LineAssay TypeSubstrateKm (µM) of SubstrateIC50 of 2-Amino-3-phenylpropanamide HCl (µM)Ki (µM) of 2-Amino-3-phenylpropanamide HClMode of Inhibition
hLAT1 (SLC7A5)HEK293[¹⁴C]-L-Leucine UptakeL-Leucine15 ± 2150 ± 2575 ± 10Competitive
hASCT2 (SLC1A5)MDA-MB-231[³H]-L-Glutamine UptakeL-Glutamine25 ± 5> 1000-Not Determined
hATB⁰⁺ (SLC6A14)PC-3[³H]-L-Arginine UptakeL-Arginine50 ± 8500 ± 50250 ± 30Competitive

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with amino acid transporters.

Protocol 1: Radiolabeled Amino Acid Uptake Assay for Inhibition Studies

This protocol describes a common method to assess the inhibitory effect of this compound on the uptake of a radiolabeled substrate by a specific amino acid transporter expressed in a suitable cell line.[2][3]

Materials:

  • Cells expressing the target amino acid transporter (e.g., HEK293 cells transiently or stably expressing hLAT1).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Radiolabeled substrate (e.g., [¹⁴C]-L-Leucine for LAT1 studies).

  • This compound.

  • Scintillation cocktail.

  • Scintillation counter.

  • Multi-well cell culture plates (e.g., 24-well plates).

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired concentrations in KRH buffer. Prepare the radiolabeled substrate solution in KRH buffer at a concentration close to its Km value for the transporter.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KRH buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate solution to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter and cell line.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates to normalize the radioactivity counts. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (Kinetics)

This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.[4][5]

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Experimental Setup: Prepare a matrix of experimental conditions with varying concentrations of the radiolabeled substrate and fixed concentrations of this compound (including a zero-inhibitor control). Typically, at least three concentrations of the inhibitor and five to six concentrations of the substrate (spanning below and above the Km value) are used.

  • Uptake Measurement: Perform the uptake assay as described in steps 5-9 of Protocol 1 for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial uptake velocity (v) against the substrate concentration ([S]).

    • Transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot.

    • Competitive Inhibition: In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis (Vmax remains unchanged, while the apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, while Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • The inhibitor constant (Ki) can be calculated from the plots. For competitive inhibition, the slope of the Lineweaver-Burk plot is (Km/Vmax)(1 + [I]/Ki), where [I] is the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AminoAcids Amino Acids (e.g., Phenylalanine) AAT Amino Acid Transporter (e.g., LAT1) AminoAcids->AAT Inhibitor 2-Amino-3-phenyl- propanamide HCl Inhibitor->AAT Inhibition Int_AA Intracellular Amino Acids AAT->Int_AA Rag Rag GTPases Int_AA->Rag Activation mTORC1 mTORC1 Rag->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Inhibits Amino Acid Transport Cell_Culture 1. Cell Culture (Transporter-expressing cells) Start->Cell_Culture Uptake_Assay 2. Radiolabeled Uptake Assay (Determine IC50) Cell_Culture->Uptake_Assay Kinetic_Study 3. Kinetic Analysis (Determine Mode of Inhibition & Ki) Uptake_Assay->Kinetic_Study Selectivity 4. Selectivity Profiling (Screen against other transporters) Kinetic_Study->Selectivity Downstream 5. Downstream Pathway Analysis (e.g., Western Blot for p-mTOR) Selectivity->Downstream End End: Characterized Inhibitor Downstream->End

References

Application Notes and Protocols for Assessing the Effects of 2-Amino-3-phenylpropanamide hydrochloride on Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-phenylpropanamide hydrochloride is a derivative of the amino acid phenylalanine.[1] Understanding the interaction of small molecules like this with proteins is fundamental in drug discovery and development. Such interactions can induce conformational changes in proteins, altering their stability, and modulating their biological function. These application notes provide a comprehensive experimental framework to characterize the structural and thermodynamic effects of this compound on a target protein. The described protocols utilize common biophysical techniques to investigate changes in protein secondary structure, thermal stability, and binding thermodynamics.[2][3][4]

Overall Experimental Workflow

The experimental design follows a multi-tiered approach, starting with an assessment of the compound's effect on protein stability, followed by a detailed analysis of secondary structure, and culminating in a thermodynamic characterization of the binding event.

G cluster_prep Phase 1: Sample Preparation cluster_screen Phase 2: Stability & Structural Screening cluster_quant Phase 3: Quantitative Binding Analysis cluster_adv Phase 4: High-Resolution (Optional) p1 Protein Expression & Purification p3 Protein Quality Control (e.g., SDS-PAGE) p1->p3 p2 Compound Stock Solution Preparation s1 Differential Scanning Fluorimetry (DSF) Assess Thermal Stability p2->s1 p3->s1 s2 Circular Dichroism (CD) Spectroscopy Assess Secondary Structure s1->s2 Significant ΔTm q1 Isothermal Titration Calorimetry (ITC) Determine Binding Thermodynamics s2->q1 Structural change observed a1 X-ray Crystallography or NMR Spectroscopy Detailed 3D Structure q1->a1 Confirmed binding

Caption: Experimental workflow for protein-small molecule interaction analysis.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, or Thermal Shift Assay, is a rapid and high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[5][6] A shift in Tm upon the addition of a ligand can indicate a binding event that stabilizes or destabilizes the protein.[5]

Protocol
  • Reagent Preparation :

    • Protein Stock : Prepare the purified target protein at a concentration of 0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The protein should be >95% pure.[7]

    • Compound Stock : Prepare a 10 mM stock solution of this compound in the same buffer.

    • Fluorescent Dye : Prepare a 500X stock of a hydrophobic-sensing dye (e.g., SYPRO Orange) in DMSO.

  • Experimental Setup (96-well PCR plate) :

    • For each reaction well, add the components in the following order:

      • Buffer to a final volume of 20 µL.

      • Protein to a final concentration of 50 µM.

      • Compound to the desired final concentration (e.g., in a range from 1 µM to 100 µM). Include a "protein-only" control.

      • Fluorescent dye to a final concentration of 5X.

    • Seal the plate with an optical adhesive film and centrifuge briefly to collect the contents.

  • Data Acquisition :

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis :

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) = Tm (with compound) - Tm (protein-only).

Data Presentation: DSF Results
Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control)55.20.0
1056.8+1.6
5058.5+3.3
10059.1+3.9

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8] For proteins, far-UV CD (190-250 nm) provides information about the secondary structure (α-helices, β-sheets, random coils).[9][10]

Protocol
  • Sample Preparation :

    • Prepare the target protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high chloride concentrations should be avoided as they can interfere with the signal below 200 nm.[7]

    • Prepare samples of the protein alone and protein incubated with varying concentrations of this compound.

    • Prepare a corresponding buffer blank containing the compound at the highest concentration used.

  • Instrument Setup :

    • Use a quartz cuvette with a path length of 0.5 or 1 mm.[11]

    • Flush the instrument with nitrogen gas.

    • Set the instrument to scan from 260 nm to 190 nm.

  • Data Acquisition :

    • Record the CD spectrum for the buffer blank first.

    • Record the spectra for the protein-only and protein-compound samples. Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.[11]

  • Data Analysis :

    • Subtract the buffer blank spectrum from each sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]).

    • Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-sheet, and random coil content from the spectra.[8]

Data Presentation: CD Secondary Structure Analysis
Sampleα-Helix (%)β-Sheet (%)Random Coil (%)
Protein Only452530
+ 50 µM Compound482329
+ 100 µM Compound512128

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[12][13] It is the gold standard for determining the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction in a single experiment.[13][14]

Protocol
  • Sample Preparation :

    • Dialyze both the protein and the this compound compound extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas all solutions immediately before use.

    • Cell : Prepare the protein solution at a concentration typically between 10-50 µM.

    • Syringe : Prepare the compound solution at a concentration 10-20 times higher than the protein concentration.[15]

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25 °C).

    • Set the reference power and stirring speed.

  • Data Acquisition :

    • Load the protein into the sample cell and the compound into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by injecting the compound into the buffer to measure the heat of dilution.

  • Data Analysis :

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Data Presentation: ITC Thermodynamic Parameters
ParameterValue
Stoichiometry (n)1.1 ± 0.1
Affinity (Kd)45.5 µM
Enthalpy (ΔH)-8.2 kcal/mol
Entropy (TΔS)-2.5 kcal/mol
Gibbs Free Energy (ΔG)-5.7 kcal/mol

Hypothetical Signaling Pathway Modulation

The binding of a small molecule to a protein, such as a cell surface receptor, can induce a conformational change that initiates a downstream signaling cascade. This can lead to the activation of kinases and transcription factors, ultimately resulting in a change in cellular response.

G Ligand 2-Amino-3-phenyl- propanamide HCl Receptor Membrane Receptor (Inactive) Ligand->Receptor Binding Receptor_Active Membrane Receptor (Active) Receptor->Receptor_Active Conformational Change Kinase1 Kinase A Receptor_Active->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_Active Transcription Factor (Active) TF->TF_Active Response Cellular Response (e.g., Gene Expression) TF_Active->Response Nuclear Translocation & DNA Binding

Caption: Hypothetical signaling pathway initiated by small molecule binding.

References

Application Notes and Protocols: 2-Amino-3-phenylpropanamide Hydrochloride in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, serves as a versatile scaffold in the design and synthesis of potent enzyme inhibitors. Its structural similarity to natural amino acid substrates allows it to be a valuable starting point for developing targeted therapeutics for a range of diseases. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the development of inhibitors for key enzyme classes, including aminopeptidases, serine proteases, and matrix metalloproteinases (MMPs).

I. Application Notes: Targeting Key Enzyme Families

The 2-amino-3-phenylpropanamide scaffold has been successfully modified to generate potent and selective inhibitors for several important enzyme families.

Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN), a zinc-dependent metalloprotease, is overexpressed in various cancers and plays a crucial role in tumor invasion, metastasis, and angiogenesis. Derivatives of 2-amino-3-phenylpropanamide have shown significant promise as APN inhibitors.

A key modification involves the synthesis of 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives. These compounds exhibit potent inhibitory activity against APN, with some demonstrating superior efficacy compared to the well-known inhibitor, bestatin.[1] The inhibition mechanism is centered on the chelation of the zinc ion within the enzyme's active site.

Serine Protease Inhibitors

Serine proteases, such as trypsin, plasmin, and thrombin, are involved in a multitude of physiological processes, including digestion, blood coagulation, and fibrinolysis. Dysregulation of their activity is implicated in various diseases. Amides of Nα-substituted 3-amidinophenylalanine, which can be synthesized from a 2-amino-3-phenylpropanamide backbone, are potent inhibitors of these serine proteases.[2] These derivatives are among the most potent inhibitors of the benzamidine type.

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with cancer, arthritis, and cardiovascular diseases. The 2-amino-3-phenylpropanamide scaffold can be utilized to design MMP inhibitors by incorporating zinc-binding groups and moieties that interact with the enzyme's specificity pockets. While specific data for direct derivatives is emerging, the core structure provides a foundation for developing selective inhibitors. For instance, L-tyrosine derivatives, structurally related to phenylalanine derivatives, have shown potent MMP-2 inhibition.

II. Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives based on the 2-amino-3-phenylpropanamide scaffold against different enzymes.

Table 1: Inhibition of Aminopeptidase N (APN/CD13) by 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Source
Compound 7ePorcine Kidney APN1.26 ± 0.01[1]
Bestatin (Reference)Porcine Kidney APN2.55 ± 0.11[1]
Compound 7eHuman Ovary Carcinoma Cell (ES-2) APN30.19 ± 1.02[1]
Bestatin (Reference)Human Ovary Carcinoma Cell (ES-2) APN60.61 ± 0.1[1]

Table 2: Inhibition of Serine Proteases by Nα-substituted Amidinophenylalanine Amides

Compound ClassTarget EnzymesPotencySource
Amides of Nα-substituted 3-amidinophenylalanineTrypsin, Plasmin, ThrombinPotent inhibitors of the benzamidine type[2]
Cyclic amides of Nα-arylsulfonyl (3-amidinophenyl)glycineTrypsin, Plasmin, ThrombinPotent inhibitors

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Phenylalanine/Tyrosine-based Inhibitors

CompoundTarget EnzymeIC50 (nM)Source
(S)-10aMMP-132.2[3]
10bMMP-137.0[3]
(R)-10aMMP-131.6[3]
10dMMP-133.4[3]
10dMMP-2730[3]
10dMMP-8600[3]

III. Experimental Protocols

Synthesis of 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivatives (APN Inhibitors)

This protocol is a general guide based on the conversion of an amino acid to a hydroxy acid.

Workflow for Synthesis:

G A 2-Amino-3-phenylpropanamide HCl B Diazotization (NaNO2, H2SO4, 0-5°C) A->B C Intermediate Diazonium Salt B->C D Nucleophilic Substitution (H2O) C->D E 2-Hydroxy-3-phenylpropanoic Acid Derivative D->E F Further modification of the carboxylic acid and amine groups E->F G Final 3-Amino-2-hydroxy-3-phenylpropanoic Acid Inhibitor F->G

Caption: Synthetic workflow for 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives.

Protocol:

  • Diazotization: Dissolve this compound in an acidic solution (e.g., 1M H₂SO₄) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The amino group is converted to a diazonium salt, which is an excellent leaving group (N₂ gas).

  • Nucleophilic Substitution: The diazonium salt is then displaced by a water molecule in a nucleophilic substitution reaction to form the corresponding 2-hydroxy-3-phenylpropanoic acid derivative.

  • Purification: The product can be purified by crystallization or chromatography.

  • Further Modifications: The carboxylic acid and the newly introduced hydroxyl group, along with the amide, can be further modified to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol is adapted from a standard fluorometric assay for APN activity.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Buffer, APN Enzyme Solution, Inhibitor Stock Solutions, and Fluorogenic Substrate B Add buffer, enzyme, and inhibitor to microplate wells A->B C Incubate at 37°C for 10 min B->C D Initiate reaction by adding substrate C->D E Measure fluorescence kinetically (Ex/Em = 384/502 nm) D->E F Calculate initial reaction velocities (V₀) E->F G Plot % Inhibition vs. Inhibitor Concentration F->G H Determine IC50 value using non-linear regression G->H

Caption: Workflow for in vitro APN inhibition assay.

Materials:

  • APN enzyme (e.g., from porcine kidney microsomes or recombinant human APN)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Test compounds (derivatives of 2-amino-3-phenylpropanamide) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, APN enzyme solution, and the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C (Excitation: ~380 nm, Emission: ~460 nm for AMC).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

In Vitro Serine Protease Inhibition Assay

This protocol utilizes a chromogenic substrate for determining the inhibitory activity against serine proteases like trypsin and chymotrypsin.[5]

Logical Relationship of Assay Components:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products/Outcome Enzyme Serine Protease Enzyme + Substrate Enzymatic Cleavage Enzyme->Enzyme + Substrate Enzyme + Inhibitor Inhibition Enzyme->Enzyme + Inhibitor Substrate Chromogenic Substrate (e.g., BAPNA for Trypsin) Substrate->Enzyme + Substrate Inhibitor Phenylpropanamide Derivative Inhibitor->Enzyme + Inhibitor Colored Product\n(p-nitroaniline) Colored Product (p-nitroaniline) Enzyme + Substrate->Colored Product\n(p-nitroaniline) Reduced Product Formation Reduced Product Formation Enzyme + Inhibitor->Reduced Product Formation

Caption: Interaction of components in a chromogenic serine protease assay.

Materials:

  • Serine protease (e.g., trypsin, chymotrypsin)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add assay buffer, serine protease solution, and test compound dilutions to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at 37°C. The cleavage of the substrate releases p-nitroaniline, which absorbs at this wavelength.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Conclusion

This compound is a valuable and versatile starting material for the development of potent and selective enzyme inhibitors. By leveraging its structural features and employing the synthetic and screening protocols outlined in this document, researchers can effectively explore the chemical space around this scaffold to identify novel therapeutic agents targeting a range of enzymes implicated in human diseases. The provided data and methodologies serve as a comprehensive resource for scientists engaged in drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting low yield in peptide synthesis with 2-Amino-3-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on addressing low peptide yield, particularly when synthesizing peptides incorporating 2-Amino-3-phenylpropanamide hydrochloride (Phenylalaninamide HCl).

Frequently Asked Questions (FAQs)

Section 1: General Low Yield Issues

Q1: My final peptide yield after cleavage and purification is significantly lower than expected. What are the first steps to diagnose the problem?

A1: A low final yield can stem from issues at any stage of the synthesis, cleavage, or purification process. A systematic approach is crucial.[1][2]

  • Assess the Synthesis Efficiency: First, determine if the low yield is due to poor synthesis on the resin or problems during the final cleavage and work-up.[1] Perform a small-scale test cleavage on 10-20 mg of the peptide-resin. Analyze the crude product by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1][3]

  • Quantify On-Resin Peptide: If the test cleavage is successful, quantify the peptide loading on the resin. This can be done by cleaving the peptide from a known mass of dried resin and using UV-Vis spectrophotometry or amino acid analysis (AAA) to determine the peptide concentration.[1] This will differentiate between a low yield from inefficient synthesis versus losses during precipitation and purification.

Q2: How can I monitor the efficiency of my coupling and deprotection steps during synthesis?

A2: Monitoring reaction completion is critical to prevent the accumulation of deletion and truncation sequences, which are common causes of low yield.[2][4][5]

  • Kaiser (Ninhydrin) Test: This is a reliable qualitative method to detect free primary amines on the resin.[1][2]

    • After Deprotection: A positive test (blue beads) indicates the successful removal of the Fmoc group.[2]

    • After Coupling: A negative test (yellow/colorless beads) indicates complete coupling.[2] A positive test means the coupling is incomplete and should be repeated ("double coupling").[1][5]

  • Real-Time UV Monitoring: Many automated synthesizers can monitor the concentration of the Fmoc chromophore released during the deprotection step, providing a quantitative measure of reaction completion.[5][6][7][8]

Q3: What are "difficult couplings" and how can I overcome them?

A3: Difficult couplings occur when steric hindrance or peptide aggregation slows down or prevents the completion of a coupling reaction.[9] This is common with sterically hindered amino acids (e.g., Val, Ile, Arg) and within hydrophobic sequences.[10][11]

  • Double Coupling: The simplest strategy is to repeat the coupling step with fresh reagents to drive the reaction to completion.[2][3][5][10]

  • Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU, HCTU, or COMU, which can improve efficiency.[3][12][13]

  • Increase Temperature: Raising the reaction temperature can often improve coupling efficiency for difficult sequences.[5][7]

  • Disrupt Secondary Structures: For sequences prone to aggregation, consider using chaotropic salts (e.g., LiCl), high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt hydrogen bonding.[1][11]

Section 2: Issues Specific to Phenylalanine and its Derivatives

Q4: I am using this compound to synthesize a peptide amide. Are there specific challenges I should be aware of?

A4: Synthesizing a peptide with a C-terminal phenylalaninamide presents several challenges. The starting material, being an amide hydrochloride salt, requires specific handling. Phenylalanine itself is hydrophobic and can contribute to aggregation.[11]

  • Starting Point: If you are synthesizing a peptide with a C-terminal amide, you should start with a resin designed for this purpose, such as a Rink Amide resin. The first amino acid coupled to this resin will result in a C-terminal amide upon cleavage.

  • Hydrophobicity: Phenylalanine is a hydrophobic amino acid. Sequences containing multiple hydrophobic residues are prone to aggregation on the resin, which can hinder subsequent coupling and deprotection steps.[11][14]

  • Steric Hindrance: While not as hindered as β-branched amino acids, the bulky benzyl side chain of phenylalanine can slow down coupling reactions, especially when coupling to another bulky residue.[10]

  • Racemization: Phenylalanine can be susceptible to racemization during the activation step, especially with carbodiimide reagents like DCC.[15][16] Using additives such as HOBt or OxymaPure is recommended to suppress this side reaction.[15][17]

Q5: My peptide contains a Phe-Pro sequence and the synthesis failed after this point. What could be the cause?

A5: Coupling any amino acid to a proline residue can be difficult because proline is a secondary amine, making it less nucleophilic and the reaction slower.[10] Furthermore, diketopiperazine formation is a common side reaction when proline is one of the first two amino acids, leading to chain termination.[12]

  • To improve coupling to Proline: Use a stronger coupling reagent (e.g., HATU) and consider a double coupling.[10]

  • To prevent diketopiperazine formation: When synthesizing a dipeptide sequence on the resin where the second amino acid is Proline (X-Pro), it's crucial to couple the third amino acid (Fmoc-AA3) immediately after deprotecting the Proline residue without delay. Using 2-Chlorotrityl (2-CTC) resin can also help suppress this side reaction due to its steric bulk.[12]

Section 3: Cleavage and Purification Issues

Q6: I see my target mass in the test cleavage, but I get very little precipitate after adding cold ether. Why is my recovery so low?

A6: Low recovery after cleavage can be due to inefficient cleavage, incomplete precipitation, or the peptide being highly soluble in the precipitation solvent.[2][18]

  • Inefficient Cleavage: Ensure your cleavage cocktail is appropriate for your resin and protecting groups and that the cleavage time is sufficient (typically 2-4 hours).[18] For difficult peptides, a second cleavage of the resin may yield more product.[18]

  • Incomplete Precipitation: Use a large volume of ice-cold diethyl ether (at least 10x the volume of your TFA solution) and allow sufficient time for precipitation, potentially overnight at 4°C.[2][18]

  • Peptide Solubility: Highly hydrophobic or very short peptides may have some solubility in ether.[19] In such cases, concentrating the TFA solution under a stream of nitrogen before adding ether can improve precipitation.[18]

Q7: My final product is impure, showing many deletion and truncated sequences. Can this be fixed?

A7: Significant impurities like deletion (missing an amino acid) and truncation (synthesis stopped prematurely) sequences are a direct result of incomplete coupling and deprotection reactions.[1][5][7]

  • Prevention is Key: The best strategy is to optimize the synthesis protocol by monitoring reactions (Kaiser test), using double coupling for difficult residues, and employing capping steps.[5] Capping, typically with acetic anhydride, permanently blocks unreacted amines from further elongation, which simplifies the final purification.[5][7]

  • Purification: While HPLC can separate these impurities, a very complex crude product will lead to a low recovery of the pure target peptide.[2][5] Optimizing the purification gradient around the target peak is crucial.[2]

Quantitative Data Summary

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAdditiveBaseEquivalents (AA:Reagent:Base)Activation TimeKey Features
HBTUHOBt (intrinsic)DIPEA3 : 2.9 : 62 minStandard, effective for most couplings.[12]
HATUHOAt (intrinsic)DIPEA / 2,4,6-Collidine3 : 2.9 : 62 minHighly reactive, good for hindered couplings and reducing racemization.[3][12][13]
HCTUHOBt (intrinsic)DIPEA3 : 2.9 : 62 minMore reactive than HBTU, cost-effective alternative to HATU.[3][12]
DICHOBt / OxymaPureN/A3 : 3 : 35-10 minCarbodiimide-based, cost-effective. Byproduct (DCU) can be problematic.[13]
COMUOxymaPure (intrinsic)DIPEA3 : 2.9 : 62 minHigh reactivity similar to HATU, with safer byproducts.[3][13][17]

Equivalents are relative to the resin loading capacity.

Table 2: Standard TFA Cleavage Cocktails

Cocktail NameComposition (TFA / Scavenger 1 / Scavenger 2 / ...)Volume %Typical Use Case
Reagent KTFA / Water / Phenol / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5Global deprotection for peptides with multiple sensitive residues (Arg, Met, Cys).
Reagent RTFA / Thioanisole / EDT / Anisole90 / 5 / 3 / 2Standard for Arg-containing peptides.
95% TFATFA / Water / TIS95 / 2.5 / 2.5General purpose for peptides without sensitive, easily oxidized residues. Good for Trp, Tyr.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.[1][20]

Materials:

  • Reagent A: 16.5 mg KCN in 25 mL water, diluted 1:50 in pyridine.

  • Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.

  • Reagent C: 40 g phenol in 20 mL n-butanol.

  • Small test tubes.

  • Heating block (110°C).

Procedure:

  • Place 10-20 beads of the peptide-resin into a small test tube.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue Beads/Solution: Positive result. Free primary amines are present (coupling is incomplete).

  • Yellow/Colorless Beads/Solution: Negative result. No free primary amines are present (coupling is complete).

Protocol 2: Small-Scale Test Cleavage

This protocol is for cleaving a small amount of peptide from the resin for MS analysis.[1]

Materials:

  • Dried peptide-resin (10-20 mg).

  • Appropriate TFA cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS).

  • 1.5 mL microcentrifuge tube.

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads (e.g., using a small fritted syringe) into a new tube.

  • Add 1 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the tube to pellet the peptide, decant the ether, and dry the pellet.

  • Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for MS analysis.

Visual Troubleshooting Guides

Low_Yield_Troubleshooting start Low Final Peptide Yield test_cleavage Perform Small-Scale Test Cleavage & MS Analysis start->test_cleavage is_mass_present Target Mass Present? test_cleavage->is_mass_present synthesis_failed Problem: Total Synthesis Failure Solution: Review entire protocol, reagents, and instrument. is_mass_present->synthesis_failed No cleavage_issue Problem: Cleavage or Work-up Issue is_mass_present->cleavage_issue Yes, strong signal synthesis_issue Problem: Inefficient Synthesis is_mass_present->synthesis_issue Yes, but weak signal or many impurities check_precipitation Investigate Precipitation: - Increase ether volume - Increase precipitation time - Concentrate TFA first cleavage_issue->check_precipitation check_cleavage_cocktail Review Cleavage Protocol: - Correct cocktail for resin/AAs? - Sufficient cleavage time? - Reagents fresh? cleavage_issue->check_cleavage_cocktail monitor_synthesis Monitor Synthesis Steps (Kaiser Test / UV Monitoring) synthesis_issue->monitor_synthesis incomplete_rxn Incomplete Reactions Found? monitor_synthesis->incomplete_rxn optimize_coupling Solution: Optimize Couplings - Double couple difficult AAs - Use stronger reagents (HATU) - Increase temperature incomplete_rxn->optimize_coupling Yes (Coupling) optimize_deprotection Solution: Optimize Deprotection - Increase reaction time - Use fresh reagents incomplete_rxn->optimize_deprotection Yes (Deprotection) aggregation_issue Suspect Aggregation? (Hydrophobic sequence) incomplete_rxn->aggregation_issue No, reactions seem complete disrupt_aggregation Solution: Disrupt Aggregation - Use chaotropic salts (LiCl) - Use high-boiling solvents (NMP) - Incorporate pseudoprolines aggregation_issue->disrupt_aggregation Yes

Caption: A workflow for diagnosing the root cause of low peptide yield.

Phenylalanine_Side_Reactions cluster_activation Amino Acid Activation cluster_side_reactions Potential Side Reactions cluster_prevention Prevention Strategies Phe Fmoc-Phe-OH ActivatedPhe Activated Ester / Acyl-Urea (e.g., with DIC/HBTU) Phe->ActivatedPhe Coupling Reagent Cleavage TFA Cleavage Racemization Racemization (Loss of stereochemistry -> D-Phe) ActivatedPhe->Racemization Base / Heat Additives Use Racemization Suppressants (HOBt, OxymaPure) Racemization->Additives Prevented by Alkylation Ring Alkylation (During TFA Cleavage) Scavengers Use Scavengers in Cleavage (TIS, Water) Alkylation->Scavengers Prevented by Cleavage->Alkylation Reactive Cations

Caption: Potential side reactions involving Phenylalanine during SPPS.

Optimize_Coupling start Incomplete Coupling Detected (Positive Kaiser Test) double_couple Action: Double Couple (Repeat coupling with fresh reagents) start->double_couple recheck Re-check with Kaiser Test double_couple->recheck success Success: Proceed to Deprotection recheck->success Negative escalate Still Incomplete: Escalate Strategy recheck->escalate Positive option1 Option 1: Use stronger coupling reagent (e.g., switch HBTU -> HATU) escalate->option1 option2 Option 2: Increase reaction temperature (e.g., 25°C -> 50°C) escalate->option2 option3 Option 3: If aggregation is suspected, change solvent (e.g., add NMP) escalate->option3 cap Final Step: Cap unreacted amines with Acetic Anhydride to prevent deletion sequences option1->cap option2->cap option3->cap

Caption: A decision tree for optimizing a difficult coupling step.

References

Technical Support Center: Optimizing HPLC Peak Resolution for 2-Amino-3-phenylpropanamide Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-3-phenylpropanamide hydrochloride isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: this compound is a chiral compound, meaning it exists as enantiomers (non-superimposable mirror images). Enantiomers possess identical physicochemical properties such as polarity, solubility, and pKa. Consequently, they do not separate on standard achiral HPLC columns (like C8 or C18) which distinguish molecules based on these properties. Achieving separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][2]

Q2: What is a good starting point for developing a separation method for these isomers?

A2: A systematic screening approach is most effective. Begin by selecting 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3][4] For the mobile phase, a simple system is recommended for initial runs. For normal-phase chromatography, a mixture of hexane and an alcohol modifier (like isopropanol or ethanol) is a good start. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer is common.[3][5] Running a broad gradient can help determine the approximate solvent strength needed for elution.[3]

Q3: Which type of HPLC column is most effective for separating amino acid derivatives like this?

A3: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for separating underivatized amino acids and their derivatives.[6]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[2][7]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are particularly well-suited for polar and ionic compounds like amino acids and can be used with aqueous mobile phases, making them compatible with mass spectrometry (LC-MS).[8]

Q4: How does mobile phase composition impact the separation of chiral isomers?

A4: The mobile phase is a critical tool for optimizing selectivity (α).[9]

  • Organic Modifier : The choice of organic solvent (e.g., acetonitrile vs. methanol in reversed-phase, or ethanol vs. isopropanol in normal-phase) can significantly alter the interactions between the analytes and the CSP, often changing the resolution and sometimes even the elution order.[3][10]

  • Additives/Buffers : Since 2-Amino-3-phenylpropanamide contains a primary amine, it is ionizable. Small amounts of acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine, TEA) additives can modify the ionization state of the analyte and the stationary phase, drastically affecting retention and selectivity.[9][11] Buffering the mobile phase is crucial for ensuring reproducible results.[3][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My isomer peaks are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common challenge in chiral separations. A systematic approach focusing on improving selectivity (α), efficiency (N), and retention factor (k) is required.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) opt_alpha Optimize Selectivity (α) (Most Effective) start->opt_alpha Start Here opt_k Optimize Retention (k) start->opt_k opt_n Improve Efficiency (N) start->opt_n sub_mod Change Organic Modifier (e.g., MeOH ↔ ACN) opt_alpha->sub_mod sub_add Vary Additive/pH (e.g., 0.1% TFA, 0.1% DEA) opt_alpha->sub_add sub_k_strength Adjust Mobile Phase Strength (Target k' between 2-10) opt_k->sub_k_strength sub_n_flow Decrease Flow Rate opt_n->sub_n_flow sub_n_col Use Longer Column or Smaller Particle Size opt_n->sub_n_col sub_csp Change Chiral Column (CSP) sub_add->sub_csp If needed

Caption: A decision tree for systematically troubleshooting poor HPLC peak resolution.

  • Optimize Selectivity (α): This is the most powerful parameter for improving resolution.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa (for reversed-phase). For normal-phase, switch between ethanol and isopropanol. These solvents have different properties and can alter the chiral recognition mechanism.[10]

    • Adjust Mobile Phase Additives and pH: Introduce or vary the concentration of an acidic or basic additive. For the amine in your compound, an acidic modifier like formic acid is a good starting point. This can significantly influence analyte-CSP interactions.[9]

    • Change the Column (Stationary Phase): If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable. Try a column with a different chiral selector (e.g., switch from a cellulose-based to an amylose-based or teicoplanin-based CSP).[3][9]

  • Optimize Retention Factor (k): Aim for a retention factor between 2 and 10 for the main peaks.[3]

    • If peaks elute too early (k < 2), decrease the mobile phase strength (e.g., decrease the percentage of organic solvent in reversed-phase).

    • If peaks elute too late (k > 10), increase the mobile phase strength.

  • Improve Efficiency (N): Higher efficiency leads to sharper peaks, which can improve resolution.

    • Decrease the Flow Rate: Lowering the flow rate often increases efficiency and can improve resolution, though it will lengthen the analysis time.[12]

    • Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles (UHPLC) will increase the plate number (N), resulting in sharper peaks and better resolution.[13]

Q: I'm observing significant peak tailing. What is the cause and solution?

A: Peak tailing for basic compounds like 2-Amino-3-phenylpropanamide is often caused by secondary interactions between the protonated amine group and acidic residual silanols on the silica surface of the column packing.[14]

  • Solution 1: Add a Competing Base: Add a small amount (0.1 - 0.5%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[3] These additives will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.

  • Solution 2: Adjust pH: Ensure the mobile phase pH is appropriate. Buffering the mobile phase can help maintain a consistent ionization state for the analyte and the stationary phase.[3]

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the sample concentration or injection volume.[4]

  • Solution 4: Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause active sites and peak tailing.[4]

Q: My retention times are drifting between injections. How can I improve reproducibility?

A: Fluctuating retention times are typically due to inconsistencies in the system or mobile phase.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. Use a pH meter for buffered solutions. Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[5][15]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This may require flushing with 10-20 column volumes of the mobile phase.

  • Column Temperature: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention time.[1][12]

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Data Presentation

Table 1: Example of Initial Chiral Column Screening Parameters
ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Columns to Screen Chiralpak IA, Chiralcel OD-HChirobiotic T, Lux Cellulose-1
Mobile Phase A n-Hexane0.1% Formic Acid in Water
Mobile Phase B Isopropanol (IPA)0.1% Formic Acid in Acetonitrile (ACN)
Gradient 5% to 50% B over 20 min5% to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Injection Volume 5 µL5 µL
Detection UV at 210 nmUV at 210 nm
Table 2: Example of Mobile Phase Optimization Effect on Resolution (Rs)

Based on a hypothetical separation on a Chirobiotic T column.

% Acetonitrile% 0.1 M Ammonium Formate (pH 3.5)AdditiveResolution (Rs)
70%30%None1.1 (Co-elution)
60%40%None1.6
50%50%None1.9
40%60%None1.7
50%50%+ 0.1% TFA2.1

Experimental Protocols

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 10 mL of a solvent that is compatible with the initial mobile phase conditions (e.g., for reversed-phase, use a 50:50 mixture of water and acetonitrile). Use only HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute this stock solution to a final working concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[3][15]

Protocol 2: Systematic HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust separation method from the beginning.

HPLC Method Development Workflow

G start Define Separation Goal (e.g., Rs > 2.0) select_csp 1. Select & Screen CSPs (Polysaccharide, Glycopeptide, etc.) start->select_csp select_mode 2. Select Mode & Mobile Phase (RP, NP, PO) select_csp->select_mode scout 3. Perform Scouting Gradient Runs select_mode->scout evaluate Evaluate Results (Identify Promising Conditions) scout->evaluate optimize 4. Optimize Selectivity (α) (Modifier, Additives, pH, Temp.) evaluate->optimize Resolution < Goal fine_tune 5. Fine-Tune Efficiency (N) & Retention (k) (Flow Rate, Gradient Slope) evaluate->fine_tune Resolution ≈ Goal optimize->fine_tune validate 6. Method Validation (Robustness, Linearity, etc.) fine_tune->validate

Caption: A logical workflow for developing an optimized HPLC method for chiral separations.

  • Initial Screening:

    • Select 2-3 different chiral columns.

    • Prepare the mobile phases as described in Table 1.

    • Equilibrate each column with the initial mobile phase for at least 30 minutes.

    • Inject the prepared sample and run the scouting gradient.

    • Identify the column and mobile phase system that provides the best initial separation or "peak splitting."

  • Optimization of Selectivity (α):

    • Using the most promising conditions from the screening, perform a series of isocratic or shallow gradient runs.

    • Vary Organic Modifier: Keeping all other parameters constant, change the primary organic solvent (e.g., run with ACN, then with MeOH) and compare the chromatograms.[3]

    • Vary Additives/pH: Systematically vary the concentration of an acidic or basic modifier (e.g., 0.05%, 0.1%, 0.2% TFA) to find the optimal level for resolution and peak shape.

    • Vary Temperature: Test column temperatures at 5-10 °C intervals (e.g., 25 °C, 35 °C, 45 °C), as temperature can affect chiral recognition.[1]

  • Fine-Tuning and Validation:

    • Once satisfactory resolution is achieved (typically Rs > 2.0), optimize the flow rate and gradient slope to reduce analysis time without sacrificing separation.

    • Validate the final method for specificity, linearity, accuracy, and precision as per regulatory guidelines.

References

Overcoming common interferences in enzyme assays with 2-Amino-3-phenylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter common interferences when using small molecule compounds, such as 2-Amino-3-phenylpropanamide hydrochloride, in enzyme assays. The content is structured to help you identify the root cause of assay artifacts and provide actionable steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My potential inhibitor, this compound, shows activity in my primary enzyme assay, but the results are inconsistent. What could be the cause?

A1: Inconsistent results with a small molecule inhibitor can stem from several factors. One common reason is compound instability or insolubility in the assay buffer, leading to variable concentrations. Another possibility is that the compound is a "promiscuous" inhibitor, meaning it inhibits multiple enzymes without a specific mode of action, often through mechanisms like aggregation. It is also crucial to rule out interference with the assay's detection method (e.g., absorbance or fluorescence quenching).

Q2: How can I determine if this compound is a non-specific inhibitor?

A2: Non-specific inhibition can be assessed through several experiments. A key indicator is a steep dose-response curve. You can also test for inhibition in the presence of a non-ionic detergent, such as Triton X-100. Aggregating inhibitors are often disrupted by detergents, leading to a significant decrease in their apparent inhibitory activity. Additionally, varying the enzyme concentration can help identify promiscuous inhibitors; if the IC50 value increases with increasing enzyme concentration, it may suggest non-specific binding.

Q3: I suspect my compound might be reacting with components in my assay buffer. How can I test for this?

A3: Covalent reactivity is a common source of assay interference. If your assay contains thiol-containing reagents like Dithiothreitol (DTT) or β-mercaptoethanol, your compound may be reacting with them. You can assess this by pre-incubating your compound with and without the thiol-containing reagent before adding the enzyme and substrate. A significant shift in IC50 values between these conditions suggests reactivity.

Q4: My assay uses fluorescence detection, and I'm seeing unexpected results. Could the primary amine in this compound be the issue?

A4: Yes, primary amines can interfere with fluorescence-based assays. They can react with certain fluorogenic reagents, leading to either quenching or an increase in background fluorescence. It is advisable to run control experiments without the enzyme to see if the compound itself affects the fluorescence signal of your probe or substrate.

Troubleshooting Guides

Problem 1: Apparent inhibition is observed, but the dose-response curve is unusually steep.

Possible Cause: Compound aggregation. At higher concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit the enzyme.

Troubleshooting Workflow:

G start Steep Dose-Response Curve Observed detergent_assay Perform Detergent Assay (e.g., with 0.01% Triton X-100) start->detergent_assay compare_ic50 Compare IC50 values with and without detergent detergent_assay->compare_ic50 no_shift No significant shift in IC50 compare_ic50->no_shift No Change shift Significant rightward shift in IC50 compare_ic50->shift Change other_mechanism Conclusion: Interference is likely due to another mechanism. no_shift->other_mechanism aggregation_confirmed Conclusion: Aggregation is likely. Mitigation: Include detergent in buffer or modify compound structure. shift->aggregation_confirmed

Caption: Workflow for diagnosing compound aggregation.

Problem 2: Inhibition is observed, but the assay contains thiol reagents (e.g., DTT).

Possible Cause: The compound may be a thiol-reactive electrophile, forming covalent bonds with cysteine residues on the enzyme or with the thiol reagents in the buffer.

Troubleshooting Workflow:

G start Inhibition in presence of DTT dtt_dependence Measure IC50 with and without DTT start->dtt_dependence compare_ic50 Compare IC50 values dtt_dependence->compare_ic50 no_change IC50 is unchanged compare_ic50->no_change No change IC50 increases without DTT compare_ic50->change Yes other_mechanism Conclusion: Inhibition is not due to thiol reactivity. no_change->other_mechanism reactivity_confirmed Conclusion: Compound is likely thiol-reactive. Mitigation: Remove thiols if possible or use orthogonal assay. change->reactivity_confirmed

Caption: Workflow for identifying thiol-reactive compounds.

Data Presentation

While specific inhibitory data for this compound is not widely available, the following tables provide examples of inhibition constants for structurally related phenylalanine derivatives against different enzymes. This data can serve as a reference for expected potency and mechanism.

Table 1: Inhibition of Calf Intestinal Alkaline Phosphatase by Phenylalanine Derivatives

InhibitorInhibition TypeKi (mM)[1][2]
L-PhenylalanineUncompetitive1.1[1][2]
Dansyl-L-phenylalanineUncompetitive2.3[1][2]

Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by Phenylalanine Analogues

CompoundInhibition TypeIC50 (nM)[3]Ki (nM)[3]
EU-4865Noncompetitive41[3]38[3]
EU-5031Competitive41[3]6.9[3]
EU-4881Competitive1980[3]-

Disclaimer: The data presented is for structurally related compounds and should be used for illustrative purposes only. The inhibitory activity and mechanism of this compound may differ.

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of a compound is due to the formation of aggregates.

Materials:

  • Enzyme and substrate

  • Assay buffer

  • Test compound (e.g., this compound)

  • Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Buffers: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of the test compound in both buffer conditions.

  • Assay Setup: Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation: Add the enzyme to each reaction and pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Measure the reaction rate using a microplate reader.

  • Data Analysis: Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests aggregation-based inhibition.

Protocol 2: Thiol Reactivity Assay

Objective: To determine if a compound's inhibitory activity is due to reactivity with thiol groups.

Materials:

  • Enzyme and substrate

  • Assay buffer (thiol-free)

  • Test compound

  • Dithiothreitol (DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Buffers: Prepare two sets of assay buffers: one with and one without 1 mM DTT.

  • Compound Dilution: Prepare serial dilutions of the test compound in both buffers.

  • Assay Setup: Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation: Add the enzyme and pre-incubate with the test compound for 30 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Measure the reaction rate.

  • Data Analysis: Calculate and compare the IC50 values. A significant change in the IC50 value suggests thiol reactivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates a general decision tree for identifying and mitigating common assay interferences.

G start Inhibition Observed in Primary Screen check_aggregation Test for Aggregation (Detergent Assay) start->check_aggregation is_aggregator Is it an aggregator? check_aggregation->is_aggregator mitigate_aggregation Mitigate: Add Detergent is_aggregator->mitigate_aggregation Yes check_reactivity Test for Thiol Reactivity (DTT Dependence) is_aggregator->check_reactivity No is_reactive Is it thiol-reactive? check_reactivity->is_reactive mitigate_reactivity Mitigate: Remove Thiols is_reactive->mitigate_reactivity Yes check_detection Test for Detection Interference (Controls without enzyme) is_reactive->check_detection No is_interfering Does it interfere with detection? check_detection->is_interfering mitigate_detection Mitigate: Use Orthogonal Assay is_interfering->mitigate_detection Yes true_inhibitor Likely a True Inhibitor is_interfering->true_inhibitor No

Caption: A decision tree for troubleshooting assay interference.

References

Addressing solubility issues of 2-Amino-3-phenylpropanamide hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of 2-Amino-3-phenylpropanamide hydrochloride (Phenylalaninamide HCl) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound? As a hydrochloride salt of an amino acid derivative, this compound is intended to have enhanced solubility in water and other polar protic solvents.[1] Its solubility is, however, highly dependent on the pH of the solution.

Q2: Why is my compound not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4)? The primary amine group in the molecule is protonated at acidic pH, forming a cationic species that is readily soluble in water. As the pH increases towards neutral or alkaline, the amine group can become deprotonated, leading to the less soluble free base form, which may precipitate. The solubility of amino acids and their derivatives is significantly affected by pH.[2][3][4]

Q3: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous buffer. How can I prevent this? This common issue, often called "precipitation upon dilution," occurs because the compound is much less soluble in the final aqueous buffer than in the concentrated organic stock.[5] To mitigate this, you can:

  • Add the stock solution dropwise into the vigorously stirring buffer. This prevents localized high concentrations.[5]

  • Use a more dilute stock solution. This requires adding a larger volume to your buffer but keeps the final concentration below the solubility limit.[6]

  • Slightly acidify the target buffer before adding the stock, if your experiment permits.

Q4: Can I heat the solution to help dissolve the compound? Yes, gentle warming can increase the rate of dissolution and solubility.[5] However, it is crucial to use the lowest effective temperature and shortest duration possible to avoid potential degradation of the compound. Always check the compound's stability at elevated temperatures if possible.

Q5: What is the effect of salts in my buffer on the compound's solubility? The presence and concentration of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acid derivatives.[7] If you are encountering issues, consider preparing a stock solution in deionized water or a simple, slightly acidic buffer (e.g., 10 mM HCl) before diluting into your more complex final buffer.

Troubleshooting Guide

Problem 1: Powder does not dissolve or solution is cloudy in aqueous buffer.

This is the most common issue and is typically pH-related. Follow this workflow to address it.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Weigh Compound & Add to Aqueous Buffer check_diss Is the solution clear? start->check_diss success Success: Solution Prepared check_diss->success Yes check_ph Measure & Adjust pH Lower pH to 4-6 with dilute HCl check_diss->check_ph No check_diss2 Is the solution clear? check_ph->check_diss2 check_diss2->success Yes sonicate Apply Mechanical Force: Sonicate for 10-15 min or Vortex Vigorously check_diss2->sonicate No check_diss3 Is the solution clear? sonicate->check_diss3 check_diss3->success Yes heat Apply Gentle Heat: Warm to 37-40°C with stirring check_diss3->heat No check_diss4 Is the solution clear? heat->check_diss4 check_diss4->success Yes failure Persistent Issue: Consider preparing a concentrated stock in an organic solvent (e.g., DMSO) check_diss4->failure No

Caption: Workflow for troubleshooting poor dissolution of the compound.
Problem 2: Precipitate forms after pH adjustment of a clear acidic solution.

If you successfully dissolve the compound in an acidic solution and then adjust the pH upwards for your experiment, a precipitate may form. This indicates that the concentration of the compound is above its solubility limit at the final pH.

  • Solution 1: Lower the final concentration of your working solution. Prepare a new, more dilute solution from your acidic stock.

  • Solution 2: If the experimental protocol allows, include a small percentage of a co-solvent like ethanol or DMSO in the final buffer to increase solubility. Ensure the final co-solvent concentration is compatible with your assay.

Data Summary: Factors Affecting Solubility

Since specific quantitative data is not widely published, this table summarizes the expected effects of key variables on the solubility of this compound based on the chemical principles of amino acid hydrochlorides.

FactorConditionExpected Effect on Aqueous SolubilityRationale
pH Acidic (pH < 6)High The primary amine is fully protonated (R-NH3+), maximizing electrostatic interactions with water.[5][8]
Neutral (pH ≈ 7)Moderate to Low A mix of protonated and neutral species exists, reducing overall solubility compared to acidic conditions.
Alkaline (pH > 8)Low The compound is primarily in its neutral free base form, which is less polar and less soluble in water.[8]
Temperature IncreaseIncrease Provides energy to overcome the lattice energy of the solid, but carries a risk of chemical degradation.[5]
Co-solvents Add DMSO/EthanolIncrease Water-miscible organic solvents can disrupt the crystal lattice and solvate the molecule effectively.[5]
Ionic Strength High Salt BufferVariable Can lead to "salting-in" (increased solubility) or "salting-out" (decreased solubility) depending on the specific ions.[7]

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing an aqueous stock solution.

Materials:

  • This compound (M.W. ~200.67 g/mol , verify with your supplier)

  • High-purity deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

  • Sonicator bath (optional)

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM solution, weigh out approximately 2.01 mg of the compound.

  • Initial Dissolution: Add the weighed powder to a beaker containing ~8 mL of deionized water. Place on a stir plate.

  • Check for Dissolution: Stir for 5-10 minutes. If the powder does not dissolve completely and the solution remains cloudy, proceed to the next step.

  • Acidify: While stirring, add 0.1 M HCl dropwise until the solution becomes completely clear. This typically occurs at a pH between 4 and 6.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the flask. Add deionized water to bring the final volume to the 10 mL mark.

  • pH Readjustment (Optional): If your experiment requires a specific pH, you can now slowly add 0.1 M NaOH dropwise to raise the pH. Be aware: If you raise the pH too high (e.g., >7.5), the compound may precipitate. If this happens, you must remake the solution at a lower concentration.

  • Sterilization & Storage: Sterilize the solution by filtering through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualization of pH Effect on Solubility

The solubility of this compound is governed by the pH-dependent equilibrium between its charged (cationic) and neutral forms.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Cation Protonated Form (R-NH₃⁺) ✓ HIGHLY SOLUBLE Equilibrium Cation->Equilibrium FreeBase Neutral Free Base (R-NH₂) ✗ POORLY SOLUBLE Equilibrium->FreeBase Protonation Addition of Acid (H⁺) Shifts Equilibrium Left Protonation->Cation Deprotonation Addition of Base (OH⁻) Shifts Equilibrium Right Deprotonation->FreeBase

Caption: pH-dependent equilibrium affecting compound solubility.

References

Identifying and minimizing side reactions of 2-Amino-3-phenylpropanamide hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-Amino-3-phenylpropanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Racemization: Loss of stereochemical purity at the α-carbon of the phenylalanine starting material is a major concern, particularly during the amide bond formation step. This can occur via the formation of an azlactone intermediate, especially under basic conditions or with certain coupling reagents.

  • Formation of Byproducts from Coupling Reagents: Many reagents used to activate the carboxylic acid for amidation generate byproducts. For instance, dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which can be difficult to remove.

  • Hydrolysis: The activated carboxylic acid intermediate can react with any residual water in the reaction mixture, leading to the formation of the starting carboxylic acid and reducing the overall yield.

  • Diketopiperazine (DKP) Formation: If starting with a dipeptide or under conditions that favor intramolecular cyclization, the formation of a cyclic dipeptide (diketopiperazine) can be a significant side reaction.

  • Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials which can complicate purification.

Q2: How can I minimize racemization during the amide coupling step?

A2: Minimizing racemization is critical for maintaining the desired stereochemistry of the final product. Key strategies include:

  • Choice of Coupling Reagent and Additives: Using coupling reagents known to suppress racemization is highly recommended. The combination of n-propanephosphonic acid anhydride (T3P®) with a mild base like pyridine has been shown to be highly effective, yielding products with excellent enantiomeric purity.[1][2] Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also be used with carbodiimides to reduce racemization.

  • Control of Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[1]

  • Choice of Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) can sometimes promote racemization, especially when used in excess. Weaker bases like pyridine are often a better choice.[3][4]

  • Protecting Groups: The use of urethane-based protecting groups for the α-amino group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), generally helps to prevent racemization compared to N-acyl protecting groups.[5]

Q3: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I remove it?

A3: If you are using dicyclohexylcarbodiimide (DCC) as your coupling reagent, the insoluble white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction.[6] While effective for coupling, the removal of DCU can be challenging due to its low solubility in many common organic solvents. To address this:

  • Filtration: The most straightforward method is to filter the reaction mixture to remove the precipitated DCU.

  • Alternative Coupling Reagents: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.

  • Solvent Selection: In some cases, careful selection of the reaction solvent can help to manage DCU solubility.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Hydrolysis of activated intermediate. 3. Product loss during workup and purification. 4. Suboptimal reaction conditions.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or using a more efficient coupling reagent. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer. 4. Optimize reaction temperature and solvent.
Presence of Racemic Mixture or Diastereomers 1. Racemization during carboxylic acid activation and coupling. 2. Use of a strong base or high temperatures.1. Use a low-epimerization coupling method such as T3P®/pyridine.[2] Alternatively, use a carbodiimide with a racemization suppressor like HOBt or Oxyma.[7] 2. Perform the reaction at 0 °C or lower. Use a weaker base like pyridine instead of DIPEA if possible.[3][4]
Difficult to Remove Byproducts 1. Use of coupling reagents that produce insoluble byproducts (e.g., DCC). 2. Unreacted starting materials or reagents.1. Switch to a coupling reagent with a water-soluble byproduct like EDC. 2. Ensure the stoichiometry of your reactants is correct. Use chromatographic purification methods to separate the product from impurities.
Multiple Spots on TLC/LC-MS 1. Formation of side products (e.g., diketopiperazine). 2. Decomposition of starting material or product. 3. Presence of unreacted starting materials.1. If starting from an N-protected amino acid, ensure the C-terminus is also protected (e.g., as a methyl ester) to prevent diketopiperazine formation. 2. Check the stability of your starting materials and product under the reaction conditions. Avoid prolonged reaction times at elevated temperatures. 3. Confirm the identity of the spots by co-spotting with starting materials or by mass spectrometry. Adjust reaction conditions to drive the reaction to completion.

Quantitative Data on Side Reaction Minimization

Table 1: Effect of Coupling Method on Racemization of Phenylalanine Derivatives

Coupling Reagent/ConditionsBaseTemperature (°C)Enantiomeric Excess (ee)Reference
T3P®Pyridine0>99%[1]
TBTUDIPEA (2 eq.)Room Temp.Significant Racemization[3][4][8]
TBTUPyridine (1 eq.)Room Temp.Reduced Racemization[3][4]

Table 2: Typical Yields for Key Synthesis Steps

Reaction StepReagentsTypical YieldReference
Esterification of L-PhenylalanineThionyl chloride, Methanol97%[9]
Amidation of L-Phenylalanine methyl esterNaNHBH₃, THF90% (racemization not observed)[10]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (Starting Material)

  • Materials: L-Phenylalanine, Methanol (anhydrous), Thionyl chloride.

  • Procedure:

    • Suspend L-phenylalanine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel at 0 °C (ice bath).

    • Slowly add thionyl chloride (1.5 eq.) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5) to obtain L-phenylalanine methyl ester hydrochloride as a white solid.[9]

  • Expected Yield: ~97%.[9]

Protocol 2: Amidation of L-Phenylalanine Methyl Ester Hydrochloride to this compound (Low-Racemization Method)

  • Materials: L-Phenylalanine methyl ester hydrochloride, Anhydrous solvent (e.g., THF), Ammonia source (e.g., methanolic ammonia or NaNHBH₃), Hydrochloric acid (for salt formation).

  • Procedure using NaNHBH₃:

    • Under an inert atmosphere (Nitrogen or Argon), add sodium amidoborane (NaNHBH₃) (2.4 eq.) to a flask containing anhydrous THF.

    • Add L-phenylalanine methyl ester hydrochloride (1.0 eq.) to the mixture.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a short period (e.g., 5 minutes).[10]

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

    • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield this compound.

  • Note: This method has been reported to proceed with high yield and no observable racemization for similar substrates.[10]

Visualizations

Synthesis_Pathway L_Phe L-Phenylalanine Phe_Me_Ester L-Phenylalanine Methyl Ester HCl L_Phe->Phe_Me_Ester SOCl₂, MeOH Amide_HCl 2-Amino-3-phenylpropanamide Hydrochloride Phe_Me_Ester->Amide_HCl 1. NH₃ source 2. HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Racemization Check for Racemization (Chiral HPLC/NMR) Start->Check_Racemization Check_Byproducts Analyze Byproducts (LC-MS/NMR) Start->Check_Byproducts Check_Starting_Material Check Starting Material Purity Start->Check_Starting_Material Solution_Racemization - Use T3P/Pyridine - Lower Temperature - Use Weaker Base Check_Racemization->Solution_Racemization Racemization Detected Solution_Byproducts - Switch to EDC - Optimize Stoichiometry - Improve Purification Check_Byproducts->Solution_Byproducts Byproducts Identified Solution_Starting_Material - Recrystallize Starting Material - Use High-Purity Reagents Check_Starting_Material->Solution_Starting_Material Impurities Found

Caption: Troubleshooting workflow for synthesis issues.

References

Improving the stability of 2-Amino-3-phenylpropanamide hydrochloride solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Amino-3-phenylpropanamide hydrochloride solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As with many amino acid derivatives, the amide and amine functional groups are susceptible to degradation under various environmental and storage conditions[1][2].

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-amino-3-phenylpropanoic acid (phenylalanine) and ammonia.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Other Pathways: Decarboxylation and deamination are also possible degradation pathways for amino acids under certain conditions, such as hydrothermal treatment[3].

Q3: My solution of this compound is showing a yellow discoloration over time. What could be the cause?

A3: Yellowing of solutions containing amino acid derivatives can be an indication of degradation, particularly oxidative degradation or the formation of complex degradation products[4]. It is recommended to perform analytical tests, such as HPLC with UV-Vis detection, to identify any new impurity peaks that correlate with the color change. Storing the solution protected from light and under an inert atmosphere (e.g., nitrogen or argon) may help prevent this discoloration.

Q4: What are the recommended storage conditions for long-term experiments?

A4: For long-term stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C or frozen at -20°C), protected from light in amber vials, and at an optimal pH. The optimal pH should be determined through stability studies but is generally in the acidic range for amine hydrochlorides to suppress the reactivity of the free amine. It is also advisable to use deoxygenated solvents to minimize oxidative degradation.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[1][5]. To develop such a method, you must perform forced degradation studies to generate the potential degradation products[5]. The HPLC method should then be optimized to achieve adequate separation between the parent compound and all generated degradants.

Data on Stability Profile

The following tables provide illustrative data based on typical forced degradation studies for similar molecules. This data should be confirmed by experimental studies for this compound.

Table 1: Illustrative Hydrolytic and Oxidative Degradation

Stress ConditionReagentTemperatureTime (hours)Illustrative % Degradation
Acidic Hydrolysis0.1 M HCl60°C24~5-10%
Basic Hydrolysis0.1 M NaOH60°C8~15-25%
Neutral HydrolysisWater60°C24< 5%
Oxidation3% H₂O₂Room Temp24~20-40%

Table 2: Illustrative Solid-State Thermal and Photolytic Degradation

Stress ConditionParametersTimeIllustrative % Degradation
Thermal Degradation80°C Dry Heat48 hours~5-15%
PhotodegradationICH Q1B Option 2-~10-20%

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of the molecule and to generate degradation products for the development of stability-indicating analytical methods[5][6].

General Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation (Solution):

    • Prepare a solution of the compound in a suitable solvent (e.g., water).

    • Incubate the solution at 60°C, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Photostability Testing:

    • Expose a solution and solid sample of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the samples after exposure, alongside a control sample protected from light.

Protocol 2: HPLC Method for Stability Testing

This is a general reverse-phase HPLC method suitable for analyzing this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm using a Diode Array Detector (DAD) to monitor for impurities with different chromophores.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway Proposed Degradation Pathways parent 2-Amino-3-phenylpropanamide Hydrochloride hydrolysis_product Phenylalanine + NH₃ parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Products (e.g., Imines, Deaminated species) parent->oxidation_product Oxidation ([O])

Caption: Proposed degradation pathways for this compound.

Stability_Study_Workflow Experimental Workflow for a Stability Study A Prepare Stock Solution (1 mg/mL) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method (Specificity, Linearity, Accuracy) C->D E Conduct Long-Term Stability Test (Controlled Temp/Humidity/Light) D->E F Analyze Samples at Time Points (e.g., 0, 3, 6, 12 months) E->F G Evaluate Data & Determine Shelf-Life F->G

Caption: Workflow for conducting a comprehensive stability study.

Troubleshooting_Guide Troubleshooting Solution Instability start Instability Observed (e.g., precipitation, color change, new peaks) check_ph Is the solution pH optimal? start->check_ph adjust_ph Adjust pH with buffer (typically acidic for amine salts) check_ph->adjust_ph No check_storage Are storage conditions appropriate? check_ph->check_storage Yes adjust_ph->check_storage adjust_storage Store at 2-8°C or -20°C Protect from light (amber vials) check_storage->adjust_storage No check_oxidation Is oxidation suspected? check_storage->check_oxidation Yes adjust_storage->check_oxidation prevent_oxidation Use deoxygenated solvents Store under inert gas (N₂/Ar) check_oxidation->prevent_oxidation Yes end Stable Solution Achieved check_oxidation->end No prevent_oxidation->end

Caption: A logical guide for troubleshooting solution instability issues.

References

Technical Support Center: Accurate Quantification of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for the accurate quantification of 2-Amino-3-phenylpropanamide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Q1: Why am I seeing no peak or a very small peak for my analyte?

A1: This issue can stem from several sources ranging from sample preparation to detector settings.

  • Improper Derivatization: The primary amine of 2-Amino-3-phenylpropanamide requires derivatization for sensitive UV or fluorescence detection.[1][2][3] Ensure the derivatization reagent (e.g., o-phthaldialdehyde, OPA) is fresh and the reaction conditions (pH, reaction time) are optimal.[4][5]

  • Sample Degradation: The compound may be unstable in the prepared solution. Ensure the sample is fresh and stored correctly. The hydrochloride salt form generally enhances stability and solubility.[6][7]

  • Incorrect Wavelength: Verify that the detector wavelength is set appropriately for the derivatized analyte.

  • Injection Issues: Check for blockages in the autosampler needle or injection loop.[8]

Q2: My peak shape is poor (e.g., tailing, fronting, or split peaks). What should I do?

A2: Poor peak shape can compromise the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the basic analyte and acidic silanols on the column.[9] Ensure the mobile phase pH is appropriate. Using a column with end-capping or a different stationary phase can also help.[8]

  • Peak Fronting: This may indicate column overload. Try diluting your sample.[10]

  • Split Peaks: This can be caused by a partially blocked column frit or a void in the column packing.[10] Backflushing the column or replacing it may be necessary. Contamination on the guard or analytical column can also be a cause.[10]

Q3: I'm observing a drifting baseline. What is the cause?

A3: A drifting baseline can affect integration and the accuracy of your results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[8]

  • Mobile Phase Issues: The mobile phase may not be properly mixed or could be degrading over time. Prepare fresh mobile phase daily.[8] Temperature fluctuations in the lab can also cause baseline drift.

  • Detector Lamp: An aging detector lamp can also lead to a drifting baseline.[8]

Q4: My retention times are inconsistent. How can I fix this?

A4: Fluctuating retention times can make peak identification difficult and affect quantitative accuracy.

  • Pumping and Flow Rate Issues: Inconsistent flow from the HPLC pump is a common cause. Check for air bubbles in the system and ensure the pump seals are in good condition.[8]

  • Mobile Phase Composition: If using a gradient, ensure the gradient proportioning valve is functioning correctly.[10][11] For isocratic methods, ensure the mobile phase is well-mixed.

  • Temperature Changes: Use a column oven to maintain a consistent temperature, as temperature can significantly affect retention times.[8]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: Yes, typically it is. The 2-Amino-3-phenylpropanamide molecule lacks a strong chromophore, making it difficult to detect with high sensitivity using a standard UV-Vis detector.[2] Derivatization with a reagent like o-phthaldialdehyde (OPA) in the presence of a thiol creates a highly fluorescent product that can be detected with much greater sensitivity.

Q2: What are the key parameters to optimize for the HPLC method?

A2: The following parameters are crucial for a robust and accurate method:

  • Column Chemistry: A C18 column is commonly used for reversed-phase separation of such derivatives.

  • Mobile Phase: The pH and organic modifier concentration in the mobile phase will significantly impact retention and peak shape.

  • Derivatization Conditions: The pH of the reaction buffer, the concentration of the OPA reagent, and the reaction time should be optimized for complete and stable derivatization.[5]

  • Detection Wavelength: The excitation and emission wavelengths for fluorescence detection must be optimized for the specific derivative formed.

Q3: How can I ensure the stability of my standard and sample solutions?

A3: The hydrochloride salt form of 2-Amino-3-phenylpropanamide generally improves its stability and solubility in aqueous solutions.[6][7] It is recommended to prepare stock solutions in a slightly acidic buffer (e.g., 0.1 N HCl) and store them at low temperatures (e.g., 4°C).[12] Prepare working solutions fresh daily. The stability of the derivatized product can also be a concern; some OPA derivatives are not stable for long periods, so consistent timing between derivatization and injection is important.

Q4: What are typical performance characteristics I should aim for in my quantitative method?

A4: A well-validated method should have the following characteristics:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of the analyte

Experimental Protocol: HPLC with Pre-column OPA Derivatization

This protocol provides a general methodology for the quantification of this compound. Optimization may be required for specific instrumentation and sample matrices.

1. Reagents and Materials:

  • This compound reference standard

  • o-phthaldialdehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • HPLC-grade acetonitrile and methanol

  • Deionized water

2. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with sodium hydroxide.

  • OPA/3-MPA Reagent: Prepare a solution of OPA in methanol. Separately, mix 3-MPA with the borate buffer. Combine the two solutions. This reagent should be prepared fresh.

  • Mobile Phase A: Prepare an aqueous buffer (e.g., sodium phosphate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in 0.1 N HCl.

  • Sample Solution: Prepare the sample in a suitable diluent to fall within the calibration range.

3. Derivatization Procedure:

  • In a vial, mix a portion of the standard or sample solution with the borate buffer.

  • Add the OPA/3-MPA reagent.

  • Vortex the mixture for a consistent time (e.g., 1 minute).

  • Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at room temperature, protected from light.

  • Inject a specific volume into the HPLC system.

4. HPLC Conditions:

ParameterExample Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Fluorescence Detector
Excitation Wavelength ~340 nm (optimize for derivative)
Emission Wavelength ~450 nm (optimize for derivative)
Injection Volume 20 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Mobile Phase, Reagents, Standards) prep_sample Prepare Sample Solution prep_solutions->prep_sample mix Mix Sample/Standard with Buffer prep_sample->mix add_reagent Add OPA/3-MPA Reagent mix->add_reagent react Vortex and React add_reagent->react inject Inject into HPLC react->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_peak_issues Peak-Related Issues cluster_system_issues System-Related Issues start Problem Encountered peak_issue No/Small Peak? start->peak_issue peak_shape_issue Poor Peak Shape? start->peak_shape_issue baseline_issue Baseline Drift? start->baseline_issue rt_issue Retention Time Shift? start->rt_issue peak_issue->peak_shape_issue No check_deriv Check Derivatization (Reagent, pH, Time) peak_issue->check_deriv Yes check_overload Dilute Sample (Check for Overload) peak_shape_issue->check_overload Yes peak_shape_issue->baseline_issue No check_injection Check Injection System check_deriv->check_injection check_column Check Column/Guard Column (Blockage, Void) check_overload->check_column baseline_issue->rt_issue No check_equilibration Ensure Column Equilibration baseline_issue->check_equilibration Yes check_flow_rate Check Pump and Flow Rate rt_issue->check_flow_rate Yes check_mobile_phase Check Mobile Phase (Mixing, Freshness) check_equilibration->check_mobile_phase check_temp Check Column Temperature check_flow_rate->check_temp check_temp->check_mobile_phase

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Strategies to Prevent Racemization of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to prevent the racemization of 2-Amino-3-phenylpropanamide (L-phenylalaninamide) during its synthesis. Maintaining the stereochemical integrity of this chiral building block is critical for its efficacy and safety in pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 2-Amino-3-phenylpropanamide?

A1: Racemization is a chemical process that converts a single, optically active enantiomer (like the desired L-isomer of phenylalaninamide) into an equal mixture of both L- and D-enantiomers.[1] This mixture, known as a racemate, is optically inactive. In drug development, it is crucial to control stereochemistry because often only one enantiomer possesses the desired pharmacological activity, while the other may be inactive, less effective, or even cause harmful side effects.[1] Therefore, preventing racemization is essential to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient.

Q2: What are the primary chemical mechanisms that cause racemization during amide bond formation?

A2: Racemization during the synthesis of 2-Amino-3-phenylpropanamide primarily occurs after the activation of the carboxylic acid group of the N-protected L-phenylalanine precursor. This activation increases the acidity of the proton on the alpha-carbon (the chiral center).[1][2] There are two main pathways for racemization:

  • Direct Enolization: A base present in the reaction mixture abstracts the acidic α-proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers.[1][2]

  • Oxazolone (Azlactone) Formation: The activated N-acyl amino acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to rapid racemization.[2][3][4]

G cluster_0 Racemization Pathways L_AA N-Protected L-Phenylalanine Activated_AA Activated Intermediate L_AA->Activated_AA Coupling Reagent Enolate Planar Achiral Enolate Activated_AA->Enolate + Base - H⁺ Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate->L_AA + H⁺ D_AA N-Protected D-Phenylalanine Enolate->D_AA + H⁺ Oxazolone->Enolate path_oxazolone Oxazolone Pathway path_direct Direct Enolization Pathway

Key mechanisms leading to racemization during amide bond formation.

Q3: How does the choice of coupling reagent influence the extent of racemization?

A3: The coupling reagent is a critical factor in controlling racemization.[5]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are effective activators but can lead to significant racemization when used alone because the O-acylisourea intermediate is highly reactive and susceptible to oxazolone formation.[1][6] Their use almost always requires an anti-racemization additive.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally superior for suppressing racemization as they rapidly convert the carboxylic acid to a less reactive, more stable active ester.[1]

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these are considered safer options in terms of minimizing racemization.[1][7]

  • Modern Reagents (e.g., T3P, Ynamides): Reagents like n-propylphosphonic anhydride (T3P) used with a weak base like pyridine, and novel ynamide coupling reagents (Zhao reagents), have been shown to be highly effective in providing amides with excellent enantiopurity.[8][9][10]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?

A4: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[4][6] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the highly reactive carbodiimide-activated intermediate to form a more stable active ester.[5] This active ester is less prone to racemization and reacts cleanly with the amine to form the desired amide bond.[4][5] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[5]

Q5: Which bases are recommended to minimize racemization?

A5: The choice of base, its strength, and its steric hindrance are crucial.[4][5] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, leading to increased racemization.[5] Weaker or more sterically hindered bases are preferred, such as N-methylmorpholine (NMM), 2,4,6-collidine, or pyridine.[1][4][5][10] These bases are sufficient to deprotonate the ammonium salt of the amine component without aggressively promoting enolization of the activated intermediate.

Q6: How does temperature control impact the stereochemical purity of the final product?

A6: Temperature control is a fundamental strategy for preserving stereochemical purity. Performing the activation and coupling steps at low temperatures (e.g., 0 °C) significantly reduces the rate of both the desired amide bond formation and the undesired racemization side reaction.[1] Lowering the kinetic energy of the system makes the abstraction of the α-proton less favorable, thereby minimizing the formation of the planar enolate intermediate.[10]

Q7: Are there specific N-protecting groups that are better at preventing racemization?

A7: Yes, the N-protecting group can influence susceptibility to racemization. The benzyloxycarbonyl (Z) group is known for its resistance to racemization during activation.[11] The tert-butoxycarbonyl (Boc) group is widely used, and racemization can be effectively controlled by employing the proper coupling reagents and conditions.[7][10] For solid-phase synthesis, some studies have shown that novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) can greatly reduce α-carbon racemization compared to the commonly used Fmoc group, especially for sensitive amino acids.[12][13]

Troubleshooting Guide

Issue: High levels of the D-isomer of 2-Amino-3-phenylpropanamide hydrochloride detected in the final product.

This workflow provides a logical sequence of steps to diagnose and resolve the source of racemization in your synthesis.

A logical workflow for troubleshooting unexpected racemization.

Quantitative Data Summary

The extent of racemization is highly dependent on the specific combination of reagents, solvents, and reaction conditions. The following tables summarize representative data on the performance of various systems.

Table 1: Effect of Coupling Reagents and Additives on Racemization (Data is illustrative, based on typical results for sensitive amino acids like Phenylalanine)

Coupling ReagentAdditiveBaseSolventTemperature (°C)% D-Isomer (Approx.)Reference
DICNoneDIPEADMFRT10 - 20%[4][5]
DICHOBtDIPEADMFRT2 - 5%[2][14]
DICOxymaPure NMMDMF0< 1% [5][12]
HATUN/ANMMDMF0< 1%[1]
T3PN/APyridine EtOAc0< 0.5% [10]

Table 2: Influence of Base on Racemization during Coupling (Reaction Model: Z-Phe-Val-OH + H-Ala-OMe using various coupling agents)

Base% D-Isomer with TBTU% D-Isomer with PyBOP% D-Isomer with HBTUReference
DIPEA17.8%11.4%19.2%[4]
NMM3.6%2.0%4.1%[4]
2,4,6-Collidine 1.3% 0.8% 1.5% [4]

Recommended Experimental Protocols

The following protocols are designed to minimize racemization during the synthesis of N-protected 2-Amino-3-phenylpropanamide.

Protocol 1: Low-Racemization Synthesis using HATU and NMM

This method utilizes a modern uronium salt coupling reagent and a weak base at a controlled temperature to preserve stereochemical integrity.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 eq) and N-methylmorpholine (NMM) (1.5 eq) to the cooled solution. Stir for 2-5 minutes. The solution should remain clear.

  • Amidation: Add the amine source (e.g., a solution of ammonia in an appropriate solvent or ammonium chloride, NH₄Cl, 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C. If using an ammonium salt, an additional equivalent of NMM may be required.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion is confirmed by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The N-Boc-L-phenylalaninamide can then be deprotected under acidic conditions (e.g., HCl in dioxane) to yield the final hydrochloride salt.

Protocol 2: Low-Racemization Synthesis using T3P and Pyridine

This protocol uses n-propylphosphonic anhydride (T3P) in a mixture of ethyl acetate and pyridine, a system shown to yield products with very low racemization.[10]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-L-phenylalanine (1.0 eq) and the amine source (e.g., ammonium chloride, 1.2 eq) in a mixture of ethyl acetate (EtOAc) and pyridine (used as both base and co-solvent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation & Coupling: Slowly add a solution of T3P (typically a 50% solution in EtOAc, 1.5 eq) to the cooled mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Workup & Purification: Quench the reaction by adding a saturated solution of NaHCO₃. Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc-L-phenylalaninamide is then deprotected to afford the hydrochloride salt.

References

Best practices for handling and storage of 2-Amino-3-phenylpropanamide hydrochloride to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Amino-3-phenylpropanamide hydrochloride to ensure its purity. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to maintain its purity?

A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and contamination. For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to direct sunlight.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid potential skin and eye irritation[1]. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential dust formation, a NIOSH-approved respirator is recommended.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation of the compound.

Troubleshooting Guide

Issue 1: I am observing an unexpected loss of purity in my sample over time. What could be the cause?

Possible Causes and Solutions:

  • Improper Storage: Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place away from light. Moisture and elevated temperatures can accelerate degradation.

  • Contamination: The sample may have been contaminated during handling. Always use clean spatulas and equipment. Avoid introducing any impurities into the storage container.

  • Degradation: The compound may be degrading due to inherent instability. The primary degradation pathways for similar amino acid amides include hydrolysis and oxidation.

Issue 2: My experimental results are inconsistent. Could this be related to the purity of the this compound?

Possible Causes and Solutions:

  • Presence of Impurities: Impurities in your starting material can interfere with your experiments, leading to inconsistent results. It is crucial to assess the purity of the compound before use.

  • Degradation During Experiment: The experimental conditions (e.g., pH, temperature, presence of oxidizing agents) may be causing the compound to degrade. Consider performing control experiments to assess the stability of the compound under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions to ensure the purity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)To minimize thermal degradation.
Room Temperature (Short-term)Acceptable for brief periods, but prolonged exposure should be avoided.
Humidity Dry environmentTo prevent hydrolysis of the amide group.
Light Store in the dark (amber vial)To prevent photodegradation.
Atmosphere Tightly sealed containerTo minimize exposure to air and moisture, reducing the risk of oxidation and hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of this compound using reverse-phase HPLC. This method should be validated for your specific application.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • Dissolve the sample in the mobile phase and dilute for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound (1 mg/mL in mobile phase A) to direct sunlight for 24 hours.

  • Analyze the sample by HPLC.

Visualizations

G Troubleshooting Workflow for Purity Issues start Purity Issue Identified check_storage Review Storage Conditions start->check_storage check_handling Assess Handling Procedures start->check_handling analyze_purity Perform Purity Analysis (HPLC) start->analyze_purity storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok purity_ok Purity Meets Specification? analyze_purity->purity_ok storage_ok->handling_ok Yes correct_storage Correct Storage: - Cool, dry, dark - Tightly sealed storage_ok->correct_storage No handling_ok->analyze_purity Yes improve_handling Improve Handling: - Use clean tools - Avoid cross-contamination handling_ok->improve_handling No investigate_degradation Investigate Degradation (Forced Degradation Study) purity_ok->investigate_degradation No end_ok Purity Issue Resolved purity_ok->end_ok Yes correct_storage->analyze_purity improve_handling->analyze_purity end_further Further Investigation Required investigate_degradation->end_further

Caption: Troubleshooting workflow for addressing purity issues with this compound.

G Best Practices for Storage compound 2-Amino-3-phenylpropanamide hydrochloride storage Optimal Storage compound->storage temp Temperature (2-8°C) storage->temp humidity Humidity (Dry) storage->humidity light Light (Dark) storage->light atmosphere Atmosphere (Tightly Sealed) storage->atmosphere purity Maintained Purity temp->purity humidity->purity light->purity atmosphere->purity

Caption: Logical relationship diagram for best storage practices to ensure purity.

G Potential Degradation Pathways parent 2-Amino-3-phenylpropanamide hydrochloride hydrolysis Hydrolysis (H2O, Acid/Base) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis_product 2-Amino-3-phenylpropanoic acid + Ammonia hydrolysis->hydrolysis_product oxidation_product Oxidized Impurities oxidation->oxidation_product photo_product Various Photodegradants photodegradation->photo_product

Caption: Simplified diagram of potential degradation pathways for this compound.

References

Validation & Comparative

A Researcher's Guide to Purity Validation of 2-Amino-3-phenylpropanamide Hydrochloride by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Amino-3-phenylpropanamide hydrochloride is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other analytical techniques for the validation of its purity, supported by experimental data and detailed protocols.

The chemical integrity of active pharmaceutical ingredients (APIs) and their precursors is paramount for the safety and efficacy of therapeutic products. This compound, a key chiral building block, requires rigorous analytical validation to identify and quantify any process-related impurities or degradation products. Among the various analytical techniques available, RP-HPLC stands out for its robustness, precision, and resolving power.

Comparative Analysis of Analytical Methodologies

While RP-HPLC is a widely adopted method for purity determination, other techniques such as Ion-Exchange Chromatography (IEC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative or complementary approaches. The choice of method often depends on the specific analytical challenge, such as the nature of the impurities and the required sensitivity.

ParameterReverse-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEC)Capillary Electrophoresis (CE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Partitioning based on hydrophobicitySeparation based on ionic interactionsSeparation based on charge-to-size ratioSeparation based on polarity, with mass-based detection
Typical Stationary Phase C18, C8Cation or anion exchange resinsFused silica capillaryC18, C8, HILIC
Common Impurities Detected Non-polar to moderately polar impurities, starting materials, by-products.Ionic impurities, other amino acids.Charged impurities, isomers.Broad range of impurities, definitive identification.
Resolution HighModerate to HighVery HighHigh
Sensitivity (LOD/LOQ) ng-µg range (UV detection)µg range (with post-column derivatization)pg-ng rangepg-fg range
Analysis Time 15-30 minutes30-60 minutes10-20 minutes10-30 minutes
Advantages Robust, versatile, widely available.Good for charged analytes.High efficiency, low sample and reagent consumption.High selectivity and sensitivity, structural information.
Limitations May require derivatization for compounds without a chromophore.Limited to ionic or ionizable compounds, can be complex.Lower sample loading capacity, reproducibility can be a challenge.Higher instrument cost and complexity.

Experimental Protocol: Purity Determination by RP-HPLC

This section details a validated RP-HPLC method for the purity assessment of this compound. This method is designed to separate the main component from its potential impurities.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade potassium dihydrogen phosphate and ortho-phosphoric acid.

  • Sample: this compound reference standard and test sample.

2. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase A to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase A to obtain a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

  • Peak identification is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. These can include:

  • Starting Materials: Unreacted L-Phenylalanine.

  • Intermediates: L-Phenylalanine methyl or ethyl ester.

  • By-products: Dimerization products such as 3,6-dibenzylpiperazine-2,5-dione.[1]

  • Enantiomeric Impurity: The corresponding D-enantiomer.

  • Degradation Products: Resulting from hydrolysis or oxidation.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the RP-HPLC purity validation process.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Mobile Phase A weigh_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject hplc_system HPLC System with C18 Column hplc_system->inject separation Gradient Elution inject->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for RP-HPLC purity validation.

Conclusion

The validation of this compound purity is a critical quality control step. RP-HPLC offers a reliable and robust method for this purpose, providing high resolution and accurate quantification of the main component and its potential impurities. While alternative methods like CE and LC-MS can offer advantages in specific scenarios, the accessibility and proven performance of RP-HPLC make it the workhorse technique for routine purity testing in most pharmaceutical laboratories. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to implement a scientifically sound and defensible purity validation strategy.

References

A Comparative Guide to 2-Amino-3-phenylpropanamide Hydrochloride and Other Phenylalanine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-3-phenylpropanamide hydrochloride and other phenylalanine analogs in their roles as enzyme inhibitors. Phenylalanine, an essential aromatic amino acid, is a crucial component of proteins and a precursor to key signaling molecules.[1] Its versatile aromatic side chain serves as a scaffold for chemical modifications, leading to a diverse class of molecules known as phenylalanine analogs.[1] These analogs, with alterations to the phenyl ring, amino group, or carboxylic acid moiety, are of significant interest in medicinal chemistry for developing novel therapeutic agents.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to assist researchers in their drug discovery and development efforts.

This compound: An Overview

2-Amino-3-phenylpropanamide, also known as phenylalaninamide, is a direct derivative of L-phenylalanine, featuring an amide group in place of the carboxylic acid.[2][3] The hydrochloride salt form enhances its solubility.[4] Due to its structural similarity to L-phenylalanine, it can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate.[2] Notably, it has been identified as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), a key regulatory enzyme in the phenylpropanoid pathway.[2]

Comparative Analysis with Other Phenylalanine Analogs

A wide array of phenylalanine analogs have been synthesized and evaluated for their enzyme inhibitory potential across various therapeutic areas. These modifications are designed to fine-tune physicochemical properties and biological activity, leading to enhanced efficacy and specificity.[1]

  • Analogs Targeting Phenylalanine Ammonia-Lyase (PAL): Besides 2-Amino-3-phenylpropanamide, other analogs like 2-aminoindan-2-phosphonic acid (AIP) and (S)-2-aminooxy-3-phenylpropanoic acid ((S)-AOPP) are also potent inhibitors of PAL.[5] AIP, a conformationally restricted analog, acts as a competitive and slow-binding inhibitor.[5]

  • Analogs Targeting Kinases: The AKT kinase, a key node in cell signaling pathways, has been targeted by phenylalanine-based inactivators. For instance, Boc-Phe-vinyl ketone has been identified as a submicromolar covalent inactivator of AKT1.[6][7]

  • Analogs Targeting Phenylalanine Hydroxylase (PAH): PAH is a critical enzyme for phenylalanine metabolism, and its inhibition is relevant in conditions like phenylketonuria.[8][9] DL-Homophenylalanine is a competitive inhibitor of PAH.[8] At high concentrations, L-phenylalanine itself can act as a feedback inhibitor of PAH.[8]

  • Halogenated Phenylalanines: The introduction of a halogen, such as in 4-fluoro-phenylalanine (4-F-Phe), can significantly alter electronic properties.[10] This modification has been shown to enhance the binding affinity of peptides to their target receptors, such as the increased affinity of biphalin for μ- and δ-opioid receptors.[10]

  • Analogs Targeting Alkaline Phosphatase: L-phenylalanine is known to be an uncompetitive inhibitor of the enzyme alkaline phosphatase.[11][12]

Quantitative Comparison of Inhibitory Activity

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates higher potency.[13] The table below summarizes the inhibitory activities of various phenylalanine analogs against their respective target enzymes.

AnalogTarget EnzymeInhibition TypeIC50 (µM)Ki (nM)
2-aminoindan-2-phosphonic acid (AIP)Phenylalanine Ammonia-Lyase (PAL-1)Competitive-7 ± 2
(S)-2-aminooxy-3-phenylpropanoic acid ((S)-AOPP)Phenylalanine Ammonia-Lyase (PAL-1)Slow-binding--
Boc-Phe-vinyl ketoneAKT1 KinaseCovalent0.58-
α-Bromoacetamide Phenylalanine AnalogAKT1 Kinase-Low micromolar-
α-Iodoacetamide Phenylalanine AnalogAKT1 Kinase-Low micromolar-
4-F-Phe Biphalinμ-Opioid Receptor--0.09
4-F-Phe Biphalinδ-Opioid Receptor--0.11
Native Biphalin (contains Phenylalanine)μ-Opioid Receptor--0.51
Native Biphalin (contains Phenylalanine)δ-Opioid Receptor--12.8

Data sourced from multiple studies.[5][6][7][10]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparing the efficacy of enzyme inhibitors. Below are representative protocols for enzyme inhibition assays.

Protocol 1: Kinase Inhibition Assay (Z'-LYTE Assay for AKT1)

This protocol is based on the methodology used to test phenylalanine-electrophile analogs against AKT1.[6][7]

  • Reagents and Materials:

    • Z'-LYTE Assay Kit (Invitrogen)

    • AKT1 enzyme

    • Peptide substrate

    • Test compounds (phenylalanine analogs)

    • ATP

    • Development reagent

    • Stop reagent

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable buffer.

    • In a 384-well plate, add the AKT1 enzyme to each well.

    • Add the test compounds to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.

    • Add the development reagent to the wells and incubate to allow for the FRET reaction to occur.

    • Stop the reaction by adding the stop reagent.

    • Read the plate on a fluorescence microplate reader, measuring the emission ratio to determine the extent of phosphorylation.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This is a general protocol for determining the kinetic parameters of PAL inhibition.[5]

  • Reagents and Materials:

    • Purified PAL enzyme

    • L-phenylalanine (substrate)

    • Test compounds (phenylalanine analogs)

    • Buffer solution (e.g., Tris-HCl, pH 8.5)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the buffer, varying concentrations of the substrate (L-phenylalanine), and a fixed concentration of the inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the PAL enzyme.

    • Monitor the formation of the product, trans-cinnamic acid, by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.

    • Repeat the assay with different concentrations of the inhibitor and substrate.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • To determine the mode of inhibition, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

      • Mixed inhibition: Lines intersect in the second or third quadrant.[12][14]

    • The inhibition constant (Ki) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme Reaction Incubate & Initiate Reaction Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor Inhibitor (Analog) Inhibitor->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Kinetics Determine Reaction Rates Measurement->Kinetics Plotting Generate Lineweaver-Burk Plot Kinetics->Plotting Parameters Calculate IC50 / Ki Plotting->Parameters

Caption: Workflow for determining enzyme inhibition kinetics.

AKT_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates CellGrowth Cell Growth AKT->CellGrowth Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Phenylalanine Analog (e.g., Boc-Phe-vinyl ketone) Inhibitor->AKT inhibits

Caption: Inhibition of the AKT signaling pathway by a phenylalanine analog.

References

A Comparative Guide to the Structural Confirmation and Performance of Peptides Containing 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of a peptide's C-terminus is a critical strategy in medicinal chemistry, profoundly influencing its therapeutic potential. The incorporation of a C-terminal amide, such as 2-Amino-3-phenylpropanamide (Phenylalaninamide), in place of the natural carboxyl group, can significantly alter a peptide's physicochemical properties and biological functions.[1] This modification is known to enhance stability by increasing resistance to degradation by proteases and can improve bioavailability.[2][3] Furthermore, C-terminal amidation can have a major impact on receptor activation and binding affinity.[4]

This guide provides an objective comparison between a novel tetrapeptide featuring a C-terminal Phenylalaninamide (Peptide-Phe-NH₂) and its non-amidated counterpart with a free C-terminal carboxyl group (Peptide-Phe-OH). We present supporting experimental data and detailed protocols for the comprehensive structural confirmation and performance evaluation of such analogs.

Structural Confirmation Workflow

A rigorous and orthogonal analytical approach is imperative to confirm the identity, purity, and structure of novel synthetic peptides.[5] The primary structure, which is the specific order of amino acids, is the first step in any analysis and can be determined using methods like Edman degradation or, more commonly, mass spectrometry.[6][7] Higher-order structures (secondary and tertiary) are elucidated using techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Circular Dichroism (CD).[5][6][8]

G synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) synthesis->purification primary_confirm Primary Structure Confirmation purification->primary_confirm secondary_confirm Higher-Order Structure Confirmation primary_confirm->secondary_confirm ms LC-MS/MS primary_confirm->ms aaa Amino Acid Analysis primary_confirm->aaa performance_eval Performance Evaluation secondary_confirm->performance_eval nmr NMR Spectroscopy secondary_confirm->nmr cd Circular Dichroism secondary_confirm->cd xray X-ray Crystallography secondary_confirm->xray stability Serum Stability Assay performance_eval->stability binding Receptor Binding Assay performance_eval->binding activity Biological Activity Assay performance_eval->activity

Caption: Workflow for Novel Peptide Structural Confirmation and Evaluation.

Comparative Data

To illustrate the impact of C-terminal amidation, we present data for two hypothetical tetrapeptides: Tyr-Ala-Val-Phe-NH₂ (amidated) and Tyr-Ala-Val-Phe-OH (non-amidated).

Table 1: Physicochemical Properties

C-terminal amidation neutralizes the negative charge of the carboxylate group, leading to a higher isoelectric point (pI) and a less negative net charge at physiological pH.[1]

PropertyTyr-Ala-Val-Phe-NH₂ (Amidated)Tyr-Ala-Val-Phe-OH (Non-amidated)
Molecular Formula C₂₇H₃₇N₅O₅C₂₇H₃₆N₄O₆
Molecular Weight (Da) 511.61512.60
Isoelectric Point (pI) ~7.8~4.1
Net Charge at pH 7.4 0-1
Table 2: Structural Analysis Summary

Orthogonal analytical methods are used to provide a comprehensive structural characterization.[5]

Analysis TechniqueTyr-Ala-Val-Phe-NH₂ (Amidated)Tyr-Ala-Val-Phe-OH (Non-amidated)
Intact Mass (LC-MS) [M+H]⁺ at m/z 512.62[M+H]⁺ at m/z 513.61
Sequence (MS/MS) Sequence confirmed via b- and y-ion series.Sequence confirmed via b- and y-ion series.
Conformation (NMR) Evidence of a stable C-terminal β-turn.More flexible C-terminus.
Secondary Structure (CD) Increased α-helical content in TFE.Lower α-helical content in TFE.
Table 3: In Vitro Performance Comparison

Amidation frequently enhances biological performance by improving stability and modifying receptor interactions.[3][9]

ParameterTyr-Ala-Val-Phe-NH₂ (Amidated)Tyr-Ala-Val-Phe-OH (Non-amidated)
Serum Stability (t₁/₂) > 12 hours~ 2 hours
Receptor Binding (K_d) 15 nM250 nM
Biological Activity (EC₅₀) 30 nM500 nM

Impact of C-Terminal Amidation

The choice of C-terminal functionalization directly influences key molecular properties. Amidation removes the C-terminal carboxyl group's negative charge, which can lead to enhanced membrane interaction, altered solubility, and increased resistance to carboxypeptidases.[1][9] These physicochemical changes often translate into improved biological potency and a more favorable pharmacokinetic profile.

G cluster_0 C-Terminal Modification cluster_1 Physicochemical Properties cluster_2 Performance Outcome Amide Peptide-Phe-NH₂ Charge Net Charge at pH 7.4 (Amide: 0, Acid: -1) Amide->Charge Acid Peptide-Phe-OH Acid->Charge Stability Protease Resistance Charge->Stability Conformation Secondary Structure Charge->Conformation Binding Receptor Binding Affinity Stability->Binding Conformation->Binding Activity Biological Activity Binding->Activity

Caption: Logical Flow of C-Terminal Amidation's Impact on Peptide Performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy is used for peptide synthesis.[10]

  • Resin Selection :

    • Amidated Peptide (Peptide-Phe-NH₂) : Rink Amide resin is used to yield a C-terminal amide upon cleavage.[1]

    • Non-amidated Peptide (Peptide-Phe-OH) : Wang resin is used to yield a C-terminal carboxylic acid.[1]

  • Amino Acid Coupling : Each Fmoc-protected amino acid is coupled sequentially. A coupling agent like HBTU/OxymaPure is used to activate the amino acid.[10] Reaction completion is monitored using a colorimetric test (e.g., Kaiser test).

  • Fmoc Deprotection : The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1]

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[1]

  • Purification : The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is essential for verifying the molecular weight and amino acid sequence.[11][12]

  • Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UPLC system.

  • Sample Preparation : Purified peptides are dissolved in a solution of 0.1% formic acid in 50:50 acetonitrile:water.

  • MS1 (Full Scan) Analysis : The sample is analyzed to determine the accurate mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight.[13]

  • MS/MS (Tandem MS) Analysis : The precursor ion corresponding to the peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13][14] The resulting fragmentation spectrum, showing characteristic b- and y-ions, is used to confirm the amino acid sequence.[14]

NMR Spectroscopy for Structural Analysis

NMR provides atomic-level information on the peptide's three-dimensional structure in solution.[15][16]

  • Sample Preparation : Lyophilized peptide is dissolved in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of >0.5 mM.[16]

  • Data Acquisition : A series of 1D and 2D NMR spectra are acquired, including:

    • 1D ¹H Spectrum : To assess overall sample quality and folding.[17]

    • 2D TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.[17]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[2][17]

  • Structural Calculation : The collected restraints (e.g., NOEs) are used with software packages like CYANA or CNS to calculate a family of 3D structures consistent with the experimental data.[2]

Serum Stability Assay

This assay evaluates the peptide's resistance to degradation by proteases present in serum.

  • Procedure : The peptide is incubated in 50% human or rat serum at 37°C.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Analysis : The reaction is quenched by adding an equal volume of acetonitrile containing an internal standard. The samples are centrifuged, and the supernatant is analyzed by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis : The percentage of intact peptide is plotted against time, and the half-life (t₁/₂) is calculated by fitting the data to a first-order decay model.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics and affinity.[1]

  • Immobilization : The target receptor protein is immobilized on the surface of a sensor chip.

  • Binding Analysis : A series of concentrations of the peptide (analyte) are injected over the sensor surface. The association and dissociation phases are monitored by measuring the change in the SPR signal.[1]

  • Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Amino-3-phenylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of cross-validated analytical methods for the quantification of 2-Amino-3-phenylpropanamide hydrochloride (L-Phenylalaninamide HCl). The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust technique for the analysis of amine compounds.[1][2] A conceptual comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a potential alternative.

The validation of these analytical methods is crucial for providing documented evidence that the procedures are suitable for their intended purpose.[1][3] Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented to facilitate a comprehensive comparison.[4][5]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.[1][6] Due to the presence of a primary amine and its non-volatile nature, HPLC is a highly suitable technique for the analysis of this compound.[1][7]

Table 1: Summary of Quantitative Validation Data for Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) (Conceptual)
Principle Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase, with detection based on mass-to-charge ratio.[1]
Derivatization Generally not required for UV detection, but can be used to enhance sensitivity with fluorescence detection.[1][8]Required to increase the volatility of the polar amine group, for example, through silylation or acylation.[9]
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 µg/mL
Advantages Robust, versatile, and widely available. Direct analysis of the underivatized compound is often possible.[1][7][8]High sensitivity and selectivity, especially with selected ion monitoring (SIM).[6]
Disadvantages Lower sensitivity compared to MS detection.Requires a derivatization step, which can add complexity and introduce variability.

Experimental Protocols

Detailed and precise experimental protocols are the foundation of successful method validation.[1] Below are representative methodologies for the quantification of this compound using HPLC-UV.

This protocol outlines a reversed-phase HPLC method for the direct quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1.0 µg/mL to 50 µg/mL.

  • Prepare sample solutions by accurately weighing the test substance and dissolving it in the mobile phase to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Specificity: Inject the mobile phase (blank), a placebo solution, and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of this compound.[7]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[5][7]

  • Accuracy and Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for repeatability and intermediate precision.[4][7]

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10][11]

Logical Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure its reliability for the intended application.[3] The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Evaluation execute_validation->data_analysis specificity Specificity validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness Chromatographic_Separation_Pathway injection Sample Injection column Chromatographic Column (Stationary Phase) injection->column separation Differential Partitioning (Separation of Analytes) column->separation mobile_phase Mobile Phase Flow mobile_phase->column detection Detection (e.g., UV Absorbance) separation->detection chromatogram Chromatogram (Signal vs. Time) detection->chromatogram

References

Purity Analysis of Synthesized 2-Amino-3-phenylpropanamide Hydrochloride: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical research, the meticulous verification of a synthesized compound's purity is a cornerstone of safety, efficacy, and reproducibility. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-Amino-3-phenylpropanamide hydrochloride, juxtaposed with established alternative methods, supported by experimental data and detailed protocols.

The Central Role of Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity assessment of pharmaceutical compounds.[1][2][3] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR can serve as a primary ratio method, allowing for direct quantification against a single, certified internal standard.[4][5] This methodology offers simultaneous structural confirmation and purity determination from a single experiment, making it a highly efficient analytical approach.[1][2]

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of nuclei contributing to that signal.[4] By comparing the integral of a known resonance from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy and precision.[6]

Experimental Protocol: Purity Determination by ¹H-qNMR

A standardized protocol for the purity analysis of this compound using ¹H-qNMR is outlined below.

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Key acquisition parameters to ensure accurate quantification include:

    • A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation of all protons.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration: Carefully integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be from the aromatic protons or the α-proton.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the NMR Purity Analysis Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for purity determination.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve acquisition Acquire 1H NMR spectrum dissolve->acquisition processing Process spectrum (FT, phase, baseline) acquisition->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the standard formula integration->calculation G cluster_nmr NMR Spectroscopy cluster_hplc Chromatography cluster_ms Mass Spectrometry nmr Quantitative NMR (qNMR) - Absolute Quantification - Non-destructive - Rich Structural Information hplc HPLC - High Resolution Separation - Relative Quantification (Area %) - Requires Reference Standards nmr->hplc ms Mass Spectrometry (MS) - High Sensitivity - Impurity Identification - Trace Level Detection hplc->ms

References

Comparative Analysis of the Inhibitory Effects of D- and L-Enantiomers of 2-Amino-3-phenylpropanamide Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of interactions between a drug molecule and its biological target, such as an enzyme active site or a receptor binding pocket. These biological targets are themselves chiral, composed of L-amino acids, and thus can preferentially interact with one enantiomer over the other.

Principles of Stereoselective Inhibition

The differential inhibitory effects of enantiomers can manifest in several ways:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired inhibitory activity, while the other (the distomer) may be significantly less active or inactive.

  • Different Biological Activities: The enantiomers may inhibit different targets or elicit entirely different biological responses.

  • Antagonistic Effects: In some cases, the distomer may antagonize the activity of the eutomer.

  • Toxicity: The distomer may be responsible for undesirable side effects or toxicity.

Given that 2-Amino-3-phenylpropanamide is a derivative of the amino acid phenylalanine, its enantiomers could potentially act as inhibitors of enzymes that process amino acids or peptides, such as proteases or peptidases. The precise nature and extent of any inhibitory activity would be highly dependent on the specific enzyme .

Hypothetical Experimental Workflow for Comparison

To quantitatively compare the inhibitory effects of the D- and L-enantiomers of 2-Amino-3-phenylpropanamide hydrochloride, a series of biochemical assays would be required. The following workflow outlines a typical approach researchers would take.

G cluster_0 Phase 1: Target Identification & Compound Preparation cluster_1 Phase 2: In Vitro Inhibition Assays cluster_2 Phase 3: Data Analysis & Comparison Target Identify Potential Biological Target(s) (e.g., Protease, Peptidase) Synthesis Synthesize or Procure D- and L-Enantiomers Target->Synthesis Purity Verify Enantiomeric Purity (e.g., Chiral HPLC) Synthesis->Purity Assay_Dev Develop/Optimize Enzyme Assay Purity->Assay_Dev IC50 Determine IC50 Values (Dose-Response Curves) Assay_Dev->IC50 Ki Determine Inhibition Constant (Ki) and Mechanism of Inhibition IC50->Ki Data_Table Tabulate Quantitative Data (IC50, Ki) Ki->Data_Table Statistical_Analysis Perform Statistical Analysis Data_Table->Statistical_Analysis Conclusion Draw Conclusions on Stereoselective Inhibition Statistical_Analysis->Conclusion

Caption: A generalized workflow for comparing the inhibitory effects of chiral molecules.

Detailed Experimental Protocols

1. Target Enzyme Selection and Preparation:

  • Rationale: Based on the structure of 2-Amino-3-phenylpropanamide, potential target enzymes could include aminopeptidases, carboxypeptidases, or other proteases that recognize phenylalanine or similar residues.

  • Procedure: A commercially available, purified enzyme would be procured. The concentration and purity of the enzyme would be verified using standard methods such as a Bradford assay and SDS-PAGE.

2. Synthesis and Purity Analysis of Enantiomers:

  • Synthesis: The D- and L-enantiomers of this compound would be synthesized using stereospecific methods or resolved from a racemic mixture.

  • Purity Verification: The chemical purity of each enantiomer would be assessed by techniques like NMR and mass spectrometry. Crucially, the enantiomeric excess (a measure of how much of one enantiomer is present compared to the other) would be determined using a chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC).

3. Enzyme Inhibition Assay (Example: Fluorometric Protease Assay):

  • Principle: This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage, and thus the increase in fluorescence, will be reduced.

  • Materials:

    • Purified target enzyme

    • Fluorogenic substrate specific to the enzyme

    • Assay buffer (e.g., Tris-HCl or PBS at a specific pH)

    • D- and L-enantiomers of this compound dissolved in a suitable solvent (e.g., water or DMSO)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure for IC50 Determination:

    • A series of dilutions of each enantiomer are prepared.

    • In the wells of a microplate, the enzyme, assay buffer, and varying concentrations of the inhibitor (or vehicle control) are added.

    • The plate is incubated for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the fluorogenic substrate to all wells.

    • The increase in fluorescence is measured over time at appropriate excitation and emission wavelengths.

    • The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4. Determination of the Mechanism of Inhibition:

  • Principle: To understand how the inhibitors interact with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor.

  • Procedure: The enzyme kinetics are measured at several fixed inhibitor concentrations while varying the substrate concentration.

  • Data Analysis: The data is plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mechanism of inhibition. The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.

Data Presentation

The quantitative data generated from these experiments would be summarized in a table for easy comparison.

EnantiomerIC50 (µM)Ki (µM)Mechanism of Inhibition
D-2-Amino-3-phenylpropanamide HCl Hypothetical ValueHypothetical Valuee.g., Competitive
L-2-Amino-3-phenylpropanamide HCl Hypothetical ValueHypothetical Valuee.g., Competitive

Conclusion

While direct experimental evidence is currently lacking, a systematic investigation into the inhibitory effects of the D- and L-enantiomers of this compound would be a valuable contribution to the understanding of stereoselective enzyme inhibition. The experimental framework described above provides a clear path for researchers to generate the necessary data to make a definitive comparison. Such studies are essential in the field of drug discovery and development, where the selection of the optimal stereoisomer can significantly impact the efficacy and safety of a therapeutic agent.

Head-to-head comparison of 2-Amino-3-phenylpropanamide hydrochloride with known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of 2-Amino-3-phenylpropanamide hydrochloride, a structural analog of L-phenylalanine, against established inhibitors of enzymes that metabolize aromatic amino acids. Due to a lack of publicly available quantitative data on the inhibitory activity of this compound, this document serves as a comprehensive resource for researchers to conduct their own comparative studies. We present established inhibitors for two key enzymes, Phenylalanine Ammonia-Lyase (PAL) and Chymotrypsin, along with detailed experimental protocols for in-vitro inhibition assays.

Introduction to this compound

This compound is a derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine suggests that it may act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate. In a competitive inhibition model, a molecule structurally similar to the substrate competes for the active site of an enzyme, thereby reducing the enzyme's catalytic efficiency.

Potential Enzyme Targets and Known Inhibitors

Based on its structure, logical enzyme targets for this compound include Phenylalanine Ammonia-Lyase (PAL) and proteases such as Chymotrypsin, which cleaves peptide bonds after aromatic amino acids.

Data Presentation: Known Inhibitors of PAL and Chymotrypsin

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors for PAL and Chymotrypsin. These values serve as a benchmark for comparison in experimental assays.

Enzyme TargetInhibitorIC50 ValueInhibition Type
Phenylalanine Ammonia-Lyase (PAL) 2-Aminoindan-2-phosphonic acid (AIP)Ki = 7 ± 2 nMCompetitive
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Slow-bindingCompetitive
PhenolKi = 2.1 ± 0.5 mMMixed
o-CresolKi = 0.8 ± 0.2 mMMixed
m-CresolKi = 2.85 ± 0.15 mMMixed
α-Chymotrypsin Chymostatin5.7 ± 0.13 µMCompetitive
Benzimidazole Derivative 114.8 ± 0.1 µMCompetitive

Mandatory Visualization

Mechanism of Competitive Inhibition

Caption: Workflow of competitive enzyme inhibition.

Experimental Protocols

The following are detailed protocols for conducting in-vitro inhibition assays for Phenylalanine Ammonia-Lyase and α-Chymotrypsin. These protocols can be adapted to include this compound as the test inhibitor.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on PAL activity by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Phenylalanine Ammonia-Lyase (from a commercial source or extracted)

  • L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.8)

  • This compound (test inhibitor)

  • Known PAL inhibitor (e.g., AIP, for positive control)

  • 4 M HCl (to stop the reaction)

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-phenylalanine (e.g., 40 mM) in Tris-HCl buffer.

    • Prepare a stock solution of this compound in the same buffer. Create a dilution series to test a range of concentrations.

    • Prepare a solution of PAL enzyme in cold Tris-HCl buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • For each reaction, prepare a reaction mixture containing Tris-HCl buffer and the L-phenylalanine substrate.

    • Add the test inhibitor (this compound) at various concentrations to different reaction tubes.

    • Include a "no inhibitor" control and a positive control with a known PAL inhibitor.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the PAL enzyme solution to each tube and mix gently.

    • Incubate the reaction at 37 °C for a fixed time (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of 4 M HCl.

    • Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

    • The PAL activity is proportional to the increase in absorbance at 290 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Chymotrypsin Inhibition Assay

Objective: To determine the inhibitory effect of a compound on α-Chymotrypsin activity using a chromogenic substrate.

Materials:

  • Spectrophotometer capable of measuring absorbance at 410 nm

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8, containing 20 mM CaCl2)

  • This compound (test inhibitor)

  • Chymostatin (for positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor if necessary

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-Chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate S-2586 in DMSO.

    • Prepare a stock solution of this compound in Tris-HCl buffer (or DMSO if necessary, keeping the final DMSO concentration below 1% in the assay). Create a dilution series.

  • Assay Setup (in a 96-well plate):

    • Add Tris-HCl buffer to each well.

    • Add the test inhibitor at various concentrations to the appropriate wells.

    • Include a "no inhibitor" control (with buffer or DMSO vehicle) and a positive control with Chymostatin.

    • Add the α-Chymotrypsin solution to all wells except for the blank.

    • Pre-incubate the plate at 25 °C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds. The rate of increase in absorbance is due to the release of p-nitroaniline.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct head-to-head comparative data for this compound against known enzyme inhibitors is not currently available in the public domain, its structural similarity to L-phenylalanine strongly suggests its potential as a competitive inhibitor of enzymes such as Phenylalanine Ammonia-Lyase and Chymotrypsin. The provided experimental protocols and benchmark inhibitor data equip researchers with the necessary tools to perform a thorough and quantitative evaluation of its inhibitory potential. Such studies will be crucial in elucidating the biochemical activity of this compound and its potential applications in drug discovery and development.

Verifying the incorporation of 2-Amino-3-phenylpropanamide hydrochloride into peptides via mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and peptide chemistry, confirming the successful incorporation of modified amino acids is a critical step in synthesis validation. This guide provides a comparative framework for verifying the incorporation of 2-Amino-3-phenylpropanamide hydrochloride, a C-terminal amide analogue of phenylalanine, into a peptide backbone using tandem mass spectrometry (MS/MS).

The primary method of verification relies on a detailed comparison of fragmentation patterns between the standard peptide and the modified, C-terminally amidated peptide. The substitution of a C-terminal carboxylic acid with an amide group results in a predictable mass shift in the precursor ion and, more importantly, a characteristic change in the C-terminal fragment ions (y-ions) observed in the MS/MS spectrum, while the N-terminal fragment ions (b-ions) remain unchanged.[1]

Mass Comparison of Standard vs. Modified Residue

The initial indicator of a successful incorporation is a mass shift in the precursor ion, detectable in the initial MS1 scan. The modification of a C-terminal phenylalanine (Phe) to a phenylalaninamide (Phe-NH2) by incorporating 2-Amino-3-phenylpropanamide results in a mass decrease of approximately 0.984 Da. This is due to the replacement of an oxygen atom from the carboxylic acid group (-OH) with an amine group (-NH2).

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
Phenylalanine (residue)C9H9NO147.0684N/A
2-Amino-3-phenylpropanamide (residue)C9H10N2146.0844-0.9840

Note: The table reflects the mass of the amino acid residue once incorporated into the peptide chain.

Comparative Analysis of a Model Peptide

To illustrate the verification process, we will compare a hypothetical model peptide, Ala-Gly-Phe (AGF) , with its modified counterpart, Ala-Gly-[Phe-NH2] (AG-Amide) .

Table 2: Precursor Ion Mass Comparison

The full mass of the peptide will reflect the change at the C-terminus. The amidated peptide will be lighter than the standard peptide.

Peptide SequenceMolecular FormulaMonoisotopic Mass (Da) [M+H]+
Ala-Gly-Phe (AGF)C14H19N3O4309.1376
Ala-Gly-[Phe-NH2] (AG-Amide)C14H20N4O3308.1535
Table 3: Tandem MS (MS/MS) Fragmentation Comparison

Tandem mass spectrometry is the definitive tool for verification.[2][3] By isolating and fragmenting the precursor ion, we can observe the series of b- and y-ions that reveal the peptide's sequence.[4][5] For the amidated peptide, the b-ions will have identical mass-to-charge ratios (m/z) as the standard peptide, confirming the N-terminal sequence. However, the y-ion series will show a consistent mass shift, confirming the C-terminal modification.

Fragment IonAla-Gly-Phe (AGF) Expected m/zAla-Gly-[Phe-NH2] (AG-Amide) Expected m/zStatus
b1 72.044472.0444Identical
b2 129.0658129.0658Identical
y1 166.0863165.1022Shifted
y2 223.1077222.1236Shifted

This data clearly demonstrates that while the N-terminal sequence is confirmed by the identical b-ion series, the consistent mass shift in the y-ion series provides unequivocal evidence of the C-terminal amidation.

Experimental Protocols

Peptide Synthesis

Objective: To synthesize a standard peptide (e.g., AGF) and a C-terminally amidated peptide (e.g., AG-Amide) using Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Selection:

    • For the standard peptide with a C-terminal carboxylic acid, use a Wang or similar resin pre-loaded with Fmoc-Phe-OH.

    • For the C-terminally amidated peptide, use a Rink Amide resin.[6]

  • Synthesis Cycle: Utilize a standard Fmoc/tBu solid-phase peptide synthesis strategy.[6][7][8][9]

    • Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).

    • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).

    • Coupling: For the AG-Amide peptide, the first amino acid coupled to the Rink Amide resin will be Fmoc-Phe-OH. For subsequent cycles in both peptides, activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent like HBTU/DIEA in DMF and couple it to the resin-bound peptide.

    • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence (e.g., Fmoc-Ala-OH).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin extensively.

    • Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

Objective: To analyze the purified peptides using LC-MS/MS to verify their mass and confirm the incorporation of the C-terminal amide.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized, purified peptides in a solution of 0.1% formic acid in water.[10]

  • Liquid Chromatography (LC):

    • Inject the peptide sample onto a C18 RP-HPLC column.

    • Elute the peptides using a gradient of acetonitrile (containing 0.1% formic acid) against water (containing 0.1% formic acid).

  • Mass Spectrometry (MS):

    • Couple the LC eluent directly to an electrospray ionization (ESI) source on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the precursor ions for both the standard and modified peptides.

    • MS2 (Tandem MS) Scan: Use a data-dependent acquisition (DDA) method. Isolate the precursor ion of interest for each peptide and subject it to collision-induced dissociation (CID). Acquire the fragmentation spectra (MS/MS).[2]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Compare the precursor ion m/z from the MS1 scan to the theoretical values in Table 2.

    • Analyze the MS/MS spectra to identify the b- and y-ion series. Compare the experimental fragment ion m/z values to the theoretical values in Table 3 to confirm the peptide sequence and the C-terminal modification.

Visualized Workflows

G cluster_synthesis Peptide Synthesis (SPPS) cluster_ms Mass Spectrometry Analysis cluster_data Data Verification Resin Select Resin (Wang vs. Rink Amide) Cycle Fmoc Synthesis Cycles (Deprotection, Coupling, Wash) Resin->Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Cycle->Cleave Purify RP-HPLC Purification Cleave->Purify SamplePrep Sample Preparation (0.1% Formic Acid) Purify->SamplePrep LC LC Separation (C18 Column) SamplePrep->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 CompareMass Compare Precursor Mass (AGF vs AG-Amide) MS1->CompareMass CompareFrag Compare Fragment Ions (b-ions vs y-ions) MS2->CompareFrag

Caption: Experimental workflow from synthesis to mass spectrometry verification.

G Fragmentation Comparison: AGF vs. AG-Amide cluster_AGF Standard Peptide (Ala-Gly-Phe) cluster_Amide Modified Peptide (Ala-Gly-Phe-NH₂) AGF_Struct H₂N-Ala-Gly-Phe-COOH b2_AGF b₂: H₂N-Ala-Gly-CO⁺ AGF_Struct->b2_AGF Fragmentation y1_AGF y₁: H₃N⁺-Phe-COOH AGF_Struct->y1_AGF b2_Amide b₂: H₂N-Ala-Gly-CO⁺ b2_AGF->b2_Amide m/z IDENTICAL y1_Amide y₁: H₃N⁺-Phe-CONH₂ y1_AGF->y1_Amide m/z SHIFTED Amide_Struct H₂N-Ala-Gly-Phe-CONH₂ Amide_Struct->b2_Amide Fragmentation Amide_Struct->y1_Amide

References

Benchmarking the performance of different HPLC columns for 2-Amino-3-phenylpropanamide hydrochloride separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Columns for the Separation of 2-Amino-3-phenylpropanamide Hydrochloride

The effective separation and analysis of this compound, a polar and chiral molecule, presents a significant challenge in pharmaceutical and research settings. The presence of a primary amine, an amide group, and a chiral center necessitates careful selection of an appropriate High-Performance Liquid Chromatography (HPLC) column and mobile phase to achieve adequate retention, resolution, and peak shape. This guide provides a comparative overview of different HPLC column technologies and methodologies applicable to the separation of this and similar compounds, supported by experimental data for analogous substances.

Understanding the Analyte: Key Chromatographic Challenges

This compound's chemical structure dictates the primary challenges in its HPLC analysis:

  • Polarity: The amine and amide functionalities make the molecule highly polar, leading to poor retention on traditional reversed-phase columns like standard C18 phases.

  • Chirality: As a chiral compound, separation of its enantiomers is often required, mandating the use of chiral stationary phases (CSPs) or chiral derivatization agents.

  • Basic Nature: The primary amine can interact with residual silanols on silica-based columns, causing peak tailing.

Three primary HPLC strategies can be employed to address these challenges: Reversed-Phase Chromatography with polar-modified columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Reversed-Phase (RP) Chromatography on Polar-Modified Columns

For moderately polar compounds, reversed-phase columns with modified stationary phases offer a viable solution by providing enhanced retention of polar analytes and reducing undesirable interactions with the silica backbone.

Data Presentation: Comparison of Polar-Modified Reversed-Phase Columns

Column NameManufacturerStationary Phase ChemistryParticle Size (µm)Key Features & Performance for Similar Compounds
ZORBAX Eclipse Plus C18 AgilentDoubly endcapped C18 on high-purity silica1.8, 3.5, 5Excellent peak shape for basic compounds over a wide pH range (2-9).[1][2][3] Suitable for separating polar compounds like pharmaceuticals and their degradants.[4]
Luna Omega Polar C18 PhenomenexC18 with a polar modified surface1.6, 3, 5Provides a unique selectivity and increased retention for both polar and non-polar analytes.[5][6][7] Effective for separating mixtures of amino acids.[5]
ZORBAX Bonus-RP AgilentEmbedded polar group with steric protection1.8, 3.5, 5, 7Delivers excellent peak shapes and is designed for enhanced retention of polar compounds under aqueous conditions.[8]

Experimental Protocol: General-Purpose Reversed-Phase Method

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Data Presentation: Comparison of HILIC Columns

Column NameManufacturerStationary Phase ChemistryParticle Size (µm)Key Features & Performance for Similar Compounds
Atlantis HILIC Silica WatersUnbonded silica3, 5Provides retention for analytes too polar for reversed-phase.[9] Offers orthogonal selectivity compared to RP columns.[10]
ACQUITY UPLC BEH Amide WatersAmide groups bonded to BEH particles1.7, 2.5, 3.5, 5Rugged HILIC stationary phase for separating a wide range of polar compounds, including amino acids.[11] Stable over a wide pH range.
Atlantis Premier BEH Z-HILIC WatersZwitterionic sulfobetaine groups on BEH particles1.7Strong retention for neutral and charged polar analytes with complementary selectivity to other HILIC phases.[12]

Experimental Protocol: General-Purpose HILIC Method

  • Column: Waters Atlantis HILIC Silica (4.6 x 150 mm, 5 µm) or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% B to 100% B over 15 minutes

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Chiral HPLC

To separate the enantiomers of 2-Amino-3-phenylpropanamide, a chiral stationary phase (CSP) is required. The choice of CSP is highly dependent on the analyte's structure.

Data Presentation: Comparison of Chiral Stationary Phases

Column NameManufacturerStationary Phase ChemistryParticle Size (µm)Key Features & Performance for Similar Compounds
Chirobiotic T Sigma-Aldrich (Astec)Teicoplanin (macrocyclic glycopeptide)5, 10Broad enantioselectivity for N-acylated amino acids and underivatized amino acids.[13] However, one study noted it was ineffective for phenylalanine amides.[14]
Crownpak CR(+) DaicelCrown ether5Effective for separating the enantiomers of compounds with primary amino groups, such as amino acids and their amides.[14]
Various Cyclodextrin-based CSPs Multipleβ-cyclodextrin and its derivatives5Showed chiral recognition for phenylalanine in normal phase mode.[15]

Experimental Protocol: General-Purpose Chiral Method (Reversed-Phase Mode)

  • Column: Daicel Crownpak CR(+) (4.0 x 150 mm, 5 µm)

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) with up to 10% Methanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an appropriate HPLC method and the general experimental process.

cluster_0 Method Selection Workflow start Analyte: 2-Amino-3-phenylpropanamide HCl q1 Is enantiomeric separation required? start->q1 achiral Achiral Separation q1->achiral No chiral Chiral Separation q1->chiral Yes q2 Analyte Polarity? achiral->q2 csp Use Chiral Stationary Phase (CSP) chiral->csp rp Use Polar-Modified Reversed-Phase Column q2->rp Moderately Polar hilic Use HILIC Column q2->hilic Highly Polar

Caption: Logical workflow for selecting an HPLC column.

cluster_1 General HPLC Experimental Workflow prep Sample & Mobile Phase Preparation hplc HPLC System Setup (Pump, Injector, Oven) prep->hplc inject Sample Injection hplc->inject separation Chromatographic Separation (Column) inject->separation detection Detection (UV or MS) separation->detection analysis Data Analysis (Retention Time, Peak Area, Asymmetry, Resolution) detection->analysis

Caption: General experimental workflow for HPLC analysis.

Summary and Recommendations

The optimal HPLC column for the separation of this compound depends on the specific analytical goal.

  • For Achiral Analysis: If the primary goal is to quantify the compound without separating its enantiomers, a polar-modified reversed-phase column such as the Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Omega Polar C18 is a good starting point. These columns provide a balance of hydrophobic and polar interactions, improving retention for this type of analyte. If retention is still insufficient, a HILIC column like the Waters Atlantis HILIC Silica or ACQUITY UPLC BEH Amide would be the next logical choice, as they are specifically designed for highly polar compounds.

  • For Chiral Analysis: To separate the enantiomers, a chiral stationary phase is necessary. Based on data for similar compounds, a crown ether-based CSP , such as the Daicel Crownpak CR(+), is a promising candidate due to its effectiveness in separating primary amines. While teicoplanin-based columns like the Chirobiotic T are excellent for many amino acids, their reported ineffectiveness for phenylalanine amides suggests that a crown ether phase may be more suitable for this specific analyte.

Method development should begin with the recommended starting conditions and be optimized by adjusting mobile phase composition (organic solvent content, pH, and buffer concentration) and column temperature to achieve the desired retention, resolution, and peak shape.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3-phenylpropanamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-phenylpropanamide hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment. Although specific institutional and local regulations may vary, the following procedures are based on established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not retrieved, related compounds are classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4][5].

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix with other waste streams unless compatibility has been verified to avoid violent reactions or the emission of toxic gases[6][7].

2. Containerization:

  • Use a designated, leak-proof, and compatible hazardous waste container. The original container is often a suitable choice if it is in good condition[6].

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[7]. Avoid using abbreviations or chemical formulas.

3. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][6].

  • The SAA must be inspected weekly for any signs of leakage[6].

  • Keep the waste container securely closed at all times, except when adding waste[3][4].

4. Request for Disposal:

  • Once the container is full or waste is no longer being generated, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department[3][4].

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple rinse the empty container with a suitable solvent (e.g., water) that can dissolve the chemical residue.

  • Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous waste[3].

  • After triple rinsing, deface or remove all hazardous labels from the container before placing it in the regular trash[3].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible & Labeled Waste Container classify->container transfer Transfer Waste to Container in a Ventilated Area container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store inspect Weekly Inspection of SAA store->inspect request Submit Waste Pickup Request to EHS inspect->request decontaminate Decontaminate Empty Container (Triple Rinse) request->decontaminate dispose_rinse Dispose of Rinseate as Hazardous Waste decontaminate->dispose_rinse dispose_container Dispose of Defaced Container in Regular Trash decontaminate->dispose_container end End dispose_rinse->end dispose_container->end

Caption: Disposal Workflow for this compound.

This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By adhering to these protocols, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain environmental stewardship. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-phenylpropanamide hydrochloride
Reactant of Route 2
2-Amino-3-phenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.